ARRY-371797
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGWYHGYNVGVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036404-17-7 | |
| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ARRY-371797 (also known as PF-07265803) in the context of dilated cardiomyopathy (DCM) arising from mutations in the LMNA gene. This document synthesizes preclinical and clinical data to elucidate the molecular pathways involved and presents key experimental findings and methodologies.
The Pathophysiological Landscape of LMNA-Related Dilated Cardiomyopathy
Mutations in the LMNA gene, which encodes for A-type nuclear lamins (lamin A and lamin C), are a significant cause of inherited dilated cardiomyopathy, often associated with a high risk of arrhythmias and progression to heart failure.[1][2] While the precise molecular cascade is still under investigation, a central pathological feature is the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4] This aberrant signaling is observed in both animal models and cardiac biopsies from patients with LMNA-related DCM.[1][3][4][5]
The loss of functional lamin proteins due to LMNA mutations is believed to induce cellular stress, leading to the activation of the p38 MAPK pathway.[5][6] The downstream consequences of sustained p38 MAPK activation in cardiomyocytes are detrimental and include:
-
Enhanced apoptosis (programmed cell death)
-
Pathological cardiac hypertrophy (enlargement of heart muscle cells)
-
Decreased myocardial contractility
-
Increased expression of profibrotic and heart failure markers, such as brain natriuretic peptide (BNP).[5]
This cascade of events contributes to the progressive left ventricular dilation and systolic dysfunction characteristic of LMNA-related DCM.
This compound: A Targeted Therapeutic Approach
This compound is a potent and selective oral small-molecule inhibitor of p38α MAPK.[7] By specifically targeting this hyperactivated kinase, this compound was hypothesized to mitigate the downstream pathological effects driven by LMNA mutations.[1]
Mechanism of Action: Signaling Pathway
The proposed mechanism of action of this compound centers on its ability to block the phosphorylation cascade of the p38α MAPK pathway. In LMNA-related DCM, cellular stressors trigger a series of upstream kinases, including MKK3 and MKK6, which in turn phosphorylate and activate p38α MAPK.[3] Activated p38α then phosphorylates various downstream substrates, leading to the adverse cardiac remodeling and dysfunction described above. This compound intervenes by inhibiting the kinase activity of p38α, thereby preventing the phosphorylation of its downstream targets and ameliorating the pathological consequences.
Caption: p38 MAPK Signaling Pathway in LMNA-Related DCM and the Point of Intervention by this compound.
Preclinical Evidence in a Murine Model of LMNA-Related DCM
Preclinical studies utilizing the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, provided the foundational evidence for the therapeutic potential of this compound.[3]
Key Preclinical Findings
Treatment of LmnaH222P/H222P mice with this compound demonstrated significant improvements in cardiac structure and function compared to placebo-treated animals.[3] Specifically, this compound was shown to:
-
Prevent left ventricular dilatation.[3]
-
Preserve fractional shortening, a measure of cardiac contractility.[3]
-
Reduce the expression of cardiac stress markers, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3]
-
Selectively inhibit p38α phosphorylation in heart tissue without affecting other MAPK pathways like ERK1/2.[3]
However, it is noteworthy that this compound treatment did not appear to prevent the expression of genes involved in cardiac fibrosis, such as those encoding collagens.[3]
Quantitative Data from Preclinical Studies
| Parameter | Placebo-Treated LmnaH222P/H222P Mice | This compound-Treated LmnaH222P/H222P Mice | Outcome |
| Left Ventricular End-Diastolic Diameter (LVEDD) | Increased | Significantly Smaller | Prevention of Dilatation |
| Left Ventricular End-Systolic Diameter (LVESD) | Increased | Significantly Smaller | Prevention of Dilatation |
| Fractional Shortening (FS) | Decreased | Significantly Increased | Improved Contractility |
| Phosphorylated p38α | Elevated | Reduced | Target Engagement |
| Nppa and NppB mRNA Expression | Increased | Reduced | Reduction of Stress Markers |
| Col1a1 and Col1a2 mRNA Expression | Increased | Not Significantly Reduced | No Effect on Fibrosis Gene Expression |
Data synthesized from findings reported in preclinical studies of the LmnaH222P/H222P mouse model.[3]
Experimental Protocols: Preclinical
Immunoblotting for p38α Phosphorylation:
-
Heart tissue was homogenized in lysis buffer and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated p38α and total p38α.
-
Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using enhanced chemiluminescence.
Echocardiography in LmnaH222P/H222P Mice:
-
Mice were anesthetized, and two-dimensional M-mode echocardiography was performed.
-
Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) were measured from the M-mode tracings.
-
Fractional shortening (FS) was calculated as: [(LVIDd - LVIDs) / LVIDd] x 100%.
Clinical Investigation of this compound in Patients with LMNA-Related DCM
The promising preclinical data led to the clinical evaluation of this compound in patients with LMNA-related DCM in a Phase 2 trial (NCT02057341) and a subsequent Phase 3 trial (REALM-DCM, NCT03439514).
Phase 2 Clinical Trial (NCT02057341)
This open-label study enrolled 12 patients with symptomatic LMNA-related DCM who received this compound at doses of 100 mg or 400 mg twice daily for 48 weeks.[5]
Key Findings from the Phase 2 Trial:
-
Improved Functional Capacity: At 12 weeks, there was a mean increase of 69 meters in the 6-minute walk test (6MWT) distance from baseline.[8]
-
Reduction in Cardiac Biomarker: The median N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration, a marker of heart failure severity, declined from 1409 pg/mL at baseline to 848 pg/mL at week 12.[8]
-
Stable Cardiac Function: Mean left ventricular ejection fraction (LVEF) remained stable at 12 weeks.[8]
-
Favorable Safety Profile: The drug was generally well-tolerated with no major safety concerns identified.[2][5]
| Parameter | Baseline | Week 12 | Change |
| 6-Minute Walk Test (6MWT) Distance (meters) | Median: 314 | - | Mean Increase: 69 |
| NT-proBNP (pg/mL) | Median: 1409 | Median: 848 | Decrease |
| Left Ventricular Ejection Fraction (LVEF) | Stable | Stable | No Significant Change |
Data from the Phase 2 clinical trial of this compound in patients with LMNA-related DCM.[8]
Phase 3 Clinical Trial (REALM-DCM, NCT03439514)
This multinational, randomized, double-blind, placebo-controlled Phase 3 trial was designed to further evaluate the efficacy and safety of this compound (400 mg twice daily) in a larger cohort of patients with symptomatic LMNA-related DCM.[1] The primary endpoint was the change from baseline in the 6MWT distance at 24 weeks.[6]
Outcome of the Phase 3 Trial:
The REALM-DCM trial was terminated early based on an interim futility analysis, which indicated that the study was unlikely to meet its primary endpoint.[1] There were no significant differences observed between the this compound and placebo groups for the primary and secondary outcomes at week 24.[1][9]
| Outcome Measure | This compound Group (n=40) | Placebo Group (n=37) | P-value |
| Change in 6MWT Distance (meters) | Median Difference: 4.9 | - | 0.82 |
| Change in KCCQ-Physical Limitation Score | 2.4 | - | 0.54 |
| Change in KCCQ-Total Symptom Score | 5.3 | - | 0.48 |
| Change in NT-proBNP (pg/mL) | -339.4 | - | 0.17 |
Data from the REALM-DCM Phase 3 clinical trial.[1]
Experimental Protocols: Clinical Trials
6-Minute Walk Test (6MWT):
-
Patients were instructed to walk back and forth along a marked, flat corridor for 6 minutes.
-
The objective was to cover as much ground as possible in the allotted time.
-
Standardized encouragement was provided at specific intervals.
-
The total distance walked was recorded.
Kansas City Cardiomyopathy Questionnaire (KCCQ):
-
A self-administered, 23-item questionnaire was used to assess the patient's perception of their health status.
-
The questionnaire covers domains such as physical limitations, symptoms, quality of life, and social limitations.
-
Scores for each domain and summary scores were calculated, with higher scores indicating better health status.
Caption: Experimental Workflow for the Evaluation of this compound in LMNA-Related DCM.
Summary and Future Directions
This compound represents a mechanistically targeted approach to treating LMNA-related DCM by inhibiting the hyperactivated p38α MAPK pathway. Preclinical studies in a relevant mouse model demonstrated the drug's ability to prevent adverse cardiac remodeling and improve cardiac function. An initial Phase 2 clinical trial showed promising results in improving functional capacity and reducing a key cardiac biomarker in patients.
However, the subsequent larger, placebo-controlled Phase 3 trial did not confirm these benefits and was terminated for futility. This outcome underscores the complexity of translating preclinical findings and early-phase clinical signals into definitive late-stage clinical efficacy. While the development of this compound for this indication has been discontinued, the scientific rationale and the data generated from these studies provide valuable insights for the field.
Future research in LMNA-related DCM may focus on:
-
Further elucidating the intricate downstream effects of p38 MAPK activation to identify alternative or complementary therapeutic targets.
-
Investigating the role of other signaling pathways that may contribute to the pathology.
-
Developing more sensitive and specific biomarkers to track disease progression and therapeutic response.
-
Exploring combination therapies that may address multiple pathological aspects of the disease, including fibrosis, which was not significantly impacted by this compound in preclinical models.
The journey of this compound highlights both the promise of targeted therapies for genetic cardiomyopathies and the significant challenges in clinical development for rare diseases. The comprehensive dataset generated from these studies will undoubtedly serve as a valuable resource for the ongoing efforts to develop effective treatments for patients with LMNA-related dilated cardiomyopathy.
References
- 1. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Six-minute walk test as clinical end point in cardiomyopathy clinical trials, including ATTR-CM: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. becarispublishing.com [becarispublishing.com]
- 6. codetechnology.com [codetechnology.com]
- 7. oaepublish.com [oaepublish.com]
- 8. KCCQ (Kansas City Cardiomyopathy Questionnaire) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 9. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
An In-depth Technical Guide to the Inhibition of the p38 MAPK Pathway by ARRY-371797
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ARRY-371797, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for relevant experimental assays. This document is intended for professionals in the fields of biomedical research and drug development.
Introduction: The p38 MAPK Pathway in Cardiac Pathophysiology
The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[1] In the context of cardiac biology, the p38 MAPK pathway is implicated in a range of pathological processes. Downstream consequences of p38 MAPK activation in the heart include the promotion of cardiomyocyte apoptosis, pathological hypertrophy, decreased contractility, and inflammation.[2]
Mutations in the LMNA gene, which encodes A-type nuclear lamins, can lead to a severe form of dilated cardiomyopathy (DCM). A key pathological feature of LMNA-related DCM is the hyperactivation of the p38 MAPK pathway, which has been observed in both animal models and cardiac biopsies from patients.[2] This sustained activation contributes significantly to the disease's progression.
This compound (also known as PF-07265803) is an orally bioavailable, small-molecule inhibitor that selectively targets the p38α MAPK isoform.[3] Its development was based on the hypothesis that inhibiting this hyperactivated pathway could ameliorate the cardiac dysfunction seen in LMNA-related DCM.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the p38α MAPK enzyme.[4] It exerts its effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Biochemical Potency
The inhibitory activity of this compound has been quantified in biochemical assays.
| Compound | Target | IC50 | Assay Type |
| This compound | p38α | < 5 nM | Biochemical Kinase Assay |
Table 1: In vitro inhibitory potency of this compound against p38α MAPK. Data from a Phase 1 study abstract.[4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. The core components include a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAPK itself. The α and β isoforms of p38 are inhibited by compounds like this compound. Once activated by dual phosphorylation on a conserved TGY motif, p38α phosphorylates a variety of downstream targets, including other protein kinases (like MAPKAPK2) and transcription factors (like ATF-2 and MEF2C), leading to changes in gene expression and cellular function that drive pathological cardiac remodeling.[1]
Preclinical Evidence in a Model of LMNA-Related DCM
The efficacy of this compound was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including progressive left ventricular (LV) dilation and a decline in systolic function.[3]
In a key study, LmnaH222P/H222P mice were treated with this compound, and cardiac function was assessed via echocardiography. The treatment demonstrated significant beneficial effects on cardiac remodeling and function.[3]
| Treatment Group | LV End-Diastolic Diameter (mm) | LV End-Systolic Diameter (mm) | Fractional Shortening (%) |
| Wild-Type (Lmna+/+) | 3.4 ± 0.1 | 1.9 ± 0.1 | 43.1 ± 1.5 |
| LmnaH222P/H222P + Placebo | 4.8 ± 0.2 | 3.8 ± 0.2 | 21.3 ± 1.8 |
| LmnaH222P/H222P + this compound | 4.1 ± 0.1 | 2.8 ± 0.1 | 31.1 ± 1.3* |
*Table 2: Echocardiographic parameters in LmnaH222P/H222P mice treated with this compound or placebo compared to wild-type controls. Data are presented as mean ± SEM. p < 0.05 vs. Placebo. Data adapted from Muchir et al., 2012.[3]
These results show that this compound treatment prevented the severe left ventricular dilatation and the deterioration of fractional shortening observed in placebo-treated mice.[3]
Clinical Evaluation
This compound has been evaluated in clinical trials for the treatment of symptomatic LMNA-related DCM. A Phase 2 open-label study showed that treatment was associated with an improvement in functional capacity and a reduction in cardiac biomarkers.[5] A subsequent Phase 3 trial (REALM-DCM) was initiated but was ultimately discontinued after a futility analysis indicated it was unlikely to meet its primary endpoint.[6] This decision was not based on safety concerns.[6]
| Study Phase | Number of Patients | Key Endpoints | Outcome Summary |
| Phase 2 (NCT02057341) | 12 | 6-Minute Walk Test (6MWT) distance, NT-proBNP levels | Mean increase in 6MWT distance of 69 meters at 12 weeks; Median NT-proBNP declined from 1409 pg/mL to 848 pg/mL.[5] |
| Phase 3 (REALM-DCM, NCT03439514) | 77 | Change from baseline in 6MWT distance at 24 weeks | Study terminated for futility; unlikely to meet primary endpoint.[6] |
Table 3: Summary of key clinical trials for this compound in LMNA-related DCM.
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize the inhibition of the p38 MAPK pathway by compounds such as this compound.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 of a test compound against purified p38α kinase.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF-2 protein (substrate)
-
ATP (at a concentration near the Km for p38α)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be 10 mM to 0.1 nM.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing Kinase Assay Buffer and the p38α enzyme. Add 2 µL of this mix to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay, which involves adding ADP-Glo™ Reagent followed by a Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell-Based p38 MAPK Pathway Inhibition Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
A suitable cell line (e.g., HeLa, NIH/3T3, or neonatal rat ventricular myocytes)
-
Cell culture medium and supplements
-
Pathway activator (e.g., Anisomycin, UV radiation, or TNF-α)
-
Test compound (this compound)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.
Protocol 3: Assessment of Cardiac Function in Mouse Models (Echocardiography)
Objective: To non-invasively assess cardiac dimensions and systolic function in a mouse model of cardiomyopathy.
Materials:
-
High-frequency ultrasound system equipped with a small animal cardiac probe (e.g., 30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad and physiological monitoring equipment (ECG, temperature)
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature throughout the procedure.
-
Imaging: Remove the fur from the chest area using hair removal cream. Apply ultrasound gel and acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Image Acquisition: Ensure a clear view of the left ventricular walls and chamber. Record several cardiac cycles for accurate measurement.
-
Measurement and Analysis: a. From the M-mode images, measure the LV internal diameter during diastole (LVID;d) and systole (LVID;s). b. Measure the thickness of the interventricular septum and the LV posterior wall during diastole.
-
Calculation of Functional Parameters: a. Fractional Shortening (FS%): Calculate as [(LVID;d - LVID;s) / LVID;d] * 100. b. Ejection Fraction (EF%): Can be calculated using software that traces the endocardial border in B-mode images or estimated from M-mode measurements.
-
Data Interpretation: Compare the measured and calculated parameters between treatment groups (e.g., placebo vs. This compound) and control animals (wild-type) to assess the therapeutic effect on cardiac function and remodeling.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Cardiomyopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of ARRY-371797 (also known as PF-07265803), a selective, orally available, small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK), in the context of cardiomyopathy. The primary focus of these preclinical investigations has been on dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C gene (LMNA), a condition with a high unmet medical need.
Rationale for Targeting p38α MAPK in LMNA-Related Cardiomyopathy
Mutations in the LMNA gene are a significant cause of familial DCM, characterized by progressive heart failure and a high incidence of life-threatening arrhythmias.[1][2] Preclinical research has elucidated that these mutations lead to the production of dysfunctional lamin proteins, which compromises the structural integrity of the nuclear envelope. This results in cellular stress and the subsequent activation of multiple stress-related signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[1][3]
Specifically, in a well-established mouse model of LMNA-related DCM, the LmnaH222P/H222P knock-in mouse, hyperactivation of all three major MAPK branches—extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK—has been observed to precede the onset of significant cardiac dysfunction.[3][4] The activation of the p38α MAPK pathway, in particular, has been strongly implicated in the downstream pathological processes, including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[1] This aberrant signaling has also been confirmed in cardiac biopsy samples from human patients with LMNA-related DCM.[3] Therefore, the targeted inhibition of p38α MAPK with this compound was proposed as a novel, mechanism-based therapeutic strategy for this devastating disease.[3]
Preclinical Efficacy in a Validated Cardiomyopathy Model
The primary animal model utilized for the preclinical evaluation of this compound was the LmnaH222P/H222P mouse. This model recapitulates key features of the human disease, including the development of left ventricular (LV) dilatation and a progressive decline in contractile function, typically starting between 8 to 10 weeks of age.[5]
Key Efficacy Endpoints
In a pivotal preclinical study, treatment of LmnaH222P/H222P mice with this compound demonstrated significant efficacy in mitigating the progression of cardiomyopathy. The key findings are summarized below.
Table 1: Efficacy of this compound in LmnaH222P/H222P Mice
| Parameter | Outcome Measure | Result with this compound Treatment | Reference |
| Cardiac Structure | Left Ventricular Dilatation | Prevented the increase in LV dimensions compared to placebo-treated mice. | [3] |
| Cardiac Function | Fractional Shortening | Prevented the deterioration of fractional shortening. | [3] |
| Biomarkers of Cardiac Stress | Nppa and NppB mRNA expression | Reduced expression of genes encoding for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). | [1] |
| Fibrosis | Col1a1 and Col1a2 mRNA expression | Did not block the expression of genes encoding for collagen. | [1][3] |
These results indicate that while this compound was effective in preventing the adverse remodeling and functional decline characteristic of the disease model, it did not appear to reverse or inhibit the underlying fibrotic process.[1][3]
Experimental Protocols
Animal Model
-
Model: LmnaH222P/H222P knock-in mouse model of autosomal dominant Emery-Dreifuss muscular dystrophy with cardiomyopathy.[5]
-
Phenotype: These mice develop progressive left ventricular dilatation and depressed contractile function starting at 8-10 weeks of age.[5]
Treatment Regimen
-
Compound: this compound, a selective p38α MAPK inhibitor.
-
Administration: The specific dosage and route of administration used in the pivotal mouse study are not detailed in the available abstracts but would have been administered to mice from 16 to 20 weeks of age, a period of established cardiac dysfunction.
Efficacy Assessment
-
Cardiac Function and Structure: Assessed via methods such as transthoracic echocardiography to measure left ventricular dimensions and fractional shortening.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of Nppa, NppB, Col1a1, and Col1a2 in heart tissue.
-
Signaling Pathway Analysis: Western blotting was employed to measure the levels of total and phosphorylated p38α MAPK in protein extracts from heart tissue to confirm target engagement.[3]
Mechanism of Action and Experimental Workflow
The proposed mechanism of action and the general workflow of the preclinical studies are depicted in the following diagrams.
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway in LMNA-related cardiomyopathy.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound evaluation.
Preclinical Toxicology Summary
Toxicology studies are a critical component of preclinical development. While detailed data is limited in the public domain, available information indicates that this compound was generally well-tolerated in preclinical species.
Table 2: Summary of Preclinical Toxicology Findings for this compound
| Species | Dose | Duration | Key Findings | Reference |
| Rats | Up to 100 mg/kg BID | 28 days | Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were partially reversible. | [6] |
| Monkeys | Up to 100 mg/kg BID | 28 days | Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were reversible. | [6] |
Conclusion and Translation to Clinical Development
The preclinical data for this compound provided a strong, mechanism-based rationale for its investigation in patients with LMNA-related DCM. The efficacy observed in the LmnaH222P/H222P mouse model, specifically the prevention of adverse ventricular remodeling and functional decline, was highly encouraging.[3] These findings directly supported the initiation of clinical trials to assess the safety and efficacy of this compound in this patient population.[7]
It is important to note that while a Phase 2 study showed promising results in functional capacity and cardiac biomarkers, a subsequent Phase 3 trial (REALM-DCM) was terminated early as an interim futility analysis indicated it was unlikely to meet its primary endpoint.[2][8][9] This highlights the complexities of translating preclinical findings, even from highly relevant disease models, into clinical efficacy. Nevertheless, the preclinical work on this compound remains a valuable case study in targeting specific signaling pathways in genetically defined cardiomyopathies.
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-Activated Protein Kinase Signaling in Mouse Models of Cardiomyopathy Caused by Lamin A/C Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labos-recherche.insep.fr [labos-recherche.insep.fr]
The p38 MAPK Inhibitor ARRY-371797: A Technical Overview of its Effects on Cardiac Remodeling in LMNA-Related Dilated Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM) is a progressive and often fatal genetic heart disease with limited therapeutic options. Emerging evidence has implicated the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of the pathological cardiac remodeling observed in this condition. ARRY-371797 is a selective, orally bioavailable inhibitor of p38α MAPK that has been investigated as a potential targeted therapy for LMNA-related DCM. This technical guide provides an in-depth overview of the preclinical and clinical evidence for the effects of this compound on cardiac remodeling. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of p38 MAPK in LMNA-Related Cardiac Pathology
Mutations in the LMNA gene, which encodes for the nuclear envelope proteins lamin A and C, lead to a spectrum of diseases known as laminopathies, with dilated cardiomyopathy being a prominent and severe manifestation. The precise mechanisms by which LMNA mutations cause cardiac dysfunction are still being elucidated; however, a growing body of research points to the activation of cellular stress pathways. In both animal models and human patients with LMNA-related DCM, the p38 MAPK signaling cascade is abnormally hyperactivated.[1][2] This sustained activation is thought to contribute to several pathological processes that drive adverse cardiac remodeling, including:
-
Cardiomyocyte apoptosis: Increased programmed cell death of heart muscle cells.[3]
-
Pathological hypertrophy: An abnormal increase in the size of cardiomyocytes.[3]
-
Decreased contractility: Impaired ability of the heart muscle to pump blood effectively.[3]
-
Fibrosis: The excessive deposition of extracellular matrix proteins, leading to stiffening of the heart muscle.
The p38α MAPK isoform is the predominant form in the heart and its inhibition presents a rational therapeutic strategy to mitigate the downstream pathological consequences of LMNA mutations.[4]
Mechanism of Action of this compound
This compound is a potent and selective small-molecule inhibitor of p38α MAPK. By binding to the ATP-binding pocket of the p38α kinase, this compound prevents its phosphorylation and subsequent activation of downstream targets. This targeted inhibition is designed to interrupt the signaling cascade that leads to the detrimental cardiac remodeling seen in LMNA-related DCM.
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway implicated in LMNA-related dilated cardiomyopathy and the point of intervention for this compound.
Caption: p38 MAPK signaling in LMNA-related DCM.
Preclinical Evidence for this compound in Cardiac Remodeling
The efficacy of this compound in mitigating cardiac remodeling has been evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including progressive left ventricular dilatation and dysfunction.[5]
Quantitative Data from Preclinical Studies
Treatment of LmnaH222P/H222P mice with this compound has been shown to prevent the decline in cardiac function.
| Parameter | Placebo-Treated LmnaH222P/H222P Mice | This compound-Treated LmnaH222P/H222P Mice | Effect of this compound |
| Left Ventricular End-Diastolic Diameter (LVEDD) | Increased (Dilatation) | Attenuated Increase | Prevention of LV Dilatation[2] |
| Left Ventricular End-Systolic Diameter (LVESD) | Increased (Dilatation) | Attenuated Increase | Prevention of LV Dilatation[2] |
| Fractional Shortening (FS) | Decreased (Impaired Contractility) | Maintained | Prevention of Contractile Dysfunction[2] |
| Collagen Gene Expression | Increased | Increased | No significant effect on fibrosis-related gene expression[2] |
Note: Specific quantitative values were not available in the provided search results. The table reflects the qualitative findings of the key preclinical study.
Experimental Protocols: Preclinical Assessment
-
Model: LmnaH222P/H222P knock-in mouse model.[5]
-
Rationale: This model carries a missense mutation in the Lmna gene that corresponds to a mutation found in human patients with autosomal dominant Emery-Dreifuss muscular dystrophy and dilated cardiomyopathy. The mice develop a progressive cardiac phenotype that closely mimics the human disease.[5]
A standardized protocol for transthoracic M-mode echocardiography in mice would be followed to assess cardiac dimensions and function.
Caption: Workflow for echocardiographic analysis in mice.
To assess the extent of cardiac fibrosis, heart tissue sections are stained with Picrosirius red, which specifically binds to collagen fibers.
-
Tissue Preparation: Hearts are excised, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm thick sections are cut and mounted on slides.[6]
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to distilled water.
-
Staining: Slides are incubated in a saturated solution of picric acid containing 0.1% Sirius red for 60 minutes.
-
Rinsing and Dehydration: Sections are rinsed in two changes of acetic acid solution, followed by dehydration in absolute alcohol.
-
Clearing and Mounting: Slides are cleared in xylene and mounted with a synthetic resin.
-
Imaging and Quantification: Stained sections are visualized under polarized light, where collagen fibers appear bright red or yellow. The fibrotic area is quantified as a percentage of the total tissue area using image analysis software.
To measure cardiomyocyte size, tissue sections are stained with fluorescently labeled Wheat Germ Agglutinin (WGA), which binds to glycoproteins on the cell surface, outlining the cell borders.
-
Tissue Preparation: Similar to the fibrosis protocol, hearts are fixed, embedded, and sectioned.
-
Deparaffinization and Rehydration: Sections are deparaffinized and rehydrated.
-
Staining: Slides are incubated with a solution of fluorescently conjugated WGA (e.g., Alexa Fluor 488) at a concentration of 10 µg/mL for 1-2 hours at room temperature.[7]
-
Washing and Mounting: Sections are washed with phosphate-buffered saline (PBS) and mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).[7]
-
Imaging and Analysis: Cardiomyocytes in cross-section are imaged using a fluorescence microscope. The cross-sectional area of individual cardiomyocytes is measured using image analysis software.[7]
Clinical Evidence for this compound in LMNA-Related DCM
This compound has been evaluated in clinical trials involving patients with symptomatic LMNA-related dilated cardiomyopathy.
Quantitative Data from Clinical Trials
The following table summarizes key findings from a Phase 2 study (NCT02057341) of this compound in patients with LMNA-related DCM.[8]
| Endpoint | Baseline | Change at Week 12 | p-value |
| 6-Minute Walk Test (6MWT) Distance | Median: 314 m | Mean Increase: 69 m | Not Reported |
| NT-proBNP Concentration | Median: 1409 pg/mL | Median at Week 12: 848 pg/mL | Not Reported |
| Left Ventricular Ejection Fraction (LVEF) | Mean: 39% | Stable | Not Reported |
Experimental Protocols: Clinical Assessment
-
Study Design: An open-label, non-randomized, two-arm study conducted at five US sites.[9]
-
Patient Population: 12 patients with LMNA-related dilated cardiomyopathy, New York Heart Association (NYHA) class II-IIIA, on background heart failure treatment.[8]
-
Intervention: this compound administered orally at doses of 100 mg or 400 mg twice daily for 48 weeks.[8]
-
Primary Endpoint: Change from baseline in the 6-minute walk test distance at 12 weeks.[8]
-
Secondary Endpoints: Changes over time in 6MWT distance, NT-proBNP concentration, left ventricular ejection fraction, and quality-of-life scores (Kansas City Cardiomyopathy Questionnaire).[8]
Caption: Phase 2 Clinical Trial Workflow (NCT02057341).
A subsequent Phase 3, randomized, double-blind, placebo-controlled trial was initiated to further evaluate the efficacy and safety of this compound in a larger population of patients with symptomatic LMNA-related DCM.[10] However, the study was terminated early as it was unlikely to show a clear treatment benefit.
Summary and Future Directions
This compound, a selective p38α MAPK inhibitor, has demonstrated the potential to mitigate adverse cardiac remodeling in a preclinical model of LMNA-related dilated cardiomyopathy by preventing left ventricular dilatation and the decline of contractile function.[2] Early phase clinical trials suggested potential benefits in functional capacity and cardiac biomarkers in patients with this devastating disease.[8] However, a larger Phase 3 trial did not confirm these benefits.
The preclinical finding that this compound did not affect the expression of genes involved in cardiac fibrosis suggests that p38α MAPK inhibition alone may not be sufficient to address all aspects of pathological remodeling in LMNA-related DCM.[2] Future research may focus on combination therapies that target multiple signaling pathways or on identifying patient subgroups who may be more responsive to p38 MAPK inhibition. Despite the outcome of the Phase 3 trial, the investigation of this compound has provided valuable insights into the role of the p38 MAPK pathway in the pathophysiology of LMNA-related cardiomyopathy and underscores the importance of targeted therapies for genetic heart diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased p38 MAPK activity in end-stage failing human myocardium: p38 MAPK alpha is the predominant isoform expressed in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
The Role of p38 MAPK in the Pathogenesis of Lamin A/C Cardiomyopathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamin A/C cardiomyopathy, a severe and often fatal heart muscle disease, is caused by mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C.[1][2] These mutations lead to a range of cellular defects, including nuclear instability, altered gene expression, and increased susceptibility to cellular stress.[3][4] A growing body of evidence points to the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of this disease.[5][6][7] This technical guide provides a comprehensive overview of the role of p38 MAPK in lamin A/C cardiomyopathy, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.
Pathogenic Role of p38 MAPK in Lamin A/C Cardiomyopathy
Mutations in lamin A/C are thought to induce cellular stress, leading to the activation of stress-responsive signaling cascades, including the p38 MAPK pathway.[7][8] The p38 MAPK family, particularly the p38α isoform, is activated in response to a variety of cellular stresses, such as osmotic shock, inflammatory cytokines, and oxidative stress.[9][10] In the context of lamin A/C cardiomyopathy, the dysfunctional nuclear envelope likely triggers a chronic stress response in cardiomyocytes.[7]
Hyperactivation of p38 MAPK has been observed in both a mouse model of lamin A/C cardiomyopathy (LmnaH222P/H222P) and in heart tissue from human patients with LMNA mutations.[5][6] This sustained activation of p38 MAPK contributes to the disease phenotype through several downstream effects, including:
-
Cardiomyocyte apoptosis: p38α activation can promote programmed cell death in cardiomyocytes, contributing to the loss of contractile tissue.[10]
-
Pathological hypertrophy: While some studies suggest p38 can have both pro- and anti-hypertrophic roles, its chronic activation in this context appears to contribute to maladaptive cardiac remodeling.[11][12]
-
Inflammation and Fibrosis: The p38 pathway is a key regulator of pro-inflammatory cytokine production.[13] While direct inhibition of p38α in the LmnaH222P/H222P mouse model did not block collagen gene expression, the pathway is known to be involved in cardiac fibrosis.[5][9][14]
-
Negative Inotropic Effects: Activation of p38 MAPK can reduce myofilament response to calcium, leading to decreased contractility of cardiac myocytes.[15][16]
The central role of p38 MAPK in mediating these pathological changes makes it a compelling therapeutic target for lamin A/C cardiomyopathy.[13][17]
Quantitative Data on p38 MAPK Pathway Activation
The following tables summarize key quantitative findings from studies on the LmnaH222P/H222P mouse model and human patients, demonstrating the hyperactivation of the p38 MAPK pathway and the effects of its inhibition.
Table 1: p38 MAPK Pathway Activation in LmnaH222P/H222P Mice and Human Patients
| Marker | Model/Patient | Age/Condition | Fold Change vs. Control | Reference |
| Phospho-p38α | LmnaH222P/H222P Mice | 8 weeks | Increased | [5] |
| Phospho-p38α | LmnaH222P/H222P Mice | 16 weeks | Increased | [5] |
| Phospho-MKK6 | LmnaH222P/H222P Mice | 8 weeks | Increased | [5] |
| Phospho-MKK6 | LmnaH222P/H222P Mice | 16 weeks | Increased | [5] |
| Phospho-p38α | Human LV Tissue (LMNA mutations) | N/A | Significantly Increased | [5] |
Table 2: Gene Expression Changes in LmnaH222P/H222P Mice
| Gene | Age | Fold Change vs. Control | Reference |
| JunD | 4 weeks | Increased | [18] |
| c-Jun | 7 weeks | Increased | [18] |
| Elk1 | 7 weeks | Increased | [18] |
| JunD | 7 weeks | Increased | [18] |
| Elk4 | 7 weeks | Increased | [18] |
| Myl7 | 7 weeks | Increased | [18] |
Table 3: Effects of p38α Inhibitor (ARRY-371797) on LmnaH222P/H222P Mice
| Parameter | Treatment Group | Outcome | Reference |
| Left Ventricular Dilatation | This compound | Prevented | [5] |
| Fractional Shortening | This compound | Deterioration Prevented | [5] |
| Nppa mRNA expression | This compound | Reduced | [5] |
| NppB mRNA expression | This compound | Reduced | [5] |
| Col1a1 mRNA expression | This compound | No significant change | [5] |
| Col1a2 mRNA expression | This compound | No significant change | [5] |
Experimental Models and Protocols
The LmnaH222P/H222P knock-in mouse is a key model for studying lamin A/C cardiomyopathy as it recapitulates many features of the human disease, including the development of dilated cardiomyopathy.[5][19]
Key Experimental Protocols
1. Western Blot Analysis of p38 MAPK Activation
This protocol is for the detection of phosphorylated (activated) p38 MAPK and its upstream kinase MKK6 in cardiac tissue lysates.
-
Tissue Homogenization: Excised hearts are rinsed in ice-cold phosphate-buffered saline (PBS) and snap-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MKK6, and total MKK6.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to total protein levels.
2. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of genes downstream of p38 MAPK signaling.
-
RNA Extraction: Total RNA is extracted from heart tissue using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.
3. p38 MAPK Activity Assay
This assay measures the kinase activity of p38 MAPK immunoprecipitated from cell or tissue lysates.[20]
-
Immunoprecipitation: Active p38 MAPK is immunoprecipitated from the sample using an anti-p38 antibody conjugated to protein A/G agarose beads.
-
Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate, such as ATF2, in the presence of ATP and a kinase buffer.
-
Detection of Substrate Phosphorylation: The level of ATF2 phosphorylation is detected by immunoblotting using an antibody specific for phospho-ATF2.[20] A specific p38 inhibitor can be included as a negative control to confirm the specificity of the kinase activity.[20]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their interplay in lamin A/C cardiomyopathy.
Caption: p38 MAPK signaling pathway in lamin A/C cardiomyopathy.
Caption: Experimental workflow for assessing p38 MAPK activation.
Caption: Interplay of MAPK pathways in lamin A/C cardiomyopathy.
Conclusion and Future Directions
The evidence strongly implicates the hyperactivation of the p38 MAPK signaling pathway as a key driver in the pathogenesis of lamin A/C cardiomyopathy. This pathway represents a promising target for therapeutic intervention. Indeed, preclinical studies with p38α inhibitors have shown beneficial effects on cardiac function in mouse models of the disease.[5] Further research is needed to fully elucidate the complex interplay between the different MAPK pathways and to develop targeted therapies that can safely and effectively modulate p38 MAPK activity in patients with lamin A/C cardiomyopathy. Clinical trials investigating p38 MAPK inhibitors are underway and hold promise for a new class of treatments for this devastating disease.[7][21]
References
- 1. Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Animal Models of Striated Muscle Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 13. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism and Research Progress of MAPK Signaling Pathway in Myocardial Fibrosis [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
- 16. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. Current insights into LMNA cardiomyopathies: Existing models and missing LINCs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
The Trajectory of PF-07265803: A p38α MAPK Inhibitor for a Rare Cardiomyopathy
An In-depth Review of the Discovery, Preclinical Development, and Clinical Evaluation of PF-07265803 (formerly ARRY-371797) for the Treatment of LMNA-Related Dilated Cardiomyopathy.
Abstract
PF-07265803, a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK), emerged as a promising therapeutic candidate for lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and often fatal genetic heart disease. Developed initially by Array BioPharma as this compound and later acquired by Pfizer, the compound's journey from promising preclinical data to the eventual discontinuation of its Phase 3 clinical trial provides valuable insights into the complexities of drug development for rare cardiovascular diseases. This technical guide details the discovery and development history of PF-07265803, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the targeted signaling pathway.
Introduction: The Unmet Need in LMNA-Related Dilated Cardiomyopathy
Dilated cardiomyopathy due to mutations in the LMNA gene is a life-threatening condition characterized by progressive heart failure, arrhythmias, and a high risk of sudden cardiac death.[1][2] An estimated 6% of DCM cases are attributed to LMNA mutations.[2][3] The underlying pathophysiology is linked to the hyperactivation of cellular stress pathways, including the p38α MAPK signaling cascade.[1][4][5] Activation of this pathway in cardiomyocytes contributes to apoptosis, hypertrophy, and decreased contractility.[6][7] Prior to the investigation of PF-07265803, there were no disease-specific therapies available for patients with LMNA-related DCM, with treatment limited to managing heart failure symptoms.[8]
Discovery and Preclinical Development
PF-07265803 (then this compound) was identified as a potent and selective inhibitor of the p38α MAPK pathway.[5][9] Preclinical investigations in a validated mouse model of LMNA-related DCM, the LmnaH222P/H222P mouse, demonstrated the therapeutic potential of p38α inhibition.[1][4][5]
Preclinical Efficacy
In the LmnaH222P/H222P mouse model, treatment with this compound prevented the development of left ventricular dilatation and preserved fractional shortening compared to placebo-treated mice.[1][4][5] These findings provided a strong rationale for advancing the compound into clinical development.
Nonclinical Pharmacology
In vitro and in vivo studies confirmed the ability of this compound to engage its target, p38 MAPK. In enzymatic assays, the compound inhibited p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM.[10] In cellular assays, it potently inhibited the p38-mediated downstream phosphorylation of HSP27 in HeLa cells with an IC50 of 17 nM.[10] The compound exhibited high selectivity, with little to no activity against a broad panel of over 210 other enzymes, receptors, channels, and transporters.[10]
Clinical Development
The clinical development of PF-07265803 encompassed a Phase 2 study and a subsequent Phase 3 trial, both focused on patients with symptomatic LMNA-related DCM.
Phase 2 Clinical Trial (NCT02057341)
A 48-week, open-label Phase 2 study was conducted to assess the safety and efficacy of this compound in 12 patients with LMNA-related DCM.[6][11][12] The study demonstrated promising results, with improvements in functional capacity and cardiac biomarkers.[6][11][12]
The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[11][12]
| Parameter | Baseline | Week 12 | Change from Baseline |
| 6-Minute Walk Test (meters) | Median: 314 (range: 246-412) | - | Mean increase: 69 (80% CI: 39-100) |
| NT-proBNP (pg/mL) | Median: 1409 | Median: 848 | - |
Table 1: Key Efficacy Outcomes from the Phase 2 Study of this compound in Patients with LMNA-Related DCM.[6][11]
An open-label rollover study of the Phase 2 trial showed that the improvement in the 6-minute walk test distance was maintained for up to 120 weeks in the eight patients who enrolled.[2] The decrease in NT-proBNP concentrations was also sustained throughout the extension study.[3]
Phase 3 Clinical Trial (REALM-DCM, NCT03439514)
Based on the encouraging Phase 2 results, Pfizer initiated the REALM-DCM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial to further evaluate the efficacy and safety of PF-07265803.[5][8][13] The trial was, however, discontinued in August 2022 following a planned interim futility analysis.[5][13]
The interim analysis indicated that the trial was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test at 24 weeks.[5][8][13] The decision to discontinue the trial was not based on safety concerns.[5][13]
| Outcome | PF-07265803 (n=40) | Placebo (n=37) | Median Difference (95% CI) | P-value |
| Change from Baseline in 6MWT at Week 24 (meters) | - | - | 4.9 (-24.2 to 34.1) | 0.82 |
| Change from Baseline in KCCQ-PLS at Week 24 | - | - | 2.4 (-6.4 to 11.2) | 0.54 |
| Change from Baseline in KCCQ-TSS at Week 24 | - | - | 5.3 (-4.3 to 14.9) | 0.48 |
| Change from Baseline in NT-proBNP at Week 24 (pg/mL) | - | - | -339.4 (-1131.6 to 452.7) | 0.17 |
Table 2: Results from the Interim Futility Analysis of the Phase 3 REALM-DCM Trial.[8] KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.
Experimental Protocols
Preclinical Animal Model: LmnaH222P/H222P Mouse
The preclinical efficacy of this compound was evaluated in the LmnaH222P/H222P knock-in mouse model, which develops a phenotype of dilated cardiomyopathy that mimics the human disease.[1][4][5]
-
Biochemical Analysis: Heart tissue from the mice was analyzed for the activation of the p38α MAPK pathway. This was assessed by immunoblotting for the phosphorylated (activated) forms of p38α and its upstream kinase, MKK6.[4]
Clinical Trial Assessments
The 6MWT was conducted on a flat, hard surface.[4][14] Participants were instructed to walk at a comfortable pace for 6 minutes, with the option to take breaks as needed, under the supervision of a qualified professional.[14] The total distance walked in 6 minutes was measured.[4][14]
Blood samples were collected from patients to measure the concentration of NT-proBNP, a biomarker of cardiac stress and heart failure severity.[6][11][12]
The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, and quality of life.[6][11][12]
Signaling Pathway and Experimental Workflow Diagrams
p38α MAPK Signaling Pathway in LMNA-Related DCM
Mutations in the LMNA gene lead to cellular stress, which in turn activates the p38α MAPK signaling cascade. This pathway involves a series of protein kinases that ultimately lead to downstream effects contributing to the pathophysiology of dilated cardiomyopathy.
Caption: p38α MAPK signaling pathway in LMNA-related DCM and the point of intervention by PF-07265803.
Clinical Trial Workflow
The clinical development of PF-07265803 followed a standard progression from a smaller, open-label Phase 2 trial to a larger, randomized, placebo-controlled Phase 3 trial.
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Targets of ARRY-371797 in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-371797, also known as PF-07265803, is a potent and selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary focus on the α-isoform.[1][2][3] This technical guide provides an in-depth overview of the cellular targets of this compound within cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. The primary therapeutic context for the investigation of this compound in cardiac muscle is in the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][4][5][6] In this pathology, cellular stress leads to the hyperactivation of the p38 MAPK pathway, contributing to the disease phenotype.[4]
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38α MAPK.[1] The p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of extracellular stresses, including inflammatory cytokines and osmotic shock.[7] In cardiomyocytes, particularly in the context of LMNA-related DCM, mutations in the lamin A/C protein lead to significant cellular stress, triggering the activation of the p38 MAPK pathway.[4] This sustained activation has been shown to have several detrimental downstream consequences, including the promotion of cardiomyocyte apoptosis, pathological hypertrophy, and a decrease in contractility.[4] By selectively inhibiting p38α MAPK, this compound aims to mitigate these damaging cellular processes.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Target | Assay Type | Metric | Value (nM) | Reference |
| p38α MAPK | Enzyme Assay | IC50 | 8.2 | [8] |
| p38-mediated HSP27 Phosphorylation | Cellular Assay (HeLa cells) | IC50 | 17 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Signaling Pathways
The primary signaling pathway targeted by this compound is the p38 MAPK cascade. Below is a diagram illustrating this pathway in the context of cardiomyocytes and the point of intervention for this compound.
Caption: p38 MAPK signaling pathway in cardiomyocytes and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the cellular targets of this compound.
In Vitro p38α MAPK Kinase Assay
This assay is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF2 (Activating Transcription Factor 2) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of ATF2. For the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro p38α MAPK kinase assay.
Cellular Assay for HSP27 Phosphorylation (Western Blot)
This assay determines the ability of this compound to inhibit the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream target, Heat Shock Protein 27 (HSP27).
Materials:
-
Cardiomyocytes or a suitable cell line (e.g., HeLa cells)
-
This compound
-
A stimulus to activate the p38 MAPK pathway (e.g., anisomycin, sorbitol, or cellular stress relevant to the disease model)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (e.g., Ser82), anti-total HSP27, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total HSP27 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-HSP27 signal to the total HSP27 and loading control signals.
Caption: Workflow for Western blot analysis of HSP27 phosphorylation.
Conclusion
This compound is a selective inhibitor of p38α MAPK that has been investigated for its therapeutic potential in LMNA-related dilated cardiomyopathy. Its mechanism of action is centered on the attenuation of the detrimental cellular responses triggered by the hyperactivation of the p38 MAPK pathway in cardiomyocytes. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiology and drug development. Further investigation into the broader cellular targets and long-term effects of p38 MAPK inhibition in the heart will continue to be a critical area of research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Rationale for Targeting p38 Alpha Kinase in Genetic Cardiomyopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform (p38α), has emerged as a critical signaling node in the pathophysiology of the heart. Activated by a myriad of cellular stressors, p38α orchestrates a complex network of responses that are deeply implicated in the progression of genetic cardiomyopathies. Its roles in promoting cardiac fibrosis, apoptosis, inflammation, and contractile dysfunction position it as a compelling therapeutic target. However, the rationale for its inhibition is nuanced, with conflicting reports on its role in cardiac hypertrophy and disappointing outcomes in broad clinical trials. This guide provides an in-depth technical overview of the core evidence supporting the targeting of p38α in genetic cardiomyopathies, detailing the underlying signaling pathways, key experimental data, and relevant methodologies to inform future research and drug development efforts.
The p38α Signaling Cascade: A Central Mediator of Cardiac Stress
The p38 MAPK family comprises four isoforms (α, β, γ, δ), with p38α being the most abundantly expressed and studied in the heart.[1] It functions as a serine/threonine kinase that is activated in response to proinflammatory cytokines and environmental stresses such as oxidative stress, osmotic shock, and mechanical overload.[2][3]
The canonical activation pathway involves a three-tiered kinase cascade. Stress signals activate MAP kinase kinase kinases (MAP3Ks) like ASK1 or TAK1, which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3][4] MKK3/6 then dually phosphorylate p38α on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Once active, p38α phosphorylates a host of downstream substrates, including other kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF2, MEF2C, and NFAT, thereby regulating gene expression and cellular processes central to cardiomyopathy progression.[5][6]
Rationale: The Role of p38α in Key Pathological Processes
The rationale for targeting p38α stems from its direct involvement in mediating the cellular hallmarks of genetic cardiomyopathies.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix, is a primary driver of myocardial stiffening and dysfunction. p38α is a potent pro-fibrotic mediator.[5]
-
Myofibroblast Differentiation: p38α is necessary for the transformation of cardiac fibroblasts into contractile, collagen-producing myofibroblasts.[5] Conditional deletion of p38α in myofibroblasts has been shown to block this differentiation and reduce fibrosis following ischemic injury.[5]
-
Pro-fibrotic Cytokine Production: The p38α pathway stimulates the expression of key pro-fibrotic cytokines. Activation of p38 signaling in cardiac fibroblasts leads to the activation of TGF-β signaling, a master regulator of fibrosis.[5] It also induces the production of TNF-α and IL-6, which are closely associated with adverse cardiac remodeling.[5]
Cardiomyocyte Apoptosis
Programmed cell death of cardiomyocytes contributes to wall thinning and cardiac dilation. Multiple studies have implicated p38α as a pro-apoptotic kinase in the heart.
-
Ischemia/Reperfusion Injury: In models of ischemic stress, p38α activation is a key step in triggering myocyte apoptosis.[3] Inhibition of p38 MAPK or expression of a dominant-negative p38α mutant has been shown to reduce apoptosis and be cardioprotective in this context.[3]
-
Isoform Specificity: The pro-apoptotic effects are largely attributed to the p38α isoform, whereas the p38β isoform has been suggested to be anti-apoptotic, highlighting the need for isoform-specific targeting.[6][7]
Inflammation
Chronic inflammation is a well-established component of heart failure progression. p38α is a central regulator of the inflammatory response.
-
Cytokine Expression: It plays a crucial role in the production of pro-inflammatory cytokines, which contribute to adverse remodeling.[5]
-
Anti-Inflammatory Effects of Inhibition: Treatment with p38 inhibitors has been shown to decrease pro-inflammatory cytokine production and reduce cardiac inflammation in response to injury.[5][8]
Contractile Dysfunction
Beyond structural remodeling, p38α activation has a direct negative impact on cardiomyocyte contractility.
-
Negative Inotropic Effect: Evidence indicates that p38 activation has an anti-inotropic (contractility-weakening) effect on cardiac muscle.[5]
-
Calcium Dysregulation: This effect may be mediated by desensitizing myofilaments to Ca²⁺ and altering the function of key calcium-handling proteins like the Na⁺/Ca²⁺ exchanger (NCX1) and SERCA2, which are critical for proper contraction and relaxation.[5][9]
The Complex Role in Cardiac Hypertrophy
The role of p38α in cardiac hypertrophy is controversial and represents a significant challenge in its therapeutic targeting.
-
Evidence for Pro-Hypertrophic Role: Early studies in cultured neonatal cardiomyocytes suggested that p38 activation was necessary for the hypertrophic response.[5][10]
-
Evidence for Anti-Hypertrophic Role: Conversely, multiple in vivo studies using transgenic mice with cardiac-specific inhibition of the p38 pathway (via dominant-negative mutants of p38α, MKK3, or MKK6) have shown that reducing p38α activity leads to a progressive and enhanced hypertrophic response.[4][10][11] This suggests an antagonistic role for p38α in the cardiac growth response in the adult heart. This paradoxical effect is believed to occur through the disinhibition of the pro-hypertrophic calcineurin-NFAT signaling pathway.[4][10][11]
Evidence from Genetic Cardiomyopathy Models
Studies using models of specific genetic cardiomyopathies provide direct evidence for the therapeutic potential of p38α inhibition.
Dilated Cardiomyopathy (DCM) - Lamin A/C Mutations
Mutations in the LMNA gene, which encodes lamin A/C, are a common cause of DCM.
-
p38α Hyperactivation: p38α MAPK signaling is significantly hyperactivated in the hearts of both mice (LmnaH222P/H222P) and human patients with cardiomyopathy caused by LMNA mutations.[12]
-
Inhibitor Efficacy: Treatment of LmnaH222P/H222P mice with the p38α inhibitor ARRY-371797 attenuated the expression of natriuretic peptides (Nppa and NppB), which are markers of cardiac stress and LV dilation.[12] However, the inhibitor did not prevent the development of myocardial fibrosis in this model, suggesting it may impact specific aspects of the disease process.[12]
Adrenergic Receptor-Induced Cardiomyopathy
While not a primary genetic model, mice overexpressing β-adrenergic receptors develop a cardiomyopathy with features common to genetic forms.
-
β2-AR Cardiomyopathy: In mice overexpressing the β2-adrenergic receptor (β2-AR), inhibition of p38α rescued the decline in left ventricular ejection fraction (LVEF) and reduced both apoptosis and fibrosis.[13][14][15]
-
β1-AR Cardiomyopathy: Interestingly, p38α inhibition had no beneficial effect in a similar model of β1-AR-induced cardiomyopathy, indicating that the role of p38α is dependent on the specific upstream signaling pathway that is activated.[13][14][15]
Quantitative Data from Preclinical Models
The following table summarizes key findings from animal studies investigating the modulation of p38α in cardiac disease models.
| Cardiomyopathy Model | Animal | Intervention | Key Findings | Reference |
| Pressure Overload (TAC) | Mouse | Cardiac-specific p38α knockout | Normal hypertrophic response, but developed cardiac dysfunction, dilatation, and increased apoptosis. Suggests p38α is critical for cardiomyocyte survival under stress. | [2] |
| Pressure Overload, Ang II, Isoproterenol | Mouse | Cardiac-specific dominant-negative p38α | Enhanced cardiac hypertrophy, progressive myopathy, and functional decompensation. Suggests p38α has an anti-hypertrophic function. | [10][11] |
| Dilated Cardiomyopathy (LmnaH222P/H222P) | Mouse | p38α inhibitor (this compound) | Reduced expression of cardiac stress markers (Nppa, NppB); did not reduce collagen expression (fibrosis). | [12] |
| β2-Adrenergic Receptor Overexpression | Mouse | Dominant-negative p38α | Rescued depressed LV Ejection Fraction; reduced apoptosis and fibrosis; did not reduce myocyte hypertrophy. | [13][14] |
| β1-Adrenergic Receptor Overexpression | Mouse | Dominant-negative p38α | No rescue of cardiac dysfunction, apoptosis, or fibrosis. | [13][14] |
| Isoproterenol-Induced Hypertrophy | Mouse | Fibroblast-specific p38α knockout | Attenuated cardiac hypertrophy and fibrosis. | |
| Heart Failure (Hamster) | Hamster | p38 inhibitor (SB203580) | Reduced area of fibrosis and heart/body weight ratio; increased LV ejection fraction and contractility. | [16] |
Key Experimental Protocols
Reproducible and robust experimental methods are crucial for investigating the p38α pathway.
p38 MAPK Activity Assay (In Vitro Kinase Assay)
This assay directly measures the enzymatic activity of p38α immunoprecipitated from tissue or cell lysates.
-
Principle: Active p38α is captured from a lysate using a specific antibody. The captured kinase is then incubated with a known substrate (e.g., ATF2) and ATP. The amount of substrate phosphorylation is quantified, either through radioactive labeling or immunoblotting.
-
Methodology (Non-Radioactive):
-
Lysate Preparation: Lyse cells or homogenized tissue in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate 200-500 µg of protein lysate with an anti-p38α antibody overnight at 4°C. Add Protein A/G affinity beads (e.g., EZview Red Protein A Affinity Gel) and incubate for 1-2 hours to capture the antibody-kinase complex.
-
Washing: Pellet the beads by centrifugation and wash multiple times with IP buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the bead pellet in kinase assay buffer containing recombinant ATF2 substrate (1-2 µg) and ATP (e.g., 200 µM). Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Analyze the supernatant by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2 (pThr71)). The signal intensity corresponds to p38α activity.
-
-
Alternative Protocol (Radioactive): The kinase reaction is performed using [γ-³²P]-ATP. After the reaction, the mixture is spotted onto P81 phosphocellulose paper. Unincorporated ATP is washed away with phosphoric acid, and the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
Generation of Cardiac-Specific p38α Knockout (CKO) Mice
The Cre-LoxP system is used to achieve tissue-specific gene deletion.
-
Principle: This method uses two transgenic mouse lines. One line expresses Cre recombinase, an enzyme that recognizes loxP sites, under the control of a tissue-specific promoter. The second line has the target gene (p38α, Mapk14) flanked by two loxP sites ("floxed"). When the lines are crossed, Cre recombinase is expressed only in the target tissue, where it excises the floxed gene segment, inactivating the gene.
-
Methodology:
-
Targeting Vector: A targeting construct is created where loxP sites are inserted into the introns flanking a critical exon of the Mapk14 gene (e.g., the exon encoding the ATP binding loop).[2] This construct is used to generate p38αflox/flox mice via homologous recombination in embryonic stem cells.
-
Cre-Expressing Line: The p38αflox/flox mice are crossed with a transgenic line expressing Cre recombinase under the control of the α-myosin heavy chain (α-MHC) promoter, which drives expression specifically in cardiomyocytes.[2]
-
Generation of CKO Mice: The resulting p38αflox/flox:α-MHCCre(+) offspring will have the p38α gene specifically deleted in the myocardium.[2]
-
Verification: Deletion is confirmed at the protein level by Western blotting of heart tissue lysates, which should show a significant reduction in p38α protein compared to control littermates.[2]
-
Animal Model of Myocardial Fibrosis (Pressure Overload)
Transverse Aortic Constriction (TAC) is a widely used surgical model to induce pressure overload, leading to cardiac hypertrophy and fibrosis.
-
Principle: Surgically narrowing the aorta increases the afterload on the left ventricle, forcing the heart to work harder. This sustained mechanical stress mimics conditions like hypertension and aortic stenosis, leading to a robust fibrotic and hypertrophic response.
-
Methodology:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
-
Surgical Procedure: Perform a thoracotomy to expose the aortic arch.
-
Constriction: Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. Tie the ligature securely around the aorta and a needle of a specific gauge (e.g., 27-gauge).[17]
-
Needle Removal: Immediately withdraw the needle, leaving a constriction of a defined diameter.
-
Closure and Recovery: Close the chest cavity and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic ligature.
-
Analysis: After a period of weeks (typically 2-8 weeks), hearts are harvested for analysis. Fibrosis can be quantified histologically using stains like Masson's trichrome or Picrosirius red, or by measuring the expression of collagen genes (e.g., Col1a1) via qPCR.[17]
-
Conclusion and Future Directions
The targeting of p38α kinase presents a compelling, albeit complex, therapeutic strategy for genetic cardiomyopathies. There is substantial evidence that p38α is a key driver of cardiac fibrosis, apoptosis, and inflammation—all critical components of disease progression.[3][5][16] Preclinical studies in relevant genetic models, such as those for lamin A/C-related DCM, have shown that inhibiting p38α can ameliorate key pathological markers.[12]
However, the field must proceed with caution. The paradoxical anti-hypertrophic role of p38α in the adult heart suggests that its inhibition could potentially exacerbate hypertrophy under certain conditions.[10][11] Furthermore, broad clinical trials of p38 inhibitors like losmapimod for acute coronary syndrome have failed to meet primary endpoints, highlighting the challenges of translating preclinical findings to human patients.[5][8]
Future success in targeting this pathway will likely depend on:
-
Isoform Specificity: Developing inhibitors that are highly specific for p38α, avoiding off-target effects and potentially deleterious inhibition of other isoforms like p38β.
-
Patient Stratification: Identifying patient populations and specific genetic cardiomyopathies where p38α hyperactivation is a primary driver of the disease.
-
Targeted Delivery: Exploring methods to deliver inhibitors specifically to cardiac tissue to maximize efficacy and minimize systemic side effects.
-
Downstream Targeting: Identifying the specific downstream substrates of p38α that are responsible for its pathological effects, which may offer more refined therapeutic targets.[18]
References
- 1. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38α Mitogen-Activated Protein Kinase Plays a Critical Role in Cardiomyocyte Survival but Not in Cardiac Hypertrophic Growth in Response to Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The p38 Mitogen-Activated Protein Kinase Pathway-A Potential Target for Intervention in Infarction, Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 11. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of p38α MAPK rescues cardiomyopathy induced by overexpressed β2-adrenergic receptor, but not β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 alpha MAPK rescues cardiomyopathy induced by overexpressed beta 2-adrenergic receptor, but not beta 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. The case for inhibiting p38 mitogen-activated protein kinase in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morphological and Functional Characteristics of Animal Models of Myocardial Fibrosis Induced by Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 22 Identifying the Substrates of P38 MAPK alpha in the Heart | Heart [heart.bmj.com]
Methodological & Application
Application Note: Design and Protocol of the REALM-DCM Clinical Trial for ARRY-371797
Introduction
Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM) is a rare, life-threatening genetic heart condition characterized by progressive heart failure.[1][2][3] The pathophysiology is linked to cellular stress and the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to adverse cardiac remodeling, including cardiomyocyte apoptosis and hypertrophy.[1][4] ARRY-371797 (also known as PF-07265803) is an oral, selective inhibitor of p38α MAPK.[1][4][5] Following promising results in a Phase 2 trial where it was associated with improved functional capacity, the Phase 3 REALM-DCM study was initiated to rigorously evaluate its efficacy and safety.[1][4][6] This document details the clinical trial design and protocols of the REALM-DCM study.
Signaling Pathway of this compound
Mutations in the LMNA gene are believed to cause cellular stress, leading to the activation of the p38 MAPK signaling cascade. This activation contributes to the pathological changes seen in LMNA-related DCM. This compound was developed to specifically inhibit p38α MAPK, thereby blocking the downstream signaling that promotes disease progression.
REALM-DCM Clinical Trial Protocol
The "A Multinational, Randomized, Placebo-controlled Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation" (REALM-DCM) was a Phase 3 trial designed to assess the efficacy and safety of this compound.[1][4]
Study Design
The REALM-DCM trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][7] Patients were randomized to receive either this compound or a placebo.[1] The study was terminated early after a planned interim analysis indicated futility.[1][2]
Patient Population & Methods
A total of 77 patients were enrolled between April 2018 and October 2022.[1][2] Participants were adults with symptomatic DCM confirmed to be caused by an LMNA gene mutation.
Table 1: Key Inclusion and Exclusion Criteria for the REALM-DCM Study
| Criteria | Description |
|---|---|
| Inclusion | |
| Age | ≥18 years.[1][8] |
| Diagnosis | Symptomatic LMNA-related DCM with Left Ventricular Ejection Fraction (LVEF) ≤50%.[1][2] |
| Genetic Confirmation | Confirmed LMNA variant categorized as pathogenic, likely pathogenic, or of uncertain significance with a highly suggestive phenotype.[1][9] |
| Symptoms | New York Heart Association (NYHA) functional class II/III symptoms, stable for at least 3 months.[1][2] |
| Functional Capacity | Reduced 6-minute walk test (6MWT) distance (>100 to ≤450 meters at screening).[1][8] |
| Device Therapy | Implantable cardioverter-defibrillator (ICD) implanted at least 4 weeks before the study intervention.[1][2] |
| Medical Therapy | Stable, guideline-directed medical and device therapy.[1] |
| Exclusion | |
| Advanced HF | Patients receiving continuous intravenous inotrope infusion, with a ventricular assist device, or with a prior heart transplant.[7][9] |
| Imminent Transplant | Patients listed for cardiac transplantation likely to occur within 6 months.[7][9] |
Experimental Workflow
Eligible patients underwent screening, followed by randomization to one of the two treatment arms. The treatment period for the primary analysis was 24 weeks, with several assessments conducted at specified intervals.
Treatment Protocol
Patients were randomized to receive either this compound at a dose of 400 mg twice daily or a matching placebo.[1][2] This dosage was selected based on preliminary efficacy and safety data from the Phase 2 study.[7]
Endpoint Assessment Protocols
Efficacy and quality of life were measured using standardized clinical and patient-reported outcomes.
-
Primary Endpoint: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[1][2][5] The 6MWT is a standardized assessment of functional capacity where patients are instructed to walk as far as possible in six minutes along a flat, unobstructed corridor.
-
Secondary Endpoints:
-
Kansas City Cardiomyomyopathy Questionnaire (KCCQ): This patient-reported survey measures the impact of cardiomyopathy on quality of life, including physical limitations and symptom frequency.[1][2] The change from baseline in the physical limitation and total symptom scores at week 24 were key secondary outcomes.
-
NT-proBNP Concentration: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a blood biomarker used to assess heart stress. The change from baseline in NT-proBNP levels was measured at week 24.[1][2]
-
Composite Outcome: Time to a composite of worsening heart failure or all-cause mortality was also evaluated.[2]
-
Results of the REALM-DCM Study
The trial enrolled 77 patients, with 40 receiving this compound and 37 receiving a placebo.[1][2]
Table 2: Baseline Patient Demographics and Characteristics
| Characteristic | This compound (n=40) | Placebo (n=37) |
|---|---|---|
| Age (years), Median | 51 | 51 |
| LMNA Variant Type | ||
| Missense | 56% (n=22/39) | 53% (n=19/36) |
| Non-missense | 44% (n=17/39) | 47% (n=17/36) |
| Atrial Fibrillation | 58% (n=23) | 62% (n=23) |
Data derived from a subset of patients with available genetic data.[1]
Efficacy Outcomes
The REALM-DCM study did not meet its primary or secondary endpoints.[1] No statistically significant differences were observed between the this compound and placebo groups in the change from baseline at week 24 for any of the measured outcomes.[1][2]
Table 3: Primary and Secondary Efficacy Endpoints at Week 24
| Endpoint | Median Difference (95% CI) | P-value |
|---|---|---|
| 6-Minute Walk Test Distance | 4.9 m (-24.2 to 34.1) | 0.82 |
| KCCQ-Physical Limitation Score | 2.4 (-6.4 to 11.2) | 0.54 |
| KCCQ-Total Symptom Score | 5.3 (-4.3 to 14.9) | 0.48 |
| NT-proBNP Concentration (pg/mL) | -339.4 (-1131.6 to 452.7) | 0.17 |
CI: Confidence Interval; KCCQ: Kansas City Cardiomyopathy Questionnaire.[1][2]
The composite outcome of worsening heart failure or all-cause mortality was also similar between the two groups (Hazard Ratio, 0.43; P=0.23).[2] No new safety concerns were identified during the trial.[2]
The Phase 3 REALM-DCM trial was the first randomized, controlled study of a potential disease-modifying therapy specifically for patients with LMNA-related DCM.[1] Despite a strong mechanistic rationale and promising Phase 2 data, the study was terminated due to futility, as this compound did not demonstrate a significant clinical benefit over placebo.[1][2] The findings highlight the challenges in developing therapies for rare genetic cardiomyopathies and underscore the continuing unmet medical need for effective treatments in this patient population.[2][10]
References
- 1. ahajournals.org [ahajournals.org]
- 2. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]
- 10. academic.oup.com [academic.oup.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARRY-371797 (also known as PF-07265803) is an orally administered, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. It was investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and progressive genetic heart disease. Clinical trials for this compound have evaluated its efficacy and safety through a series of primary and secondary endpoints designed to measure functional capacity, cardiac biomarkers, and patient-reported outcomes. This document details these endpoints and the protocols used for their assessment.
Signaling Pathway of this compound
Mutations in the LMNA gene can lead to cellular stress and activation of the p38 MAPK signaling pathway, contributing to the pathophysiology of DCM. This compound is designed to selectively inhibit p38α MAPK, thereby mitigating its downstream effects.[1][2]
Primary and Secondary Endpoints in Clinical Trials
The clinical development of this compound for LMNA-related DCM involved Phase 2 and Phase 3 (REALM-DCM) studies.[3][4][5] The primary and secondary endpoints were designed to assess the clinical benefit of the drug.
Primary Endpoint
The primary endpoint in the clinical trials was the change from baseline in the 6-minute walk test (6MWT) distance.[3][6][7] This endpoint was selected to measure improvement in the patient's functional capacity.
-
Phase 2 Trial: Change from baseline in 6MWT distance at 12 weeks .[3][6][7]
-
Phase 3 Trial (REALM-DCM): Change from baseline in 6MWT distance at 24 weeks .[4][5]
Secondary Endpoints
A variety of secondary endpoints were utilized to provide a broader understanding of the drug's efficacy:
-
Change in 6-minute walk test (6MWT) distance: Assessed at various time points throughout the trials.[6][8]
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration: A biomarker for heart failure severity.[3][6][7]
-
Left Ventricular Ejection Fraction (LVEF): A measure of cardiac function.[3][6]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A patient-reported outcome to assess quality of life, with specific domains including Physical Limitation and Total Symptom Score.[3][6][8]
Data from Clinical Trials
The following tables summarize the key quantitative data from the this compound clinical trials.
Table 1: Phase 2 Trial Results (at 12 weeks)
| Endpoint | Baseline (Median) | Change from Baseline (Mean) | p-value |
| 6-Minute Walk Test (6MWT) Distance | 314 m | +69 m | ≤0.05 |
| NT-proBNP Concentration | 1409 pg/mL | -561 pg/mL (Median Change) | Not Reported |
Data from the two dose groups (100 mg and 400 mg twice daily) were combined.[3][6]
Table 2: Phase 3 Trial (REALM-DCM) Results (at 24 weeks)
The REALM-DCM trial was terminated due to futility based on a planned interim analysis. No significant differences were observed between the this compound and placebo groups.[5][9]
| Endpoint | Median Difference between this compound and Placebo | 95% Confidence Interval | p-value |
| 6-Minute Walk Test (6MWT) Distance | 4.9 m | -24.2 to 34.1 | 0.82 |
| KCCQ - Physical Limitation Score | 2.4 | -6.4 to 11.2 | 0.54 |
| KCCQ - Total Symptom Score | 5.3 | -4.3 to 14.9 | 0.48 |
| NT-proBNP Concentration | -339.4 pg/mL | -1131.6 to 452.7 | 0.17 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional exercise capacity.
Protocol:
-
Patient Preparation: Patients are instructed to wear comfortable clothing and shoes. They should take their usual medications.
-
Test Environment: The test is conducted on a flat, hard surface with a minimum length of 30 meters. The course is marked at regular intervals.
-
Instructions: The patient is instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
Monitoring: A trained technician or healthcare professional monitors the patient for any adverse events and records the total distance walked in 6 minutes.
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. ahajournals.org [ahajournals.org]
- 5. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A Study of this compound in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation | cmdir.org [cmdir.org]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Use of the 6-Minute Walk Test as an Outcome Measure for ARRY-371797
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 6-Minute Walk Test (6MWT) as a critical outcome measure in clinical trials for ARRY-371797, an investigational selective p38 mitogen-activated protein kinase (MAPK) inhibitor for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).
Introduction to this compound and LMNA-Related DCM
LMNA-related dilated cardiomyopathy is a rare, genetic form of heart failure with a high degree of unmet medical need.[1][2] The underlying pathology is linked to mutations in the LMNA gene, which encodes for lamin A/C proteins, crucial for the structural integrity of the cell nucleus. These mutations can lead to cellular stress and the hyperactivation of the p38 MAPK signaling pathway.[1] Downstream effects of p38 MAPK activation include increased cardiomyocyte apoptosis and hypertrophy, reduced contractility, and a rise in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP).[2][3]
This compound (also known as PF-07265803) is a potent, oral small-molecule inhibitor of p38α MAPK.[4][5] By targeting this pathway, this compound was hypothesized to mitigate the downstream cellular damage in LMNA-related DCM.[1]
The 6-Minute Walk Test (6MWT) as a Primary Endpoint
The 6MWT is a well-established, non-invasive, and patient-centric assessment of functional capacity.[6] It measures the distance a patient can walk on a flat, hard surface in six minutes and is reflective of their ability to perform daily activities.[6] In the clinical development of this compound, the 6MWT was selected as a primary endpoint to evaluate the potential of the drug to improve the functional capacity of patients with LMNA-related DCM.[2][7][8]
Summary of Clinical Trial Data
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of this compound, with a focus on the 6MWT outcomes.
Table 1: Phase 2 Open-Label Study (NCT02057341) - Patient Baseline Characteristics [2][7]
| Characteristic | Value (N=12) |
| Mean Age (years) | 50 |
| Sex (Male/Female) | 7/5 |
| NYHA Class II/IIIA | 12 |
| Mean LVEF (%) | 39 |
| Median Baseline 6MWT Distance (meters) | 314 (range: 246-412) |
| Median Baseline NT-proBNP (pg/mL) | 1409 |
Table 2: Phase 2 Open-Label Study (NCT02057341) - Key Outcomes at 12 Weeks [2][7][8]
| Outcome Measure | Result |
| Primary Endpoint: Change in 6MWT Distance | Mean increase of 69 meters (80% CI: 39-100 m) |
| Median increase of 47 meters | |
| Secondary Endpoint: Change in NT-proBNP | Median concentration declined to 848 pg/mL |
| Secondary Endpoint: Change in LVEF | Stable |
Table 3: Phase 3 REALM-DCM Randomized, Placebo-Controlled Study (NCT03439514) - Change from Baseline at Week 24 [1]
| Outcome Measure | This compound (n=40) | Placebo (n=37) | Median Difference (95% CI) | P-value |
| Primary Endpoint: 6MWT Distance (meters) | - | - | 4.9 (-24.2 to 34.1) | 0.82 |
| Secondary Endpoint: KCCQ-PLS | - | - | 2.4 (-6.4 to 11.2) | 0.54 |
| Secondary Endpoint: KCCQ-TSS | - | - | 5.3 (-4.3 to 14.9) | 0.48 |
| Secondary Endpoint: NT-proBNP (pg/mL) | - | - | -339.4 (-1131.6 to 452.7) | 0.17 |
KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score.
The Phase 2 study suggested a potential improvement in functional capacity as measured by the 6MWT.[2][7][8] However, the larger, placebo-controlled Phase 3 REALM-DCM trial was terminated for futility after a planned interim analysis, as it did not show a significant difference in the change in 6MWT distance between the this compound and placebo groups at 24 weeks.[1]
Experimental Protocols
This compound Administration (Based on Clinical Trials)
-
Dosage: In the Phase 2 trial, patients received either 100 mg or 400 mg of this compound twice daily.[2][7] The Phase 3 trial utilized a dose of 400 mg twice daily.[1]
-
Administration: Oral.
-
Duration: The Phase 2 study had a 48-week treatment period, with the primary endpoint assessed at 12 weeks.[2][7] The Phase 3 study was designed for a 24-week double-blind treatment period.
Standardized Protocol for the 6-Minute Walk Test (Based on ATS Guidelines)
The following is a detailed protocol for conducting the 6MWT, adapted from the American Thoracic Society (ATS) guidelines to ensure standardization and reproducibility in a clinical trial setting.
1. Test Environment and Equipment:
-
Location: A flat, straight, enclosed corridor with a hard surface, at least 30 meters (approximately 100 feet) in length, should be used.[1] The corridor should have minimal traffic.
-
Markings: The length of the corridor should be marked every 3 meters. The turnaround points should be clearly marked with cones.
-
Equipment:
-
Stopwatch or countdown timer
-
Mechanical lap counter
-
Two cones to mark the turnaround points
-
A chair that can be easily moved along the walking course
-
Clipboard with data collection sheets
-
Pulse oximeter
-
Sphygmomanometer
-
Borg Dyspnea Scale
-
Access to an oxygen source, telephone, and an automated external defibrillator (AED) for safety.
-
2. Patient Preparation:
-
Patients should wear comfortable clothing and appropriate walking shoes.
-
Any usual walking aids (e.g., cane, walker) should be used during the test.
-
The patient's standard medical regimen should be continued.
-
A light meal is permissible before the test.
-
Patients should avoid vigorous exercise for at least two hours prior to the test.
3. Test Procedure:
-
Pre-Test Assessment:
-
The patient should sit and rest in a chair for at least 10 minutes before the test begins.
-
Measure and record baseline heart rate, blood pressure, and oxygen saturation (SpO2).
-
Assess baseline dyspnea using the Borg scale.
-
-
Patient Instructions:
-
Use standardized instructions. A sample script is as follows: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You will probably get out of breath or become exhausted. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but please resume walking as soon as you are able. Now I’m going to set the timer for 6 minutes. When I say ‘go,’ I want you to start walking."
-
-
During the Test:
-
Start the timer and have the patient begin walking.
-
Do not walk with the patient.
-
Provide standardized encouragement at specific intervals:
-
After 1 minute: "You are doing well. You have 5 minutes to go."
-
After 2 minutes: "Keep up the good work. You have 4 minutes to go."
-
After 3 minutes: "You are doing well. You are halfway done."
-
After 4 minutes: "Keep up the good work. You have only 2 minutes left."
-
After 5 minutes: "You are doing well. You have only 1 minute to go."
-
-
If the patient stops, allow them to rest, but keep the timer running. Encourage them to resume walking when they feel able.
-
Record the number of laps and the distance of the final partial lap.
-
-
Post-Test Assessment:
-
At the end of 6 minutes, instruct the patient to stop.
-
Immediately measure and record post-test heart rate, blood pressure, SpO2, and the Borg dyspnea score.
-
Calculate the total distance walked to the nearest meter.
-
4. Safety Considerations:
-
Contraindications: Absolute contraindications include unstable angina and myocardial infarction within the previous month. Relative contraindications include a resting heart rate over 120 bpm, systolic blood pressure over 180 mmHg, or diastolic blood pressure over 100 mmHg.
-
Reasons for Stopping the Test: Immediately stop the test for chest pain, intolerable dyspnea, leg cramps, staggering, excessive diaphoresis, or a pale or ashen appearance.
Visualizations
p38 MAPK Signaling Pathway in LMNA-Related DCM
Caption: p38 MAPK signaling pathway in LMNA-related DCM and the inhibitory action of this compound.
Experimental Workflow for a Clinical Trial Utilizing the 6MWT
Caption: A generalized workflow for a clinical trial of this compound using the 6MWT as a primary endpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. The 6-Minute Walk Test: Indications and Guidelines for Use in Outpatient Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six-minute walk test as clinical end point in cardiomyopathy clinical trials, including ATTR-CM: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. droracle.ai [droracle.ai]
- 8. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Echocardiographic Assessments in ARRY-371797 Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the echocardiographic assessments conducted during the clinical evaluation of ARRY-371797 (also known as PF-07265803), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM). The information is compiled from published data on the Phase 2 and Phase 3 (REALM-DCM) clinical trials.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits p38α MAPK.[1][2] In the context of LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[1] This aberrant signaling is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of brain natriuretic peptide.[1] By inhibiting p38α MAPK, this compound was hypothesized to mitigate these detrimental cardiac effects.
Echocardiographic Assessments in Clinical Trials
Echocardiography served as a key non-invasive imaging modality in the this compound clinical trials to assess cardiac structure and function. The primary echocardiographic endpoint was the measurement of Left Ventricular Ejection Fraction (LVEF) to monitor the effect of the treatment on cardiac systolic function.
Quantitative Data Summary
The following table summarizes the key echocardiographic findings from the Phase 2 clinical study of this compound. In the subsequent Phase 3 REALM-DCM trial, no significant differences were observed between the this compound and placebo groups for all outcomes at week 24, leading to the trial's termination for futility.
| Parameter | Timepoint | Mean Value (SD) | Number of Patients (n) | Study |
| Left Ventricular Ejection Fraction (LVEF) | Baseline | 39% (13) | 10 | Phase 2 |
| Left Ventricular Ejection Fraction (LVEF) | Week 48 | 39% (9) | 7 | Phase 2 |
Data from the Phase 2 study showed that mean LVEF remained stable over the 48-week treatment period.
Experimental Protocols
While the specific, detailed echocardiography protocol from the this compound clinical trials is not publicly available, the following represents a standard, comprehensive protocol for echocardiographic assessment in clinical trials for dilated cardiomyopathy, based on guidelines from the American Society of Echocardiography and the British Society of Echocardiography.
Protocol: Standard Echocardiographic Assessment in Dilated Cardiomyopathy Clinical Trials
1. Patient Preparation:
-
Patients should rest for at least 10 minutes before the examination.
-
A standard 12-lead electrocardiogram (ECG) should be performed and the results made available to the sonographer.
-
Height and weight should be recorded for body surface area (BSA) calculation.
2. Imaging Acquisition:
-
Instrumentation: A commercially available ultrasound system with 2D, M-mode, pulsed-wave, continuous-wave, and color Doppler capabilities should be used.
-
Transducer: A 2.5-5.0 MHz phased-array transducer is typically used for adult transthoracic echocardiography (TTE).
-
Standard Views: A comprehensive set of standard TTE views should be acquired, including:
-
Parasternal long-axis (PLAX)
-
Parasternal short-axis (PSAX) at the levels of the aortic valve, mitral valve, and papillary muscles.
-
Apical four-chamber (A4C)
-
Apical five-chamber (A5C)
-
Apical two-chamber (A2C)
-
Apical three-chamber (A3C)
-
Subcostal views
-
Suprasternal notch view
-
-
Image Optimization: Gain, compression, and time-gain compensation should be optimized to ensure clear endocardial border definition.
3. Echocardiographic Measurements:
-
Left Ventricular Dimensions and Wall Thickness:
-
M-mode or 2D measurements of the interventricular septum (IVS) and posterior wall (PW) thickness at end-diastole.
-
LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Left Ventricular Volumes and Ejection Fraction:
-
Primary Method: Biplane method of disks (modified Simpson's rule) from the apical four- and two-chamber views to determine LV end-diastolic volume (LVEDV) and LV end-systolic volume (LVESV).
-
LVEF is calculated as: (LVEDV - LVESV) / LVEDV * 100%.
-
All volumes should be indexed to body surface area (BSA).
-
-
Diastolic Function Assessment:
-
Pulsed-wave Doppler of mitral inflow to measure E and A wave velocities, E/A ratio, and deceleration time.
-
Tissue Doppler imaging (TDI) of the septal and lateral mitral annulus to measure e' velocities.
-
Calculation of the E/e' ratio.
-
Left atrial volume index (LAVI) should be calculated using the biplane area-length method.
-
-
Right Ventricular Size and Function:
-
RV dimensions measured from the apical four-chamber view.
-
Tricuspid annular plane systolic excursion (TAPSE).
-
Pulsed-wave TDI of the lateral tricuspid annulus to measure S' velocity.
-
RV fractional area change (FAC).
-
-
Valvular Assessment:
-
Color and spectral Doppler interrogation of all cardiac valves to assess for regurgitation and/or stenosis.
-
4. Data Analysis and Quality Control:
-
All measurements should be performed in triplicate and averaged.
-
For clinical trials, a central core laboratory is often employed for standardized analysis of all echocardiographic data to reduce inter-observer variability.
-
Sonographers and interpreting physicians should be blinded to treatment allocation.
Visualizations
p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy
Caption: p38 MAPK signaling pathway in LMNA-related DCM and the inhibitory action of this compound.
Experimental Workflow for Echocardiographic Assessment
Caption: A typical experimental workflow for echocardiographic assessments in a clinical trial.
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Assessing the Safety and Tolerability of ARRY-371797
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ARRY-371797 (also known as PF-07265803) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][3][4] The rationale for this therapeutic approach is based on preclinical evidence that mutations in LMNA lead to activation of the p38 MAPK pathway, which in turn contributes to cardiomyocyte apoptosis, hypertrophy, and inflammation, key pathological features of LMNA-related DCM.[5][6][7][8]
The safety and tolerability of this compound have been evaluated in both preclinical studies and clinical trials. Preclinical toxicology studies indicated that the compound was well-tolerated.[9] Clinical evaluation in patients with LMNA-related DCM has provided further insight into its safety profile in a human population. While a Phase 3 trial (REALM-DCM) was ultimately terminated due to futility as it was unlikely to meet its primary endpoint, the decision was not based on safety concerns.[3][10] This document provides a detailed overview of the protocols and methodologies for assessing the safety and tolerability of this compound, drawing from publicly available clinical trial data and standard preclinical safety assessment guidelines for kinase inhibitors.
Preclinical Safety and Tolerability Assessment Protocols
Standard preclinical safety evaluation for a small molecule inhibitor like this compound follows international guidelines (e.g., ICH M3(R2)) and encompasses a range of in vitro and in vivo studies to identify potential toxicities before human administration.
Experimental Protocol: In Vitro Cardiotoxicity Assessment
Objective: To assess the direct effects of this compound on cardiomyocyte function and viability.
Methodology:
-
Cell Culture:
-
Electrophysiology Assessment (Microelectrode Array - MEA): [11]
-
Plate hiPSC-CMs on MEA plates.
-
After a stabilization period, record baseline electrophysiological parameters, including field potential duration (FPD), spike amplitude, and beat rate.
-
Apply increasing concentrations of this compound to the cells.
-
Record changes in electrophysiological parameters at multiple time points to assess for proarrhythmic potential.
-
-
Cytotoxicity and Apoptosis Assays: [11]
-
Treat hiPSC-CMs with a range of this compound concentrations for 24-72 hours.
-
Assess cell viability using assays such as the MTT or LDH release assay.
-
Evaluate apoptosis by measuring caspase-3/7 activity or using TUNEL staining.
-
-
Structural and Functional Toxicity Assays: [11]
-
Assess mitochondrial membrane potential using fluorescent dyes (e.g., TMRM).
-
Measure cellular ATP levels to evaluate metabolic effects.
-
Quantify reactive oxygen species (ROS) production to assess oxidative stress.
-
Experimental Protocol: In Vivo Rodent Model of Dilated Cardiomyopathy
Objective: To evaluate the systemic safety and tolerability of this compound in a relevant animal model of dilated cardiomyopathy.
Methodology:
-
Animal Model:
-
Drug Administration:
-
Administer this compound or vehicle control orally once or twice daily for a predetermined duration (e.g., 4-12 weeks).
-
Include multiple dose groups to assess dose-dependent effects.
-
-
Safety and Tolerability Monitoring:
-
Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Body Weight: Measure body weight at least twice weekly.
-
Cardiovascular Monitoring: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, ventricular dimensions). Electrocardiogram (ECG) monitoring can also be conducted to evaluate cardiac electrical activity.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis, including markers of liver and kidney function.
-
Histopathology: At the termination of the study, perform a comprehensive necropsy and collect major organs for histopathological examination by a board-certified veterinary pathologist. Pay special attention to the heart for signs of hypertrophy, fibrosis, and inflammation.
-
Clinical Safety and Tolerability Assessment Protocols
The clinical safety and tolerability of this compound were assessed in Phase 2 and Phase 3 clinical trials involving patients with symptomatic DCM due to an LMNA mutation.[2][3][4][16]
Experimental Protocol: Clinical Trial Safety Monitoring
Objective: To monitor and evaluate the safety and tolerability of this compound in human subjects.
Methodology:
-
Patient Population:
-
Enroll patients with a confirmed pathogenic or likely pathogenic LMNA mutation and symptomatic DCM.[10]
-
-
Study Design:
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: Record all AEs, regardless of their perceived relationship to the study drug, at each study visit. AEs are graded for severity and assessed for causality by the investigator.[1]
-
Physical Examinations: Perform a complete physical examination at baseline and at specified intervals throughout the study.
-
Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each study visit.
-
12-Lead Electrocardiograms (ECGs): Obtain ECGs at baseline and at regular intervals to monitor for any changes in cardiac conduction or rhythm.
-
Laboratory Safety Tests: Collect blood and urine samples at specified time points for routine hematology, clinical chemistry (including liver and renal function tests), and urinalysis.
-
Echocardiography: Perform echocardiograms at baseline and periodically during the study to monitor cardiac structure and function.[2]
-
Data Presentation
Table 1: Summary of Adverse Events in the Phase 2 Study of this compound[2][16]
| Adverse Event Category | This compound (N=12) |
| Any Adverse Event | Data not specified in a table format, but most AEs were reported as mild. |
| Serious Adverse Events | One patient discontinued due to a study drug-related AE. |
| Drug-Related Adverse Events | Most AEs were considered mild. |
| Deaths | No deaths were reported in the Phase 2 study. |
Note: The provided search results for the Phase 2 study state that most adverse events were mild and that one patient discontinued due to a drug-related adverse event, but a detailed tabular summary of all AEs was not available.
Table 2: Safety Findings in the REALM-DCM Phase 3 Study[3][4]
| Safety Outcome | This compound (n=40) | Placebo (n=37) |
| Worsening Heart Failure or All-Cause Mortality (Hazard Ratio) | 0.43 (95% CI, 0.11-1.74) | - |
| Overall Survival (Hazard Ratio) | 1.19 (95% CI, 0.23-6.02) | - |
| New Safety Findings | None observed | None observed |
Note: The Phase 3 study was terminated for futility, but no new safety concerns were identified.[3][4]
Visualizations
Signaling Pathway of p38 MAPK in Cardiomyocytes
Caption: p38 MAPK signaling cascade in cardiomyocytes.
Experimental Workflow for Preclinical In Vivo Safety Assessment
Caption: Workflow for in vivo preclinical safety studies.
Logical Relationship of Clinical Safety Data Collection
Caption: Clinical trial safety data collection logic.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiac muscle cell hypertrophy and apoptosis induced by distinct members of the p38 mitogen-activated protein kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 13. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. A Mouse Model of Dilated Cardiomyopathy Produced by Isoproterenol Acute Exposure Followed by 5-Fluorouracil Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis Plan for the REALM-DCM Trial: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the statistical analysis plan for the Phase 3 REALM-DCM trial, which investigated the efficacy and safety of ARRY-371797 (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a Lamin A/C (LMNA) gene mutation. The trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][3] Although the trial was terminated early for futility, the planned statistical approach and methodologies offer valuable insights for future clinical trial design in rare genetic cardiomyopathies.[1][4]
Trial Design and Objectives
The REALM-DCM trial was designed to evaluate the efficacy and safety of this compound, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in patients with symptomatic LMNA-related DCM.[3][5][6] The study aimed to assess the potential of this novel therapeutic approach to improve functional capacity in this patient population.[7]
Participants were randomized to receive either this compound or a placebo in addition to their standard heart failure therapy.[3][5] The trial included a 24-week double-blind treatment period, followed by an open-label extension phase.[7]
Endpoints
The trial's endpoints were designed to provide a comprehensive assessment of the treatment's effect on functional capacity, patient-reported outcomes, and cardiac biomarkers.
Primary Endpoint
The primary efficacy endpoint of the REALM-DCM trial was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[3][4][7] The 6MWT is a widely used and validated measure of functional exercise capacity in patients with heart failure.
Secondary Endpoints
The secondary endpoints were selected to evaluate the treatment's impact on various aspects of the disease:
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): Change from baseline in the KCCQ physical limitation and total symptom scores at week 24.[1][3][5] The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): Change from baseline in NT-proBNP concentration at week 24.[1][3][5] NT-proBNP is a biomarker commonly used to assess the severity and prognosis of heart failure.
-
Composite Endpoint: Time to a composite of worsening heart failure or all-cause mortality.[1][3][5]
Statistical Analysis
Analysis of the Primary Endpoint
The primary analysis of the change from baseline in 6MWT distance at week 24 was planned to be performed using a stratified Hodges-Lehmann estimation.[3][5] The van Elteren test was to be used to compare the treatment groups.[3][5]
Analysis of Secondary Endpoints
Similar non-parametric methods were planned for the analysis of the KCCQ scores and NT-proBNP levels.[1][3][5] For the time-to-event composite endpoint, the Kaplan-Meier method was to be used to estimate the time to the first event, and a Cox proportional hazards model was planned for comparing the treatment groups.[1][3][5]
Interim Analysis
A planned interim futility analysis was a key feature of the trial's design.[1][4] This analysis was conducted to assess the probability of the trial meeting its primary endpoint. Based on the results of this interim analysis, the independent Data Monitoring Committee recommended the discontinuation of the trial due to the low likelihood of demonstrating a significant treatment benefit.[2][4]
Data Presentation
The following tables summarize the key quantitative data from the REALM-DCM trial's statistical analysis plan.
Table 1: Primary and Secondary Endpoints
| Endpoint | Parameter | Timepoint |
| Primary | ||
| 6-Minute Walk Test (6MWT) Distance | Change from Baseline | Week 24 |
| Secondary | ||
| Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score | Change from Baseline | Week 24 |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score | Change from Baseline | Week 24 |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Change from Baseline | Week 24 |
| Composite Endpoint | Time to Worsening Heart Failure or All-Cause Mortality | End of Study |
Table 2: Statistical Methodologies
| Endpoint Analysis | Statistical Method |
| Primary Endpoint (6MWT) | Stratified Hodges-Lehmann Estimation, van Elteren Test |
| Secondary Endpoints (KCCQ, NT-proBNP) | Similar non-parametric methods to the primary endpoint |
| Secondary Endpoint (Composite Time-to-Event) | Kaplan-Meier Analysis, Cox Proportional Hazards Model |
Experimental Protocols
6-Minute Walk Test (6MWT)
The 6MWT is a standardized protocol used to assess functional capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for six minutes. The total distance walked is recorded. Standardized instructions and encouragement are provided to ensure consistency across all participants and sites.
Kansas City Cardiomyopathy Questionnaire (KCCQ)
The KCCQ is a 23-item, self-administered questionnaire that assesses the patient's physical function, symptoms, social function, self-efficacy, and quality of life. The questionnaire is typically completed by the patient at baseline and at specified follow-up visits.
Visualizations
REALM-DCM Trial Workflow
Caption: Workflow of the REALM-DCM clinical trial.
p38 MAPK Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Confirmation of LMNA Gene Mutations in Clinical Trial Participants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the confirmation of LMNA gene mutations in participants of clinical trials. The accurate identification of these mutations is crucial for patient stratification, assessing therapeutic efficacy, and understanding the molecular basis of laminopathies. This document outlines three key molecular methods: Sanger Sequencing, Next-Generation Sequencing (NGS), and Droplet Digital PCR (ddPCR), offering a comparative analysis and step-by-step guidance for their implementation.
Introduction to LMNA Gene Mutations
Mutations in the LMNA gene, which encodes A-type nuclear lamins (lamin A and lamin C), are responsible for a wide range of diseases collectively known as laminopathies. These disorders exhibit diverse phenotypes, including muscular dystrophies, dilated cardiomyopathy, lipodystrophy, and premature aging syndromes. Given the significant clinical heterogeneity, precise and reliable methods for mutation confirmation are essential for both clinical diagnostics and therapeutic trials.
Comparative Analysis of Mutation Confirmation Methods
The selection of a suitable method for LMNA mutation confirmation depends on various factors, including the specific requirements of the clinical trial, sample type, required sensitivity, and budget. The following table summarizes the key quantitative parameters of the three primary methods discussed in this document.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) | Droplet Digital PCR (ddPCR) |
| Analytical Sensitivity | ~15-20% mutant allele frequency | >99% for single nucleotide variants and small indels | As low as 0.1% mutant allele frequency |
| Analytical Specificity | Very high (>99.99%) | High (>99%), though confirmation of low-frequency variants by an orthogonal method is sometimes recommended | Very high, excellent for rare variant detection |
| Throughput | Low (one sample/one amplicon at a time) | High (multiple genes and samples simultaneously) | Medium to High (up to 96 samples per run) |
| Turnaround Time | 1-3 days | 5-10 days for targeted panels | 1-2 days |
| Cost per Sample | ~$500/Mb | ~$0.50/Mb for targeted panels | Varies, cost-effective for monitoring specific mutations |
| Primary Application | Gold-standard for validation of known mutations and sequencing single genes. | Comprehensive screening of one or more genes, discovery of novel mutations. | Ultrasensitive detection and quantification of known mutations, monitoring allele frequency. |
Experimental Protocols
The following sections provide detailed protocols for the confirmation of LMNA gene mutations using Sanger Sequencing, NGS, and ddPCR. It is imperative that all genetic testing for clinical trials is conducted in a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory to ensure the quality and validity of the results.
Sanger Sequencing of the LMNA Gene
Sanger sequencing remains the gold standard for confirming the presence of specific, known mutations.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., whole blood, saliva, or tissue biopsy) using a commercial DNA extraction kit. Assess DNA quality and quantity using spectrophotometry and fluorometry.
-
PCR Amplification of LMNA Exons:
-
Design primers to amplify all 12 coding exons and their flanking intronic regions of the LMNA gene. A list of validated primer sequences is provided below:
-
| Exon | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| 1 | CTCCGAGCAGTCTCTGTCCTTC | AAAGTTATCGCCTCCAGGCCCTC |
| 2 | AATTGCAGGCATAGCAGCGC | CCTAGGTAGAAGAGTGAGTGTAC |
| 3 | TGGACCTGTTTCCACATGTGTGAAG | CCTAGCCCAGCCCAAGTCTGTC |
| 4 | GCTGGTAGTGGCTCATGGA | CTGATCCCCAGAAGGCATAG |
| 5 | TAGCAGTGATGCCCAACTCA | TTCGAATGGGAAAACCAAAG |
| 6 | GAGAGTAGCCAGGTGTCTCCTA | GGTCTAGTCAAGGCCAGTTG |
| 7 | TGGGGAGACGTCGCCGAGGT | AGGATGTTCCTCTCTCCACATG |
| 8 | CCAAGAGCCTGGGTGAGCCTC | GCTGGGGTAAGTGTCCTTTTC |
| 9 | TCAGGGCGCTTGGGACTCTG | GGGGCAGCTGCCTCCGATGT |
| 10 | GTAAGCAGCAGGCCGGACAAAG | CACAGGAATATTCCATGGCATC |
| 11 | `GCAC |
Troubleshooting & Optimization
REALM-DCM Phase 3 Trial: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the futility analysis of the REALM-DCM Phase 3 clinical trial. The trial investigated the efficacy and safety of ARRY-371797 (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.
Frequently Asked Questions (FAQs)
Q1: What was the REALM-DCM Phase 3 trial?
A1: The REALM-DCM (NCT03439514) was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of this compound, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in patients with symptomatic LMNA-related dilated cardiomyopathy.[1] The trial was terminated in August 2022 following a planned interim futility analysis.[1]
Q2: Why was the REALM-DCM trial stopped early?
A2: The trial was discontinued because a planned interim futility analysis indicated that it was unlikely to meet its primary endpoint upon completion.[1] This decision was based on a low conditional power to achieve the primary objective at the final analysis and was not due to safety concerns.
Q3: What was the primary endpoint of the REALM-DCM trial?
A3: The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks.[1] The 6MWT is a measure of a participant's exercise tolerance and is used as an estimate of functional capacity.
Q4: What were the key inclusion criteria for patients in the REALM-DCM trial?
A4: Patients enrolled in the REALM-DCM trial had symptomatic LMNA-related DCM, New York Heart Association (NYHA) Class II/III heart failure symptoms, and a left ventricular ejection fraction of 50% or less. All patients were required to have an implanted cardioverter-defibrillator.
Q5: What is the mechanism of action of this compound?
A5: this compound (also known as PF-07265803) is an oral, small-molecule inhibitor that is potent and selective for the p38α mitogen-activated protein kinase (MAPK) pathway.[2] In LMNA-related DCM, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[2]
Troubleshooting Guides
This section addresses specific issues researchers might encounter when designing or interpreting studies similar to the REALM-DCM trial.
Issue 1: High variability in 6-Minute Walk Test (6MWT) results.
-
Problem: Significant variability in 6MWT distances can obscure potential treatment effects, particularly in a heterogeneous patient population like those with LMNA-related DCM.
-
Troubleshooting Steps:
-
Standardized Protocol: Implement a strict, standardized protocol for the 6MWT based on guidelines such as those from the American Thoracic Society. This includes a pre-defined walking course, standardized instructions and encouragement, and consistent timing of the test.
-
Environmental Control: Conduct the test in a controlled indoor environment to minimize the impact of weather and terrain.
-
Patient Training: While avoiding a "learning effect" that could skew results, ensure patients are familiar with the test procedure to reduce anxiety and variability in performance.
-
Baseline Measurements: Perform multiple 6MWT assessments at baseline to establish a more stable and reliable baseline value for each patient.
-
Issue 2: Challenges in interpreting Kansas City Cardiomyopathy Questionnaire (KCCQ) data.
-
Problem: The KCCQ is a subjective, patient-reported outcome, and changes in scores can be influenced by factors other than the direct therapeutic effect of an intervention. Defining a clinically meaningful change can also be challenging.[3]
-
Troubleshooting Steps:
-
Standardized Administration: Ensure the KCCQ is administered consistently at each time point, with clear instructions provided to the patients.
-
Baseline Score Consideration: When analyzing changes in KCCQ scores, consider the patient's baseline score. A 5-point change may have different clinical significance for a patient with a very low baseline score compared to a patient with a high baseline score.[3]
-
Correlate with Objective Measures: Analyze KCCQ data in conjunction with more objective measures of cardiac function and exercise capacity, such as NT-proBNP levels and 6MWT distance, to provide a more comprehensive picture of the treatment effect.
-
Define Clinically Meaningful Change A Priori: Pre-specify in the statistical analysis plan what constitutes a small, moderate, and large clinically meaningful change in KCCQ scores for the study population.[3]
-
Issue 3: Difficulty in demonstrating efficacy in a rare disease with a variable clinical course.
-
Problem: LMNA-related DCM has a heterogeneous presentation and progression, making it difficult to demonstrate a consistent treatment effect across a small patient population.
-
Troubleshooting Steps:
-
Stratification: Stratify randomization based on key prognostic factors, such as baseline 6MWT distance and LMNA variant type, as was done in the REALM-DCM trial.
-
Composite Endpoints: Consider the use of a composite endpoint that includes multiple measures of disease progression, such as worsening heart failure events, hospitalizations, and all-cause mortality.
-
Longitudinal Data Analysis: Employ statistical models that can analyze longitudinal data to assess the trajectory of change over time, which may be more sensitive than comparing single time points.
-
Natural History Studies: Utilize data from natural history studies of the specific rare disease to inform the expected clinical course and to potentially serve as an external control group.
-
Data Presentation
Futility Analysis Results of the REALM-DCM Trial
The following table summarizes the key quantitative outcomes from the interim futility analysis of the REALM-DCM trial.
| Outcome Measure | Treatment Group (this compound) (n=40) | Placebo Group (n=37) | Median Difference (95% CI) | p-value |
| Change from Baseline in 6MWT Distance at Week 24 (meters) | 4.9 (-24.2 to 34.1) | 0.82 | ||
| Change from Baseline in KCCQ-Physical Limitation Score at Week 24 | 2.4 (-6.4 to 11.2) | 0.54 | ||
| Change from Baseline in KCCQ-Total Symptom Score at Week 24 | 5.3 (-4.3 to 14.9) | 0.48 | ||
| Change from Baseline in NT-proBNP (pg/mL) at Week 24 | -339.4 (-1131.6 to 452.7) | 0.17 |
Data presented as median difference and 95% confidence interval. A p-value of >0.05 indicates no significant difference between the groups.
Baseline Characteristics of the REALM-DCM Trial Population
| Characteristic | Value (N=77) |
| Age (years), median (range) | 53 (23-72) |
| Male, n (%) | 44 (57) |
| NYHA Class II, n (%) | 61 (79) |
| NYHA Class III, n (%) | 16 (21) |
| Left Ventricular Ejection Fraction (%), median (range) | 42 (23-62) |
| 6MWT Distance (meters), median (range) | 403 (173-481) |
| KCCQ Overall Summary Score, median (range) | 67 (18-97) |
| NT-proBNP (pg/mL), median (range) | 866 (57-5248) |
Experimental Protocols
6-Minute Walk Test (6MWT) Protocol
The 6MWT is a standardized assessment of functional exercise capacity. The following is a general protocol based on established guidelines:
-
Patient Preparation: The patient should rest in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
Test Environment: The test is conducted indoors on a flat, hard surface with a walking course of at least 30 meters. Turnaround points are clearly marked.
-
Instructions: The patient is instructed to walk as far as possible for 6 minutes, but not to run or jog. They are informed that they can slow down, stop, and rest if necessary, but should resume walking as soon as they are able.
-
During the Test: The technician provides standardized phrases of encouragement at regular intervals. The number of laps and the distance of any partial lap are recorded.
-
Post-Test: At the end of 6 minutes, the total distance walked is calculated. Post-test vital signs and the patient's perceived exertion are recorded.
Kansas City Cardiomyopathy Questionnaire (KCCQ) Methodology
The KCCQ is a 23-item, self-administered questionnaire that measures a patient's perception of their heart failure-related health status over the preceding two weeks.
-
Domains: The questionnaire covers several domains, including:
-
Physical Limitation
-
Symptom Stability, Frequency, and Burden
-
Self-Efficacy
-
Quality of Life
-
Social Limitation
-
-
Scoring: Responses are typically on a Likert-type scale. The raw scores for each domain are transformed to a scale of 0 to 100, where higher scores indicate better health status. Summary scores, such as the Overall Summary Score and the Clinical Summary Score, can be calculated by combining the scores from different domains.
Futility Analysis Methodology (General Principles)
The futility analysis for the REALM-DCM trial was based on the concept of conditional power. While the specific statistical plan for this trial is not publicly available, the general methodology is as follows:
-
Interim Analysis: At a pre-specified point during the trial (in this case, after the first 68 randomized patients had completed or discontinued before week 24), the accumulating data is analyzed.
-
Conditional Power Calculation: Conditional power is the probability of observing a statistically significant result at the end of the trial, given the data observed up to the interim analysis and an assumption about the treatment effect for the remainder of the trial.
-
Futility Boundary: A pre-specified threshold for conditional power is established in the trial protocol. If the calculated conditional power at the interim analysis falls below this threshold, the trial may be stopped for futility. A common, though not universal, threshold for futility is a conditional power of less than 20% or 30%.
-
Decision: Based on the low conditional power observed in the REALM-DCM interim analysis, the sponsor, in consultation with the Data and Safety Monitoring Board, made the decision to terminate the trial.
Mandatory Visualization
Caption: Workflow of the planned interim futility analysis in the REALM-DCM trial.
Caption: The role of the p38α MAPK signaling pathway in LMNA-related DCM and the target of this compound.
References
- 1. pfizer.com [pfizer.com]
- 2. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current challenges for using the Kansas City Cardiomyopathy Questionnaire to obtain a standardized patient‐reported health status outcome - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on treatments for LMNA-related dilated cardiomyopathy (LMNA-DCM). Here you will find practical guidance on common experimental challenges, detailed protocols, and curated data to support your research endeavors.
General FAQs
Q1: What are the primary molecular mechanisms driving LMNA-DCM, and why do they pose a challenge for drug development?
A1: LMNA-DCM is mechanistically complex, stemming from mutations in the LMNA gene which encodes A-type nuclear lamins (Lamin A/C). These proteins are crucial for nuclear structure and function. The primary challenges for drug development arise from the diverse and interconnected pathogenic mechanisms:
-
The Mechanical Stress Hypothesis: Mutations can disrupt the nuclear lamina's structural integrity, making cardiomyocyte nuclei fragile and susceptible to damage from mechanical stress during contraction. This can lead to nuclear envelope rupture, DNA damage, and subsequent cell death.[1]
-
The Gene Expression Hypothesis: Lamins are involved in chromatin organization and epigenetic regulation.[2][3] Mutant lamins can alter chromatin structure, leading to aberrant gene expression profiles that drive disease progression.[2][3]
-
Aberrant Signaling Pathways: Several signaling pathways are dysregulated in LMNA-DCM, including the MAPK/ERK and AKT/mTOR pathways.[4] Targeting a single pathway may be insufficient due to this complexity and potential for compensatory signaling.
The multifaceted nature of the disease, with significant variability even among individuals with the same mutation, makes it difficult to identify a single therapeutic target.[2][5]
Q2: Why have clinical trials for small molecule inhibitors in LMNA-DCM faced challenges?
A2: A significant challenge has been the translation of preclinical efficacy to clinical benefit. For instance, the REALM-DCM Phase 3 trial for ARRY-371797, a p38 MAPK inhibitor, was terminated for futility.[6] While preclinical models showed promise, the complexity of the disease in humans, including the advanced stage at which patients are often treated and the presence of irreversible cardiac remodeling, may limit the effectiveness of targeting a single pathway. Furthermore, patient-to-patient variability in disease progression and response to treatment complicates clinical trial design and interpretation.
Troubleshooting Guide: iPSC-Cardiomyocyte Models
Patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are invaluable for modeling LMNA-DCM. However, their use comes with technical challenges.
Q1: My iPSC-CM differentiation efficiency is low and variable between different LMNA-mutant and control cell lines. What can I do?
A1: Low and variable differentiation efficiency is a common issue. Here are some troubleshooting steps:
-
Assess Starting iPSC Quality: Ensure your iPSCs are of high quality, with less than 10% spontaneous differentiation.[7] Check for expression of pluripotency markers like OCT4 and TRA-1-60.[7]
-
Optimize Seeding Density: The optimal seeding density for cardiac differentiation can vary between iPSC lines. It is critical that cultures reach >95% confluency within 48 hours before initiating differentiation.[7] Perform a titration of seeding densities for each new cell line.
-
Standardize Protocols: Use a consistent, well-validated differentiation protocol. Small variations in timing, media changes, and reagent concentrations can significantly impact outcomes.
-
Consider Line-to-Line Variability: Accept that inherent biological differences between patient-derived iPSC lines can lead to variations in differentiation propensity.[2][5] Document this variability and, if possible, use multiple clones from each patient and several different control lines.
Q2: I observe significant phenotypic variability between iPSC-CMs from patients with different LMNA mutations. How should I approach this?
A2: Phenotypic variability is a hallmark of LMNA-DCM and is recapitulated in iPSC-CM models.[2][5] This presents both a challenge and an opportunity.
-
Embrace the Heterogeneity: This variability can provide insights into mutation-specific disease mechanisms.[2][5]
-
Comprehensive Phenotyping: Characterize multiple aspects of cardiomyocyte function, including electrophysiology (e.g., using multi-electrode arrays), calcium handling, contractility, and gene expression.[1][8]
-
Use Isogenic Controls: Whenever possible, use CRISPR-Cas9 to correct the mutation in patient-derived iPSCs to create an isogenic control line. This will help to ensure that observed phenotypic differences are due to the LMNA mutation and not the genetic background.
-
Co-culture Models: Consider co-culturing iPSC-CMs with other cardiac cell types, such as cardiac fibroblasts, as non-myocyte cells can influence the disease phenotype.[8]
Q3: The sarcomere structure in my LMNA-mutant iPSC-CMs looks disorganized. How can I quantify this?
A3: Disorganized sarcomere structure is a common phenotype in LMNA-mutant iPSC-CMs.[5] To quantify this:
-
Immunofluorescence Staining: Stain for sarcomeric proteins like α-actinin and cardiac troponin T.
-
Image Analysis Software: Use software like ImageJ or CellProfiler to quantify sarcomere organization. You can measure parameters such as sarcomere length, Z-disc alignment, and the degree of myofibril fragmentation.
-
Blinded Analysis: To avoid bias, have a colleague who is blinded to the experimental conditions perform the quantification.
Troubleshooting Guide: High-Throughput Screening (HTS)
HTS is a powerful tool for identifying potential therapeutic compounds. However, it is prone to false positives and negatives.
Q1: How can I minimize the risk of false positives in my HTS for LMNA-DCM?
A1: False positives are a major challenge in HTS.[9][10] Here are some strategies to minimize them:
-
Counter-screens: Use counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[10]
-
Orthogonal Assays: Validate hits using a secondary assay that measures a different biological endpoint. For example, if your primary screen measures a reporter gene, a secondary assay could measure a functional output like calcium handling or contractility.[11]
-
Dose-Response Curves: Confirm that the activity of hit compounds is dose-dependent.
-
Computational Filtering: Use computational tools to flag compounds with properties associated with assay interference (e.g., Pan-Assay Interference Compounds - PAINS).[10]
Q2: My primary screen has a high hit rate. How do I prioritize compounds for follow-up studies?
A2: A high hit rate can be overwhelming. Prioritization is key:
-
Potency and Efficacy: Prioritize compounds with high potency (low EC50 or IC50) and a strong effect in the primary assay.
-
Structural Diversity: Select a set of structurally diverse compounds for further investigation to explore different chemical scaffolds.
-
Drug-like Properties: Use computational tools to assess the "drug-likeness" of your hits, considering factors like molecular weight, lipophilicity, and solubility.
-
Mechanism of Action Studies: For the most promising hits, begin to investigate their mechanism of action to ensure they are acting on the intended target or pathway.
Troubleshooting Guide: Gene-Editing Therapies
CRISPR-Cas9-based gene editing holds great promise for correcting LMNA mutations. However, efficiency and safety are major hurdles.
Q1: The efficiency of homology-directed repair (HDR) for correcting the LMNA mutation in my iPSC-CMs is very low. How can I improve it?
A1: Low HDR efficiency is a common challenge, as non-homologous end joining (NHEJ) is the preferred DNA repair pathway in many cell types.[12] Here are some strategies to boost HDR:
-
Optimize Donor Template Design:
-
Asymmetric Donors: Design single-stranded oligodeoxynucleotide (ssODN) donors that are complementary to the non-target DNA strand.[13]
-
Homology Arm Length: For ssODNs, use homology arms of 30-60 nucleotides. For larger insertions using dsDNA donors, longer homology arms (500-1000 bp) are generally recommended.[14][15]
-
Blocking Mutations: Introduce silent mutations in the PAM sequence or gRNA binding site of the donor template to prevent re-cutting of the corrected allele by Cas9.[15]
-
-
Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing your cells in these phases can increase HDR efficiency.[15]
-
Inhibit NHEJ: Use small molecules that inhibit key proteins in the NHEJ pathway, such as DNA Ligase IV (e.g., SCR7) or DNA-PKcs (e.g., M3814).[12][13]
-
Deliver as Ribonucleoprotein (RNP): Delivering the Cas9 protein and guide RNA as a pre-complexed RNP can enhance editing efficiency and reduce off-target effects compared to plasmid-based delivery.[15]
Q2: I am concerned about off-target effects of my CRISPR-Cas9 system. How can I detect and minimize them?
A2: Off-target effects are a critical safety concern for gene-editing therapies.[16][17] A multi-pronged approach is needed:
-
In Silico Prediction: Use computational tools to predict potential off-target sites for your guide RNA.[18]
-
High-Fidelity Cas9 Variants: Use engineered Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been shown to have reduced off-target activity.[15]
-
Guide RNA Optimization:
-
Truncated gRNAs: Using shorter gRNAs (17-18 nucleotides) can sometimes improve specificity.
-
Chemical Modifications: Chemically modified synthetic gRNAs can enhance stability and specificity.
-
-
Off-Target Detection Methods:
-
Unbiased Methods: Use methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq to empirically identify off-target sites in your experimental system.
-
Targeted Sequencing: Perform deep sequencing of the top predicted off-target sites to quantify the frequency of off-target editing.
-
-
Dose Optimization: Use the lowest effective concentration of Cas9 and guide RNA to minimize off-target cleavage.
Quantitative Data Summary
| Parameter | Finding | Experimental System | Reference |
| Gene Correction Efficiency | Up to 35% specific gene correction of LMNA mutations using a single HDAdV vector. | Patient-derived iPSCs | [19] |
| HDR Efficiency Improvement | Inhibition of DNA Ligase IV with SCR7 increased HDR efficiency by up to 19-fold. | Various cell lines | [13] |
| Preclinical AAV Therapy | AAV-based gene therapy (NVC-001) extended survival in an Lmna-deletion mouse model by 8-fold (>300 days vs. <40 days). | Lmna-deletion mouse model | [20] |
| Small Molecule Efficacy | This compound (p38 MAPK inhibitor) showed a statistically significant improvement in the 6-minute walk test in a Phase 2 study of LMNA-DCM patients. | Human clinical trial (Phase 2) | [6] |
| False Positive Rate in HTS | A simulation study estimated a cumulative false-positive rate of 3.60% for cardiotoxicity assessment over four visits in a clinical trial setting. | Computer simulation | [21] |
Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Correction of LMNA Mutations in iPSCs
-
Guide RNA Design and Validation:
-
Design several gRNAs targeting the LMNA mutation of interest using a computational tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into an appropriate expression vector.
-
Validate the cutting efficiency of each gRNA in a relevant cell line (e.g., HEK293T) using a T7 endonuclease I or Sanger sequencing-based assay.
-
-
Donor Template Design:
-
For point mutations, design a 100-150 nucleotide ssODN with homology arms of 30-60 nucleotides flanking the mutation.
-
Incorporate the desired nucleotide change and a silent mutation in the PAM site to prevent re-cutting.
-
-
iPSC Nucleofection:
-
Culture patient-derived iPSCs to 70-80% confluency.
-
Prepare a single-cell suspension.
-
Nucleofect the iPSCs with the Cas9 protein, the most efficient gRNA, and the ssODN donor template using a nucleofector system (e.g., Amaxa/Lonza).
-
-
Clonal Selection and Screening:
-
Plate the nucleofected cells at a low density to allow for the growth of single-cell-derived colonies.
-
Manually pick and expand individual clones.
-
Screen for the desired gene correction using PCR followed by Sanger sequencing or next-generation sequencing.
-
-
Off-Target Analysis:
-
For corrected clones, perform targeted deep sequencing of the top 10-20 predicted off-target sites to assess the frequency of off-target mutations.
-
For lead candidates, consider an unbiased whole-genome sequencing approach.
-
Visualizations
Signaling Pathways in LMNA-DCM
Caption: Key signaling pathways implicated in LMNA-DCM pathogenesis.
Experimental Workflow: HTS for LMNA-DCM
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. Investigating LMNA-Related Dilated Cardiomyopathy Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Variability in iPSC-Induced Cardiomyocytes and Cardiac Fibroblasts Carrying Diverse LMNA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Personalized Medicine Approach in a DCM Patient with LMNA Mutation Reveals Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenotypic Variability in iPSC-Induced Cardiomyocytes and Cardiac Fibroblasts Carrying Diverse LMNA Mutations [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. stemcell.com [stemcell.com]
- 8. Phenotypic Variability in iPSC-Induced Cardiomyocytes and Cardiac Fibroblasts Carrying Diverse LMNA Mutations | Axion Biosystems [axionbiosystems.com]
- 9. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubio.ch [lubio.ch]
- 15. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Targeted Gene Correction of Laminopathy-Associated LMNA Mutations in Patient-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. False Positive Cardiotoxicity Events in Cancer-Related Clinical Trials: Risks Related to Imperfect Noninvasive Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p38 MAPK Inhibition in Dilated Cardiomyopathy (DCM) Research
Welcome to the technical support center for researchers investigating p38 MAPK inhibition as a therapeutic strategy for Dilated Cardiomyopathy (DCM). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your research and drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting p38 MAPK in DCM?
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, both of which are implicated in the pathophysiology of DCM.[1][2] In cardiac muscle, activation of p38 MAPK has been associated with key features of DCM, including cardiomyocyte apoptosis, cardiac fibrosis, and inflammation.[1][3][4] Therefore, inhibiting p38 MAPK is being explored as a therapeutic strategy to mitigate these pathological processes and improve cardiac function.
Q2: What are the major limitations of p38 MAPK inhibition for DCM therapy observed in preclinical and clinical studies?
Despite the strong rationale, the therapeutic application of p38 MAPK inhibitors in DCM has faced several significant challenges:
-
Dual Role of p38 MAPK: The p38 MAPK pathway has both detrimental and protective effects in the heart. While its chronic activation can lead to pathological remodeling, it also plays a role in adaptive responses to stress.[1] Broad inhibition could therefore interfere with essential cellular processes.
-
Lack of Isoform-Specific Inhibitors: There are four isoforms of p38 MAPK (α, β, γ, and δ), and most inhibitors target the α and β isoforms.[1] The different isoforms can have distinct or even opposing functions. For example, p38α activation is often linked to apoptosis, while p38β activation has been associated with a hypertrophic response.[5] The lack of highly specific inhibitors makes it difficult to target only the detrimental actions of p38 MAPK.
-
Off-Target Effects: Many p38 MAPK inhibitors have been found to interact with other kinases, leading to unintended side effects. This lack of specificity has been a major hurdle in clinical development.
-
Disappointing Clinical Trial Outcomes: Clinical trials of p38 MAPK inhibitors for various cardiovascular conditions have yielded mixed or disappointing results. For instance, the REALM-DCM clinical trial, which evaluated the efficacy of losmapimod in patients with DCM due to lamin A/C gene mutations, was terminated early due to futility, as it was not expected to meet its primary endpoint.[6][7][8]
Q3: What are the key downstream signaling pathways affected by p38 MAPK in the heart?
In the context of DCM, p38 MAPK influences several critical downstream pathways:
-
Fibrosis: p38 MAPK can be activated by transforming growth factor-beta (TGF-β) and, in turn, can promote cardiac fibrosis by activating downstream targets like myocardin-related transcription factor-A (MRTF-A) and influencing the Smad signaling pathway in cardiac fibroblasts.[9][10][11][12]
-
Apoptosis: p38 MAPK can promote cardiomyocyte apoptosis through the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[3][13]
-
Hypertrophy: The role of p38 MAPK in cardiac hypertrophy is complex. While some studies suggest it promotes hypertrophy, others indicate that its inhibition can paradoxically lead to a hypertrophic response through the upregulation of the calcineurin-NFAT signaling pathway.[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with p38 MAPK inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected inhibitor efficacy | Off-target effects of the inhibitor. | - Use a highly selective inhibitor if available.- Perform kinase profiling to determine the inhibitor's specificity.- Use a second inhibitor with a different chemical scaffold to confirm findings.- Include a positive control for p38 MAPK activation (e.g., anisomycin treatment) and confirm inhibition. |
| Cell type-dependent responses. | - The effects of p38 MAPK inhibition can vary between cardiomyocytes and cardiac fibroblasts. Isolate and test cell types separately.- Consider the developmental stage of the cells (neonatal vs. adult), as signaling responses can differ. | |
| Cytotoxicity or cell death in culture | Inhibition of essential survival pathways. | - Perform a dose-response curve to determine the optimal non-toxic concentration of the inhibitor.- Reduce the duration of inhibitor treatment.- Ensure the culture conditions are optimal to minimize baseline stress. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental groups, including vehicle controls. | |
| Difficulty in detecting changes in p38 MAPK phosphorylation by Western blot | Low levels of phosphorylated p38 MAPK. | - Stimulate cells with a known p38 MAPK activator (e.g., TGF-β, angiotensin II, or anisomycin) to increase the signal.- Use fresh lysis buffer with phosphatase inhibitors. |
| Poor antibody quality. | - Use a well-validated antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).- Optimize antibody concentration and incubation conditions. | |
| Variability in in vivo experimental results | Inconsistent drug delivery or bioavailability. | - Optimize the route and frequency of administration based on the inhibitor's pharmacokinetic properties.- Measure plasma concentrations of the inhibitor to ensure adequate exposure. |
| Animal model variability. | - Use a well-characterized and consistent animal model of DCM.- Ensure proper randomization of animals to treatment groups. |
Data Presentation
Preclinical Studies on p38 MAPK Inhibition in DCM Animal Models
| Study Focus | Animal Model | p38 MAPK Inhibitor | Key Findings | Reference |
| Cardiac Function | Cardiomyopathic Hamster | SB203580 | - Increased LV ejection fraction- Decreased LV dimension | [17] |
| Fibrosis | Cardiomyopathic Hamster | SB203580 | - Reduced area of fibrosis | [17] |
| Apoptosis | Cardiomyopathic Hamster | SB203580 | - Reduced number of TUNEL-positive myocytes | [17] |
| Cardiac Function & Remodeling | Mouse model of pressure overload | Dominant-negative p38α | - Exacerbated cardiac hypertrophy- Led to dilated cardiomyopathy and heart failure | [15] |
Clinical Trial Outcomes for p38 MAPK Inhibitors in Cardiovascular Disease
| Trial Name | Drug | Indication | Key Outcome | Reference |
| REALM-DCM | Losmapimod | LMNA-related Dilated Cardiomyopathy | Terminated early for futility; did not meet primary endpoint. | [6][7][8] |
| ReDUX4 | Losmapimod | Facioscaphulo-humeral Muscular Dystrophy | Did not significantly change DUX4-driven gene expression but showed potential improvements in some structural and functional outcomes. | [18] |
Experimental Protocols
p38 MAPK Kinase Assay in Cardiac Tissue
Objective: To measure the activity of p38 MAPK in cardiac tissue lysates.
Materials:
-
Cardiac tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant ATF-2 (substrate)
-
[γ-³²P]ATP or non-radioactive ATP and phospho-specific ATF-2 antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Homogenize cardiac tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Incubate the lysate with an anti-p38 MAPK antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to immunoprecipitate p38 MAPK.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP (either radioactive or non-radioactive).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of ATF-2 by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific ATF-2 antibody.
Western Blotting for Phosphorylated p38 MAPK in Cardiomyocytes
Objective: To detect the activation of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.
Materials:
-
Cultured cardiomyocytes
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cardiomyocytes in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Echocardiography in a Mouse Model of DCM
Objective: To assess cardiac function and dimensions in a mouse model of DCM.
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature.
-
Remove the chest fur to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Using a high-frequency ultrasound system, obtain parasternal long-axis and short-axis views of the heart.
-
From the short-axis view, acquire M-mode images at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
-
Doppler imaging can be used to assess blood flow and diastolic function.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. aimspress.com [aimspress.com]
- 5. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and natural history of patients with LMNA-related dilated cardiomyopathy in the phase 3 REALM-DCM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis [jci.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. atsjournals.org [atsjournals.org]
- 13. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Lack of Efficacy of ARRY-371797 in Phase 3 Trials
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information to understand the discontinuation of the Phase 3 clinical trial for ARRY-371797 (also known as PF-07265803) for the treatment of symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound is a potent and selective oral small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] The rationale for its use in LMNA-related DCM stemmed from observations of hyperactivation of the p38 MAPK pathway in animal models and heart biopsies of patients with this condition.[2][3] The p38 MAPK pathway is a key signaling cascade that controls cellular adaptation to stress.[4][5] Its activation in the heart is associated with pathological cardiac remodeling, including fibrosis, inflammation, and apoptosis, which are hallmarks of heart failure.[4][6][7] By inhibiting p38α MAPK, this compound was hypothesized to mitigate these detrimental effects.
Q2: Why was there optimism for this compound based on earlier phase trials?
A2: A Phase 2, open-label, non-randomized trial (NCT02057341) involving 12 patients with symptomatic LMNA-related DCM showed promising results.[2][3] Treatment with this compound was associated with a significant improvement in functional capacity, as measured by the 6-minute walk test (6MWT), and a reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) at 12 weeks.[2][3] These improvements were maintained in a long-term extension study for up to 144 weeks in eight patients.[2]
Q3: What was the outcome of the Phase 3 REALM-DCM trial?
A3: The Phase 3 trial, known as REALM-DCM (NCT03439514), was terminated prematurely.[2][8] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to discontinue the trial was not due to safety concerns.[1]
Q4: What were the specific efficacy results from the REALM-DCM trial that led to its discontinuation?
A4: The REALM-DCM trial failed to show a statistically significant difference between the this compound and placebo groups for its primary and secondary endpoints at 24 weeks.[2][9][10] There was no significant improvement in the 6-minute walk test distance, Kansas City Cardiomyopathy Questionnaire scores (both physical limitation and total symptom scores), or NT-proBNP concentration.[2][9][10]
Troubleshooting and Experimental Design Considerations
Issue: Discrepancy between Phase 2 and Phase 3 results.
Possible Explanations & Troubleshooting:
-
Patient Heterogeneity: Although all patients had LMNA-related DCM, the specific type of LMNA variant (missense vs. nonmissense) can influence disease progression and response to therapy.[2] Future studies could consider stratifying patients based on their specific genetic mutation.
-
Placebo Effect: The open-label design of the Phase 2 trial may have contributed to a more pronounced treatment effect. The randomized, double-blind, placebo-controlled design of the Phase 3 trial provides a more rigorous assessment of efficacy.[2][11]
-
Disease Progression: The natural history of LMNA-related DCM can be variable. The 24-week timeframe of the Phase 3 primary endpoint analysis may not have been sufficient to demonstrate a significant clinical benefit in a slowly progressing disease.
Data Presentation
Table 1: Phase 3 REALM-DCM Trial Efficacy Outcomes at Week 24 [2][9][10]
| Outcome | This compound (n=40) | Placebo (n=37) | Median Difference [95% CI] | P-value |
| Change from Baseline in 6-Minute Walk Test Distance (meters) | 4.9 [-24.2 to 34.1] | 0.82 | ||
| Change from Baseline in KCCQ-PLS* | 2.4 [-6.4 to 11.2] | 0.54 | ||
| Change from Baseline in KCCQ-TSS** | 5.3 [-4.3 to 14.9] | 0.48 | ||
| Change from Baseline in NT-proBNP (pg/mL) | -339.4 [-1131.6 to 452.7] | 0.17 |
*Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score **Kansas City Cardiomyopathy Questionnaire-Total Symptom Score
Table 2: Phase 2 Open-Label Trial Efficacy Outcomes at Week 12 [12]
| Outcome | Baseline (n=12) | Change at Week 12 |
| Median 6-Minute Walk Test Distance (meters) | 314 | +47 |
| Median NT-proBNP (pg/mL) | 1409 | -561 |
Experimental Protocols
REALM-DCM Phase 3 Trial Protocol (NCT03439514) [2][9][13]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with symptomatic (New York Heart Association class II/III) dilated cardiomyopathy with confirmed LMNA variants, left ventricular ejection fraction ≤50%, an implanted cardioverter-defibrillator, and reduced 6-minute walk test distance.
-
Intervention: this compound 400 mg twice daily or a matching placebo.
-
Primary Endpoint: Change from baseline in the 6-minute walk test distance at week 24.
-
Secondary Endpoints: Change from baseline at week 24 in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and NT-proBNP concentration.
Phase 2 Trial Protocol (NCT02057341) [3][12]
-
Study Design: An open-label, non-randomized trial.
-
Patient Population: Patients with LMNA-related dilated cardiomyopathy in New York Heart Association class II–IIIA on background heart failure treatment.
-
Intervention: this compound 100 mg or 400 mg twice daily for 48 weeks.
-
Primary Endpoint: Change from baseline in the 6-minute walk test distance at 12 weeks.
-
Secondary Endpoints: Changes over time in 6-minute walk test distance, NT-proBNP concentration, left ventricular ejection fraction, and KCCQ scores.
Visualizations
Caption: p38 MAPK Signaling Pathway in Cardiomyopathy and the Target of this compound.
Caption: Simplified Workflow of the REALM-DCM Phase 3 Clinical Trial.
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 5. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pfizer.com [pfizer.com]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
ARRY-371797 Technical Support Center: Adverse Events and Side Effect Profile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the adverse events and side effect profile of ARRY-371797 (also known as PF-07265803), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The information is compiled from clinical trial data and is intended to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), cellular stress leads to the hyperactivation of the p38 MAPK pathway.[1][3] This activation is implicated in cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[4] this compound works by selectively inhibiting p38α, thereby aiming to mitigate these downstream pathological effects.[1][2]
Q2: What is the overall safety profile of this compound observed in clinical trials?
A2: Across Phase 2 and Phase 3 clinical trials, this compound was generally well-tolerated.[5] The overall safety profile was found to be similar to that of the placebo. No new or unexpected safety signals were detected in the larger Phase 3 REALM-DCM trial.[3] Importantly, the discontinuation of the REALM-DCM trial was due to a determination of futility in meeting the primary endpoint, not due to safety concerns.
Q3: Were there any major or serious side effects directly attributed to this compound?
A3: No major side effects were reported to be associated with this compound treatment.[6] In the Phase 2 study, while nine grade 3/4 adverse events were reported in three patients, none were considered by the investigators to be related to the study drug. Most adverse events were described as mild in severity.
Q4: How should I handle an unexpected adverse event in my experimental model?
A4: If an unexpected adverse event is observed, it is crucial to first document the event in detail, including its severity and duration. For in-vivo studies, monitor the subject closely and consider dose reduction or temporary discontinuation of this compound to assess for a causal relationship. It is also advisable to compare the observed adverse event with the known side effect profile from clinical trials to determine if it is a novel finding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity in vitro | Off-target effects at high concentrations, specific cell line sensitivity. | Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Test on a different cell line to assess for cell-type specific effects. |
| Inconsistent results in animal models | Variability in drug metabolism, underlying health status of animals. | Ensure consistent dosing and administration route. Monitor animal health closely and exclude subjects with pre-existing conditions that may confound results. |
| Observed cardiac arrhythmia in vivo | Potential pro-arrhythmic effect in specific models, interaction with other experimental factors. | Review the known cardiac safety profile. Consider continuous ECG monitoring to characterize the arrhythmia. Assess for any confounding factors in the experimental setup. |
Data on Adverse Events
The following tables summarize the adverse events reported in the clinical trials of this compound.
Table 1: Adverse Events in the Phase 3 REALM-DCM Trial
This table presents the most frequent medical problems reported in the REALM-DCM study, comparing participants who received this compound with those who received a placebo.
| Medical Problem | This compound (N=40) | Placebo (N=37) |
| Ventricular Tachycardia | 8 (20.0%) | 11 (29.7%) |
| Headache | 5 (12.5%) | 3 (8.1%) |
| Diarrhea | 4 (10.0%) | 2 (5.4%) |
| Nausea | 4 (10.0%) | 1 (2.7%) |
| Fatigue | 3 (7.5%) | 4 (10.8%) |
| Dizziness | 3 (7.5%) | 2 (5.4%) |
| Atrial Fibrillation | 2 (5.0%) | 5 (13.5%) |
| Back Pain | 2 (5.0%) | 2 (5.4%) |
| Dyspnea (Shortness of Breath) | 2 (5.0%) | 2 (5.4%) |
| Nasopharyngitis (Common Cold) | 2 (5.0%) | 1 (2.7%) |
Data sourced from a Pfizer clinical study results summary.
Table 2: Overview of Adverse Events in the Phase 2 Trial
In a Phase 2 study involving 12 patients with LMNA-related DCM, a total of 69 adverse events were reported. The majority of these events were considered mild (grade 1/2) in severity.
The most frequently reported categories of adverse events were:
-
Gastrointestinal disorders (6 patients)
-
Laboratory abnormalities (6 patients)
-
Cardiac disorders (5 patients)
-
Infections and infestations (4 patients)
-
Skin and subcutaneous tissue disorders (4 patients)
Nine grade 3/4 adverse events were reported in three patients; however, none of these were deemed to be related to the study drug by the investigator.
Experimental Protocols
Methodology for Assessing Adverse Events in Clinical Trials
The monitoring and reporting of adverse events (AEs) in the this compound clinical trials followed standard industry practices to ensure participant safety and data integrity.
-
Identification and Recording : Any untoward medical occurrence in a trial participant, whether or not considered to be treatment-related, was recorded as an adverse event. This included self-reported symptoms, observations by clinical staff, and abnormal laboratory findings.
-
Severity Grading : AEs were graded for severity, typically on a scale from Grade 1 (Mild) to Grade 5 (Death).
-
Causality Assessment : The relationship of the adverse event to the investigational drug was assessed by the investigator as either related or not related.
-
Serious Adverse Event (SAE) Reporting : An AE was classified as serious if it resulted in death, was life-threatening, required inpatient hospitalization, or resulted in persistent or significant disability/incapacity. All SAEs were reported to the sponsor and regulatory authorities within strict timelines.
Standardized Protocol for the 6-Minute Walk Test (6MWT)
The 6-Minute Walk Test was a key efficacy endpoint in the clinical trials for this compound. The following is a standardized protocol for conducting this test:
-
Preparation :
-
The test is conducted indoors on a flat, hard surface along a corridor of at least 30 meters.
-
The length of the corridor is marked every 3 meters, with cones marking the turnaround points.
-
Participants should rest for at least 10 minutes before the test.
-
Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
-
Instructions to the Participant :
-
The objective of the test is to walk as far as possible in 6 minutes.
-
Participants are instructed to walk from one end of the corridor to the other, turning around the cones.
-
They are permitted to slow down and stop if necessary, but are encouraged to resume walking as soon as they are able.
-
-
During the Test :
-
The timer starts when the participant begins walking.
-
Standardized phrases of encouragement are given at regular intervals.
-
The number of laps is counted.
-
-
After the Test :
-
The total distance walked is calculated and recorded.
-
Post-test heart rate, blood pressure, and oxygen saturation are measured.
-
The participant's perceived level of exertion is assessed using a standardized scale (e.g., Borg scale).
-
Visualizations
Caption: p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy and the Point of Intervention for this compound.
Caption: Experimental Workflow for the Assessment and Reporting of Adverse Events in a Clinical Trial Setting.
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From gene to mechanics: a comprehensive insight into the mechanobiology of LMNA mutations in cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Navigating the Clinical Development of ARRY-371797: A Technical Resource
The clinical development of ARRY-371797, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of LMNA-related dilated cardiomyopathy (DCM), has provided valuable insights for researchers and drug developers. Despite promising early-stage results, the journey of this compound underscores the complexities of targeting rare cardiovascular diseases. This technical support center offers troubleshooting guides and frequently asked questions to address specific issues encountered during similar experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for investigating a p38 MAPK inhibitor in LMNA-related DCM?
A1: The rationale stemmed from preclinical evidence demonstrating hyperactivation of the p38 MAPK pathway in both animal models and cardiac biopsies of patients with LMNA-related DCM.[1][2] Mutations in the LMNA gene, which encodes for Lamin A/C proteins, lead to cellular stress and activation of the p38 MAPK pathway.[2] This activation is associated with downstream effects such as cardiomyocyte apoptosis, hypertrophy, reduced contractility, and increased expression of cardiac stress markers like brain natriuretic peptide.[2] Therefore, inhibiting the p38 MAPK pathway with a selective inhibitor like this compound was hypothesized to mitigate these detrimental cardiac effects.[2][3]
Q2: What were the key efficacy endpoints in the this compound clinical trials, and what were the outcomes?
A2: The primary efficacy endpoint in both the Phase 2 and Phase 3 (REALM-DCM) trials was the change from baseline in the 6-minute walk test (6MWT) distance.[1][3][4][5] Secondary endpoints included changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), and quality-of-life scores assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ).[1][4][5]
In the Phase 2 trial, this compound showed promising results, with a mean increase in 6MWT distance and a reduction in NT-proBNP concentrations at 12 weeks.[4][5][6][7] However, the Phase 3 REALM-DCM trial was terminated for futility following a planned interim analysis, as it was unlikely to meet its primary endpoint.[1][3] There were no significant differences observed between the this compound and placebo groups for the change from baseline in 6MWT distance, KCCQ scores, or NT-proBNP concentration at 24 weeks.[1]
Troubleshooting Guides
Interpreting Discrepancies Between Phase 2 and Phase 3 Efficacy Data
Issue: Promising efficacy signals observed in an early-phase open-label study are not replicated in a larger, placebo-controlled late-stage trial.
Possible Causes and Solutions:
-
Placebo Effect: Open-label studies are susceptible to a significant placebo effect. The robust design of a randomized, double-blind, placebo-controlled trial, as seen in Phase 3, is crucial to mitigate this bias.
-
Patient Heterogeneity: Although focused on a specific genetic mutation, the clinical presentation and progression of LMNA-related DCM can be variable.[8] Subtle differences in the patient populations enrolled in Phase 2 versus Phase 3 could have contributed to the differing outcomes. A key lesson is the importance of deep phenotyping to identify more homogeneous patient subclasses who may benefit most from a targeted therapy.[8]
-
Natural History of the Disease: The REALM-DCM trial, despite its outcome, has generated the largest prospectively gathered clinical dataset for LMNA-related DCM, which will be invaluable for understanding the natural history of the disease and optimizing future trial designs.[1]
Challenges in Biomarker Selection and Interpretation
Issue: Changes in a key biomarker, such as NT-proBNP, do not correlate with the primary functional endpoint.
Possible Causes and Solutions:
-
Biomarker Sensitivity and Specificity: While NT-proBNP is a well-established marker of cardiac stress, its response to a targeted therapy may not directly translate to improvements in functional capacity over the timeframe of a clinical trial.
-
Complexity of Disease Pathophysiology: The pathophysiology of LMNA-related DCM is complex and may involve pathways beyond those immediately reflected by NT-proBNP levels.[1] The lack of a significant change in NT-proBNP in the Phase 3 trial despite the preclinical rationale highlights the need for a deeper understanding of the disease mechanisms.
-
Timing of Assessments: The timing of biomarker and functional assessments is critical. The discrepancy between the 12-week Phase 2 results and the 24-week Phase 3 primary endpoint suggests that the treatment effect, if any, may not be sustained or may require a longer duration to manifest functionally.
Quantitative Data Summary
Table 1: Key Efficacy Outcomes from the this compound Phase 2 and Phase 3 Trials
| Parameter | Phase 2 (Open-Label, n=12) - Week 12[4][5][6] | Phase 3 (REALM-DCM, Randomized, Placebo-Controlled, n=77) - Week 24[1] |
| Primary Endpoint: Change in 6-Minute Walk Test (6MWT) Distance | Mean increase of 69 meters (80% CI: 39, 100) | Median difference of 4.9 meters vs. placebo (95% CI: -24.2 to 34.1; P=0.82) |
| Change in NT-proBNP Concentration | Median decline from 1409 pg/mL to 848 pg/mL | Median difference of -339.4 pg/mL vs. placebo (95% CI: -1131.6 to 452.7; P=0.17) |
| Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score | Trend towards improvement | Median difference of 2.4 vs. placebo (95% CI: -6.4 to 11.2; P=0.54) |
| Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score | Trend towards improvement | Median difference of 5.3 vs. placebo (95% CI: -4.3 to 14.9; P=0.48) |
Experimental Protocols
Phase 3 REALM-DCM Trial Methodology
-
Study Design: A multinational, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: Patients with symptomatic (New York Heart Association class II/III) dilated cardiomyopathy due to a confirmed LMNA gene mutation, with a left ventricular ejection fraction ≤50%, an implanted cardioverter-defibrillator, and a reduced 6-minute walk test distance.[1]
-
Treatment: Patients were randomized to receive either this compound 400 mg twice daily or a matching placebo.[1]
-
Primary Outcome: The primary outcome was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][3]
-
Secondary Outcomes: Secondary outcomes included the change from baseline at 24 weeks in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and NT-proBNP concentration.[1]
Visualizations
Caption: The p38 MAPK signaling pathway in LMNA-related DCM.
Caption: Workflow of the Phase 3 REALM-DCM clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patient stratification for clinical trials focused on LMNA-related dilated cardiomyopathy (DCM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant phenotypic heterogeneity in our LMNA-DCM patient cohort, making consistent stratification difficult. What are the primary drivers of this variability?
A1: The clinical presentation of LMNA-related DCM is notoriously variable, even among individuals with the same mutation.[1] Key factors contributing to this heterogeneity include:
-
Genotype: The type and location of the LMNA mutation are critical. Truncating mutations (e.g., nonsense, frameshift) are generally associated with a more severe phenotype and earlier onset of cardiac events compared to missense mutations.[2][3][4]
-
Modifier Genes: The genetic background of the individual can influence the clinical course.
-
Environmental Factors & Comorbidities: Lifestyle and co-existing health conditions can impact disease progression.
-
Age-Dependent Penetrance: The likelihood of developing symptoms increases with age, with high penetrance by the age of 60.
Troubleshooting Tip: If your experimental results show high variability, consider sub-grouping your cohort based on mutation type (truncating vs. non-truncating). This can help to reveal genotype-specific effects of therapeutic interventions.
Q2: How can we identify high-risk individuals for adverse events like malignant ventricular arrhythmias (MVAs) when left ventricular ejection fraction (LVEF) is still preserved?
A2: A significant challenge in LMNA-DCM is the occurrence of sudden cardiac death (SCD) even with a preserved LVEF.[1] To identify at-risk individuals, a multi-parametric approach is recommended:
-
Genetic Testing: As mentioned, truncating mutations are a significant risk factor.[5]
-
Clinical Risk Factors: Male sex, atrioventricular (AV) block, and non-sustained ventricular tachycardia (NSVT) are independent predictors of MVAs.[1][6]
-
Advanced Imaging: Cardiac Magnetic Resonance (CMR) can detect myocardial fibrosis (scar tissue) using Late Gadolinium Enhancement (LGE), which is a strong predictor of arrhythmic events.[7][8][9] Myocardial strain imaging can also detect subtle cardiac dysfunction before a decline in LVEF.[6]
-
Serum Biomarkers: Elevated levels of high-sensitivity cardiac troponin T (hs-cTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are associated with an increased risk of MVAs.[10]
Troubleshooting Tip: If a patient with preserved LVEF presents with one or more of these risk factors, they should be considered for more intensive monitoring or prophylactic interventions as per clinical guidelines.
Q3: We are planning to use serum biomarkers for patient stratification. Which biomarkers are most informative for LMNA-DCM?
A3: Several serum biomarkers can aid in the diagnosis and risk stratification of LMNA-DCM:
-
hs-cTnT and NT-proBNP: These are well-established markers of myocardial injury and stress, respectively. Elevated levels are associated with a higher risk of adverse cardiac events.[10]
-
Circulating microRNAs (miRNAs): A specific signature of circulating miRNAs (let-7a-5p, miR-142-3p, miR-145-5p, and miR-454-3p) has been shown to differentiate LMNA mutation carriers from healthy controls and individuals with idiopathic DCM.[11]
-
Fibrosis Markers: Biomarkers such as Galectin-3 and Growth Differentiation Factor-15 (GDF-15) are associated with myocardial fibrosis and remodeling and may have prognostic value.[12][13]
Troubleshooting Tip: When measuring circulating miRNAs, it is crucial to control for pre-analytical variables such as hemolysis, which can significantly alter results. Ensure standardized sample collection and processing protocols.
Q4: Can we use machine learning to improve our risk stratification models?
A4: Yes, machine learning (ML) is a promising tool for integrating complex, multi-modal data to enhance risk stratification in cardiomyopathies.[14][15] An ML model can be trained on a large dataset incorporating genetic, clinical, imaging, and biomarker data to identify subtle patterns and predict individual patient risk with higher accuracy than traditional risk scores.[15][16]
Troubleshooting Tip: The performance of an ML model is highly dependent on the quality and completeness of the input data. It is essential to have a well-curated, multi-center dataset for training and validation to ensure the model is generalizable.
Quantitative Data Summary
Table 1: Genetic and Clinical Risk Factors for Malignant Ventricular Arrhythmias (MVAs) in LMNA-DCM
| Risk Factor | Association with MVA Risk | Reference |
| Mutation Type | Truncating mutations confer a higher risk than missense mutations. | [5] |
| Sex | Male sex is an independent risk factor. | [1][6] |
| Atrioventricular (AV) Block | Presence of first- or higher-degree AV block increases risk. | [6] |
| Non-sustained VT (NSVT) | Presence of NSVT on Holter monitoring is a significant predictor. | [1][6] |
| LVEF | Lower LVEF is associated with higher risk, but risk is significant even with preserved LVEF. | [1] |
Table 2: Imaging and Serum Biomarkers for Risk Stratification
| Biomarker | Method | Finding | Prognostic Value | Reference |
| Myocardial Fibrosis | Cardiac MRI with Late Gadolinium Enhancement (LGE) | Presence and extent of mid-wall fibrosis. | Strong predictor of MVAs and sudden cardiac death. | [7][8][9] |
| Myocardial Strain | Speckle-tracking echocardiography or CMR | Reduced global longitudinal strain. | Detects early myocardial dysfunction. | [6] |
| hs-cTnT | High-sensitivity immunoassay | Elevated serum levels. | Associated with increased risk of MVAs. | [10] |
| NT-proBNP | Immunoassay | Elevated serum levels. | Independent indicator of MVA risk. | [10] |
| Circulating miRNAs | qPCR or sequencing | Upregulation of let-7a-5p, miR-142-3p, miR-145-5p, miR-454-3p. | Potential diagnostic and stratification marker. | [11] |
Experimental Protocols
Protocol 1: LMNA Gene Sequencing and Variant Analysis
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.
-
PCR Amplification: Amplify all 12 exons and flanking intronic regions of the LMNA gene using polymerase chain reaction (PCR).
-
Sequencing:
-
Sanger Sequencing: Purify PCR products and sequence them using a BigDye Terminator cycle sequencing kit on an automated capillary sequencer. This is suitable for targeted analysis of specific exons.
-
Next-Generation Sequencing (NGS): For broader analysis, prepare a sequencing library from the patient's DNA and use a targeted gene panel that includes LMNA. Sequence on a platform such as Illumina.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Call variants (single nucleotide variants and small insertions/deletions) using a validated bioinformatics pipeline (e.g., GATK).
-
Annotate identified variants using databases such as ClinVar, HGMD, and gnomAD.
-
-
Variant Classification: Classify variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines. Distinguish between truncating and missense mutations.
Protocol 2: Cardiac Magnetic Resonance (CMR) for Fibrosis Assessment
-
Patient Preparation: Ensure the patient has no contraindications to MRI (e.g., incompatible metallic implants). Obtain informed consent. Place ECG leads for cardiac gating.
-
Imaging Protocol:
-
Localizers: Acquire initial images to locate the heart and plan subsequent scans.
-
Cine Imaging: Perform steady-state free precession (SSFP) cine imaging in standard cardiac views (short-axis, two-, three-, and four-chamber) to assess cardiac function and volumes.
-
T1 and T2 Mapping (optional): Acquire native (pre-contrast) T1 and T2 maps to quantify diffuse myocardial fibrosis and edema.
-
Late Gadolinium Enhancement (LGE):
-
Administer a gadolinium-based contrast agent (e.g., 0.1-0.2 mmol/kg).
-
Wait approximately 10-15 minutes.[17]
-
Acquire LGE images using an inversion-recovery or phase-sensitive inversion-recovery (PSIR) gradient-echo sequence.
-
Carefully set the inversion time (TI) to null the signal from healthy myocardium.
-
Acquire images in the same planes as the cine images.
-
-
-
Image Analysis:
-
Analyze cine images to quantify LVEF, ventricular volumes, and mass.
-
On LGE images, identify areas of hyperenhancement (bright signal), which represent myocardial fibrosis.
-
Characterize the pattern of LGE (e.g., mid-wall, sub-epicardial, sub-endocardial). The typical pattern in LMNA-DCM is mid-wall fibrosis, often in the interventricular septum.[18]
-
Quantify the extent of LGE as a percentage of total left ventricular mass.
-
Protocol 3: Circulating microRNA Profiling
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes.
-
Perform a two-step centrifugation process to obtain platelet-poor plasma to avoid contamination from platelet-derived miRNAs.
-
Store plasma at -80°C until analysis.
-
-
RNA Extraction:
-
Thaw plasma samples on ice.
-
Extract total RNA, including the small RNA fraction, using a commercial kit optimized for biofluids.
-
Include a spike-in control (e.g., cel-miR-39) during extraction for normalization.[3]
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using miRNA-specific stem-loop primers for the target miRNAs (e.g., let-7a-5p, miR-142-3p, etc.) and the spike-in control.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a TaqMan-based assay for each miRNA of interest.[7]
-
Run reactions in triplicate on a real-time PCR system.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) for each miRNA.
-
Normalize the Cq value of the target miRNA to the Cq value of the spike-in control (ΔCq).
-
Calculate relative expression levels using the 2^-ΔΔCq method, comparing LMNA-DCM patients to a healthy control group.
-
Visualizations
Caption: Workflow for multi-parametric risk stratification in LMNA-DCM patients.
Caption: Simplified TGF-β signaling pathway in cardiac fibrosis.
Caption: The mTOR signaling pathway in cardiac hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular magnetic resonance in the guidelines of the European Society of Cardiology: a comprehensive summary and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of circulating microRNA using droplet digital PCR [protocols.io]
- 4. Cardiovascular Magnetic Resonance in Cardiology Practice: A Concise Guide to Image Acquisition and Clinical Interpretation - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. ajronline.org [ajronline.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]
- 8. Cardiac Magnetic Resonance protocol and patient preparation | Journal of Advanced Health Care [jahc.it]
- 9. High-Sensitivity Troponin T and N-Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) and Risk of Incident Heart Failure in Patients with CKD: The Chronic Renal Insufficiency Cohort (CRIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 12. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 13. Whole-Exome Sequencing to Identify a Novel LMNA Gene Mutation Associated with Inherited Cardiac Conduction Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. 2.4. LMNA Variant Analysis [bio-protocol.org]
- 17. alliedacademies.org [alliedacademies.org]
- 18. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides crucial guidance and troubleshooting for researchers and drug developers navigating the complex regulatory landscape for rare cardiovascular diseases, drawing lessons from the clinical development of ARRY-371797 (PF-07265803). The termination of the Phase 3 REALM-DCM trial for futility, despite promising Phase 2 results, underscores the significant challenges in this field. This resource offers practical, question-and-answer-based support, detailed experimental protocols, and data-driven insights to inform future research and development strategies.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the preclinical and clinical development of therapies for rare cardiovascular diseases.
Preclinical Development FAQs
-
Q1: My p38 MAPK inhibitor is not demonstrating efficacy in my in vitro model of LMNA-related dilated cardiomyopathy. What are some potential reasons?
-
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Model System Fidelity: Ensure your cellular model (e.g., iPSC-derived cardiomyocytes) accurately recapitulates the specific LMNA mutation and the downstream p38 MAPK pathway activation observed in patients. Not all mutations have the same functional consequences.
-
Compound Potency and Selectivity: Verify the potency and selectivity of your inhibitor for the p38α isoform, as off-target effects could confound results.[1]
-
Target Engagement: Confirm that your inhibitor is engaging with and inhibiting p38 MAPK phosphorylation in your model system at the concentrations tested.
-
Downstream Pathway Analysis: Investigate downstream targets of p38 MAPK, such as MAPKAPK2/3 and ATF2, to confirm pathway inhibition.[2]
-
Timing and Duration of Treatment: The timing and duration of inhibitor application in your experimental protocol may need optimization to align with the disease phenotype's development in your model.
-
-
-
Q2: I am observing conflicting results between my animal model and human cellular models for a novel therapeutic targeting a rare cardiovascular disease. How should I proceed?
-
A2: Discrepancies between animal and human cellular models are not uncommon. It is crucial to understand the underlying reasons:
-
Species-Specific Differences: The pathophysiology of the disease and the drug's mechanism of action may differ between the chosen animal model and humans.
-
Model Limitations: Acknowledge the inherent limitations of each model. For instance, a mouse model may not fully replicate the chronic nature of a human cardiovascular disease.
-
Integrative Analysis: Integrate data from both models to identify conserved and divergent pathways. This can provide a more comprehensive understanding of the therapeutic's potential effects.
-
Refine Models: Consider refining your models. For example, using humanized animal models or more complex, multi-cellular human tissue models could provide more translatable data.
-
-
Clinical Trial and Regulatory Pathway FAQs
-
Q3: The Phase 3 trial for this compound was terminated for futility despite promising Phase 2 data. What are the key takeaways for designing pivotal trials for rare cardiovascular diseases?
-
A3: The this compound experience highlights several critical considerations for late-stage clinical development in rare diseases:
-
Robustness of Phase 2 Data: Ensure that Phase 2 efficacy signals are robust and clinically meaningful. The improvement in the 6-minute walk test (6MWT) in the Phase 2 trial of this compound did not translate into a statistically significant benefit in the larger Phase 3 study.[3][4]
-
Patient Population Heterogeneity: Rare diseases can have significant phenotypic variability, even with the same underlying genetic mutation. Stratification of patients based on disease severity or other biomarkers may be necessary.
-
Endpoint Selection: The choice of the primary endpoint is critical. While the 6MWT is a common functional endpoint, its sensitivity to change and clinical relevance in a specific rare disease population should be carefully evaluated. Regulatory agencies like the FDA and EMA provide guidance on acceptable endpoints for cardiovascular trials.[5][6][7]
-
Statistical Power: Underpowered studies are a common issue in rare disease research. Innovative trial designs, such as adaptive designs, may be considered to optimize sample size and increase the probability of success.
-
-
-
Q4: What are the primary regulatory pathways available for a new therapeutic targeting a rare cardiovascular disease in the US and EU?
-
A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific pathways to facilitate the development and review of drugs for rare diseases:
-
Orphan Drug Designation (ODD): This is a critical first step. In the U.S., a rare disease is defined as one affecting fewer than 200,000 people.[8] In the EU, it's a condition affecting no more than 5 in 10,000 people. ODD provides incentives such as market exclusivity, fee waivers, and protocol assistance.
-
Expedited Programs (FDA): These include Fast Track Designation, Breakthrough Therapy Designation, Accelerated Approval, and Priority Review. These programs are designed to speed up the development and review process for drugs that address a serious or life-threatening condition and fill an unmet medical need.
-
PRIME Scheme (EMA): The PRIority MEdicines (PRIME) scheme offers enhanced support to medicines that target an unmet medical need. This includes early and proactive support from the EMA to optimize the development plan and speed up assessment.
-
Conditional Marketing Authorisation (EMA): This pathway allows for the early approval of a medicine that addresses an unmet medical need, based on less comprehensive clinical data than normally required, with the obligation for the company to provide comprehensive clinical data post-authorization.
-
-
-
Q5: How can I best engage with regulatory agencies during the development of a drug for a rare cardiovascular disease?
-
A5: Early and frequent communication with regulatory agencies is crucial for a successful development program.
-
Pre-IND/Scientific Advice Meetings: Request meetings with the FDA (Pre-Investigational New Drug application meeting) or scientific advice from the EMA early in development. These interactions can provide valuable guidance on your preclinical and clinical development plans.
-
Protocol Assistance: For orphan drugs, the EMA offers a specific scientific advice procedure called protocol assistance to help sponsors design their clinical trials.
-
Utilize Guidance Documents: Both the FDA and EMA have published numerous guidance documents on rare disease drug development and cardiovascular clinical trials.[7][9][10] Familiarize yourself with these documents and address the recommendations in your regulatory submissions.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 2 and Phase 3 clinical trials of this compound.
Table 1: Summary of Efficacy Endpoints in this compound Clinical Trials
| Endpoint | Phase 2 Trial (NCT02057341) - Week 12[11][12][13] | Phase 3 REALM-DCM Trial (NCT03439514) - Week 24[3][4] |
| Primary Endpoint: Change from Baseline in 6-Minute Walk Test (6MWT) Distance | Mean increase of 69 meters | Median difference of 4.9 meters (p=0.82) between this compound and placebo groups |
| Secondary Endpoint: Change from Baseline in NT-proBNP Concentration | Median decline from 1409 pg/mL to 848 pg/mL | Median difference of -339.4 pg/mL (p=0.17) between this compound and placebo groups |
| Secondary Endpoint: Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score | Trend toward improvement | Median difference of 2.4 (p=0.54) between this compound and placebo groups |
| Secondary Endpoint: Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score | Trend toward improvement | Median difference of 5.3 (p=0.48) between this compound and placebo groups |
Table 2: Patient Demographics and Baseline Characteristics in the REALM-DCM Phase 3 Trial [4]
| Characteristic | This compound (n=40) | Placebo (n=37) |
| Mean Age (years) | 51.5 | 52.2 |
| Male (%) | 60 | 54 |
| NYHA Class II (%) | 65 | 68 |
| NYHA Class III (%) | 35 | 32 |
| Median Baseline 6MWT Distance (meters) | 358.5 | 363.0 |
| Median Baseline NT-proBNP (pg/mL) | 913.5 | 985.0 |
| Median Baseline KCCQ Physical Limitation Score | 62.5 | 62.5 |
| Median Baseline KCCQ Total Symptom Score | 75.0 | 72.9 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the this compound clinical trials.
1. 6-Minute Walk Test (6MWT)
-
Objective: To assess functional capacity by measuring the distance a patient can walk in six minutes.
-
Methodology:
-
The test is conducted on a flat, hard surface along a straight corridor of at least 30 meters in length.
-
Mark the starting and ending points, and a turnaround point.
-
Patients are instructed to walk as far as possible in six minutes, and they are allowed to slow down, stop, and rest if necessary. They should be informed that they will be updated on the remaining time.
-
Standardized encouragement is given at specific intervals (e.g., "You are doing well. Keep up the good work.").
-
The total distance walked in meters is recorded at the end of the six minutes.
-
Vital signs (heart rate, blood pressure, oxygen saturation) are typically measured before and after the test.
-
2. N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement
-
Objective: To quantify the level of NT-proBNP in the blood, a biomarker of cardiac stress and heart failure severity.
-
Methodology:
-
Collect a whole blood sample in an EDTA-containing tube.
-
Centrifuge the sample to separate the plasma.
-
The NT-proBNP concentration in the plasma is measured using a validated immunoassay. Commercially available assays on automated platforms are commonly used in clinical trials.[14][15][16][17][18]
-
The results are reported in picograms per milliliter (pg/mL).
-
It is important to use the same assay and laboratory for all samples within a clinical trial to ensure consistency.
-
3. Kansas City Cardiomyopathy Questionnaire (KCCQ)
-
Objective: To assess the patient's health status, including symptoms, physical and social limitations, and quality of life related to heart failure.
-
Methodology:
-
The KCCQ is a 23-item, self-administered questionnaire.[19][20] A shorter 12-item version (KCCQ-12) is also available and validated.[21]
-
Patients are asked to reflect on their experiences over the past two weeks.
-
The questionnaire covers domains such as physical limitation, symptom frequency, quality of life, and social limitation.
-
Each item is scored on a scale, and the scores for each domain are transformed to a 0-100 scale, with higher scores indicating better health status.
-
An overall summary score can also be calculated.
-
The FDA has qualified the KCCQ as a clinical outcome assessment.[22][23]
-
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway in LMNA-related dilated cardiomyopathy.
Experimental Workflow
Caption: A generalized experimental workflow for rare cardiovascular drug development.
Logical Relationship: Regulatory Pathway for Rare Cardiovascular Diseases
Caption: A logical flow of the regulatory pathway for a rare cardiovascular disease therapeutic.
References
- 1. pfizer.com [pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Clinical efficacy and safety: cardiovascular system | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 9. fda.gov [fda.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel NT-proBNP assay for heart failure diagnosis: A prospective, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NT-proBNP — A New Test for Diagnosis, Prognosis and Management of Congestive Heart Failure | USC Journal [uscjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. cardiophoenix.com [cardiophoenix.com]
- 19. fda.gov [fda.gov]
- 20. codetechnology.com [codetechnology.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Interpreting the Kansas City Cardiomyopathy Questionnaire in Clinical Trials and Clinical Care: JACC State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
ARRY-371797 for LMNA-Related Dilated Cardiomyopathy: A Comparative Analysis of Phase 2 and Phase 3 Clinical Trial Results
An objective comparison of the clinical development of ARRY-371797, a selective p38 MAPK inhibitor, reveals a promising early signal in Phase 2 that was not confirmed in a larger, more rigorous Phase 3 trial for the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA). This guide provides a detailed analysis of the quantitative data, experimental protocols, and underlying scientific rationale from these pivotal studies for researchers, scientists, and drug development professionals.
Introduction to this compound and LMNA-Related DCM
This compound (also known as PF-07265803) is an orally administered small molecule that selectively inhibits the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Mutations in the LMNA gene can lead to a severe form of DCM, a condition characterized by the enlargement and weakening of the heart muscle.[1] The activation of the p38 MAPK pathway is believed to be a key contributor to the cardiac remodeling and dysfunction seen in LMNA-related DCM.[1][3] By inhibiting this pathway, this compound was hypothesized to mitigate the downstream cellular damage in heart cells.[4]
Comparative Efficacy Data: Phase 2 vs. Phase 3
The clinical development of this compound presents a stark contrast between the early-phase, open-label results and the later-phase, placebo-controlled findings. While the Phase 2 trial suggested a potential benefit, the Phase 3 trial was terminated for futility after an interim analysis showed it was unlikely to meet its primary endpoint.[2]
Key Efficacy Endpoints
| Endpoint | Phase 2 Results (NCT02057341)[5][6] | Phase 3 Results (REALM-DCM - NCT03439514)[3][7] |
| Primary Endpoint: Change from Baseline in 6-Minute Walk Test (6MWT) Distance | At 12 weeks, the mean increase was 69 meters (80% CI, 39 to 100 m).[6] | At 24 weeks, the median difference between this compound and placebo was 4.9 meters (95% CI, -24.2 to 34.1; P=0.82).[7] |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) Concentration | Median concentration declined from 1409 pg/mL at baseline to 848 pg/mL at week 12.[6] | The median difference in change from baseline compared to placebo was -339.4 pg/mL (95% CI, -1131.6 to 452.7; P=0.17).[7] |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score | A trend toward improvement was observed at week 12.[6] | The median difference in change from baseline compared to placebo was 5.3 (95% CI, -4.3 to 14.9; P=0.48).[7] |
| Left Ventricular Ejection Fraction (LVEF) | Stable at week 12.[6] | The median change from baseline at week 24 was 1.9% for this compound and -0.8% for placebo.[8] |
Experimental Protocols
A significant difference between the two trials lies in their design, which is crucial for interpreting the conflicting results.
Phase 2 Study (NCT02057341)
-
Design: Open-label, non-randomized study.[3]
-
Participants: 12 patients with symptomatic LMNA-related DCM (New York Heart Association [NYHA] class II-IIIA).[5][6]
-
Treatment: this compound administered at doses of 100 mg or 400 mg twice daily for 48 weeks.[6]
-
Primary Endpoint: Change from baseline in 6MWT distance at 12 weeks.[6]
-
Secondary Endpoints: Changes in 6MWT distance over time, NT-proBNP levels, LVEF, and KCCQ scores.[6]
Phase 3 Study (REALM-DCM - NCT03439514)
-
Design: Randomized, double-blind, placebo-controlled, multinational study.[3][7]
-
Participants: 77 patients with symptomatic LMNA-related DCM (NYHA class II/III).[3][7]
-
Treatment: Patients were randomized 1:1 to receive either this compound 400 mg twice daily or a matching placebo.[3]
-
Primary Endpoint: Change from baseline in 6MWT distance at 24 weeks.[7]
-
Secondary Endpoints: Changes in KCCQ physical limitation and total symptom scores, and NT-proBNP concentration.[3]
Visualizing the Scientific Rationale and Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the proposed mechanism of action and the general workflow of the clinical trial process.
Caption: Proposed mechanism of action of this compound in LMNA-related DCM.
Caption: High-level comparison of the Phase 2 and Phase 3 trial workflows.
Conclusion
The clinical journey of this compound for LMNA-related DCM underscores the critical importance of rigorous, placebo-controlled trials in confirming early-phase signals. While the Phase 2 study provided a rationale for further investigation, the larger and more robustly designed Phase 3 REALM-DCM trial did not demonstrate a clinical benefit of this compound over placebo.[2][3] These findings highlight the challenges in developing targeted therapies for rare genetic cardiomyopathies and emphasize the need for continued research to address the significant unmet medical need in this patient population.[7] No new safety concerns were identified in the Phase 3 trial.[7]
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pfizer.com [pfizer.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Investigational p38α Inhibitor ARRY-371797 versus Standard of Care for LMNA-Related Dilated Cardiomyopathy: A Comparative Guide
An objective comparison of the clinical development of ARRY-371797 (PF-07265803) and the established standard of care for patients with dilated cardiomyopathy (DCM) associated with mutations in the LMNA gene.
This guide provides a detailed comparison of the investigational drug this compound, later known as PF-07265803, with the current standard of care for the treatment of dilated cardiomyopathy (DCM), with a specific focus on cases linked to mutations in the lamin A/C (LMNA) gene. The development of PF-07265803 for this indication was discontinued by Pfizer in August 2022.[1][2][3] The decision was made after an interim futility analysis of the Phase 3 REALM-DCM trial indicated that the study was unlikely to meet its primary endpoint.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available data and the clinical context.
Overview of this compound (PF-07265803)
This compound was a potent and selective, orally administered small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1] The rationale for its investigation in LMNA-related DCM stemmed from preclinical and clinical evidence suggesting that hyperactivation of the p38 MAPK signaling pathway is a key contributor to the pathogenesis of this specific form of cardiomyopathy.[4][6][7] It was hypothesized that by inhibiting this pathway, this compound could mitigate the downstream cellular processes that lead to adverse cardiac remodeling and dysfunction.[4][6][7]
Standard of Care for Dilated Cardiomyopathy
The current standard of care for dilated cardiomyopathy, including LMNA-related DCM, is primarily focused on managing the symptoms of heart failure and preventing disease progression and its complications.[8][9] Treatment strategies are largely aligned with general heart failure guidelines and do not target the specific underlying genetic cause in LMNA-related cases.[8][10]
Key components of the standard of care include:
-
Pharmacotherapy : A combination of medications is typically used to improve heart function, reduce symptoms, and prolong survival.[11] These include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs) : To relax blood vessels and reduce the heart's workload.[9]
-
Beta-Blockers : To slow the heart rate and improve the heart's pumping ability.[9]
-
Aldosterone Antagonists : To reduce fluid retention and improve outcomes in patients with moderate to severe symptoms.[9]
-
Diuretics : To manage fluid buildup (edema).[11]
-
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) : A newer class of drugs that can be used in place of ACE inhibitors or ARBs.[8]
-
-
Device Therapy : For eligible patients, implantable devices can be crucial:
-
Advanced Therapies : In cases of advanced, end-stage heart failure, more invasive options may be considered:
Efficacy Data: this compound Clinical Trials
The clinical development of this compound for LMNA-related DCM included a Phase 2 trial and a subsequent long-term extension study, which showed some promising results, followed by the pivotal Phase 3 REALM-DCM trial that was ultimately discontinued.
Phase 2 Clinical Trial (NCT02057341)
This open-label study evaluated the efficacy and safety of this compound in 12 patients with symptomatic LMNA-related DCM.[12][13][14] Patients received either 100 mg or 400 mg of this compound twice daily for 48 weeks.[13][14]
| Endpoint | Baseline (Median) | Change at Week 12 |
| 6-Minute Walk Test (6MWT) Distance | 314 meters | +69 meters (mean increase)[12][13][14] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | 1409 pg/mL | 848 pg/mL (median)[12][13][14] |
| Left Ventricular Ejection Fraction (LVEF) | 38.9% (mean) | Stable[12] |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) Overall Summary Score | - | Trend toward improvement[12] |
Long-Term Extension Study
Eight patients from the Phase 2 trial enrolled in a long-term, open-label extension study.[15]
| Endpoint | Observation |
| 6-Minute Walk Test (6MWT) Distance | Mean increase of >30 meters from Phase 2 baseline was maintained up to week 120.[15] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | The decrease observed in the Phase 2 study was sustained throughout the extension study.[15] |
Phase 3 REALM-DCM Trial (NCT03439514)
This was a multinational, randomized, double-blind, placebo-controlled study designed to definitively evaluate the efficacy and safety of this compound in patients with symptomatic LMNA-related DCM.[16][17][18] The trial was terminated early based on an interim futility analysis.[16]
Experimental Protocols
Phase 2 Trial (NCT02057341) Experimental Protocol
-
Study Design : Open-label, non-randomized trial.[16]
-
Patient Population : 12 patients with symptomatic LMNA-related DCM, New York Heart Association (NYHA) class II-IIIA, on stable background heart failure therapy.[12][13][14]
-
Intervention : this compound administered orally at doses of 100 mg or 400 mg twice daily for 48 weeks.[13][14]
-
Primary Endpoint : Change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[12][13][14]
-
Secondary Endpoints : Changes in 6MWT distance over time, NT-proBNP levels, left ventricular ejection fraction (LVEF), and quality of life as measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ).[12][13][14]
Phase 3 REALM-DCM Trial (NCT03439514) Experimental Protocol
-
Study Design : Randomized, double-blind, placebo-controlled, multinational trial.[16][17][18]
-
Patient Population : Patients with symptomatic LMNA-related DCM, NYHA class II/III symptoms, LVEF ≤50%, an implanted cardioverter-defibrillator, and reduced 6MWT distance.[16][17][18]
-
Intervention : this compound 400 mg twice daily or placebo.[16][17][18]
-
Primary Endpoint : Change from baseline in the 6MWT distance at week 24.[5][16][17]
Visualizations
Signaling Pathway
Caption: p38α MAPK signaling pathway in LMNA-related DCM and the point of inhibition by this compound.
Experimental Workflow
Caption: Clinical trial workflow for this compound in LMNA-related dilated cardiomyopathy.
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]
- 3. Pfizer to discontinue Phase III trial of dilated cardiomyopathy therapy [clinicaltrialsarena.com]
- 4. academic.oup.com [academic.oup.com]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Management and Treatment - Dilated Cardiomyopathy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dilated Cardiomyopathy (DCM) Treatment & Management: Approach Considerations, Blood Pressure Control, Angiotensin-Converting Enzyme Inhibitors [emedicine.medscape.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Dilated cardiomyopathy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to p38 MAPK Inhibitors in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation is implicated in the pathophysiology of various cardiovascular diseases (CVDs), including atherosclerosis, myocardial infarction (MI), and heart failure. Consequently, p38 MAPK has emerged as a significant therapeutic target. This guide provides a systematic comparison of key p38 MAPK inhibitors, summarizing their performance with supporting preclinical and clinical data, and detailing relevant experimental protocols.
The p38 MAPK Signaling Pathway in Cardiovascular Disease
The p38 MAPK cascade is activated by a range of cardiovascular stressors, including inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress, and ischemia.[1][2] This activation, primarily mediated by upstream kinases MKK3 and MKK6, leads to the phosphorylation of p38.[2][3] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors.[1][4] In the cardiovascular system, this signaling contributes to inflammation, apoptosis, cardiac hypertrophy, and fibrosis—key processes in the progression of heart failure and atherosclerosis.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 mitogen-activated protein kinase inhibitors for the treatment of chronic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Therapeutic Interventions in Genetic Cardiomyopathies: A Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic interventions for genetic cardiomyopathies, drawing on evidence from recent meta-analyses of clinical trials. We delve into the quantitative data, experimental protocols of pivotal trials, and the underlying signaling pathways to offer an objective overview for researchers, scientists, and professionals in drug development.
Dilated Cardiomyopathy (DCM)
Genetic mutations are a significant cause of dilated cardiomyopathy, leading to left ventricular enlargement and systolic dysfunction. Meta-analyses of clinical trials have evaluated various pharmacological agents for their efficacy in improving cardiac function and patient outcomes.
Data Presentation: Comparative Efficacy of Drugs for DCM
A network meta-analysis of 52 randomized controlled trials, encompassing 25 medications and 3048 patients, provides a comparative landscape of therapeutic options for DCM.[1][2] The following tables summarize the top-ranked drugs for various efficacy endpoints.
Table 1: Top Three Medications for Improving Left Ventricular Ejection Fraction (LVEF)
| Rank | Medication | Key Findings |
| 1 | Carvedilol | Consistently demonstrates significant improvement in LVEF.[1][2] |
| 2 | Verapamil | Shows notable efficacy in enhancing LVEF.[1][2] |
| 3 | Trimetazidine | Ranks as a top performer in improving LVEF.[1][2] |
Table 2: Top Three Medications for Improving Left Ventricular End-Diastolic Dimension (LVEDD)
| Rank | Medication | Key Findings |
| 1 | Ivabradine | Most effective in reducing LVEDD.[1][2] |
| 2 | Bucindolol | Demonstrates significant reduction in LVEDD.[1][2] |
| 3 | Verapamil | Contributes to a favorable decrease in LVEDD.[1][2] |
Table 3: Top Three Medications for Improving Left Ventricular End-Systolic Dimension (LVESD)
| Rank | Medication | Key Findings |
| 1 | Ivabradine | Leads to the most significant reduction in LVESD.[1][2] |
| 2 | L-thyroxine | Shows a positive impact on reducing LVESD.[1][2] |
| 3 | Atorvastatin | Contributes to a decrease in LVESD.[1][2] |
Table 4: Top Three Medications for Improving New York Heart Association (NYHA) Functional Classification
| Rank | Medication | Key Findings |
| 1 | Trimetazidine | Most effective in improving the NYHA functional class.[1][2] |
| 2 | Pentoxifylline | Shows significant improvement in patient-reported functional status.[1][2] |
| 3 | Bucindolol | Contributes to a better NYHA classification.[1][2] |
Experimental Protocols: Key Clinical Trials in DCM
The methodologies of the randomized controlled trials included in these meta-analyses generally adhere to a standard framework for evaluating drug efficacy in heart failure.
-
Study Design : Most are randomized, double-blind, placebo-controlled trials.
-
Participant Selection : Patients diagnosed with DCM, often with specific inclusion criteria related to LVEF (e.g., ≤40%), NYHA class (e.g., II-IV), and on stable background heart failure therapy.
-
Intervention : Administration of the investigational drug at a specified dose and titration schedule, compared against a placebo.
-
Primary Endpoints : Typically a composite of cardiovascular mortality and hospitalization for heart failure. Key secondary endpoints often include changes in LVEF, left ventricular dimensions (LVEDD, LVESD), 6-minute walk test distance, and quality of life scores.
-
Follow-up : Duration varies, but typically ranges from 6 months to several years to capture long-term outcomes.
Hypertrophic Cardiomyopathy (HCM)
Hypertrophic cardiomyopathy is characterized by unexplained left ventricular hypertrophy, often caused by mutations in sarcomeric genes. Therapeutic strategies aim to reduce symptoms, improve functional capacity, and prevent adverse events.
Data Presentation: Comparison of Therapies for HCM
A systematic review and meta-analysis of 41 studies assessed the effects of pharmacological agents, invasive septal reduction therapies, and physical exercise on key clinical and pathophysiological characteristics of HCM.[3][4]
Table 5: Comparative Effects of Therapies on Peak Oxygen Consumption (VO2max)
| Therapy | Change in VO2max (mL/kg/min) | 95% Confidence Interval | P-value |
| Pharmacological Agents | +1.11 | -0.04, 2.25 | >0.05 |
| Invasive Septal Reduction | +3.2 | 1.78, 4.60 | <0.05 |
| Structured Physical Exercise | +4.33 | 0.20, 8.45 | <0.05 |
Table 6: Comparison of Septal Reduction Therapies: Surgical Myectomy vs. Alcohol Septal Ablation (ASA)
A meta-analysis of 20 studies (4,547 patients) compared the outcomes of surgical myectomy and alcohol septal ablation.[5]
| Outcome | Surgical Myectomy | Alcohol Septal Ablation | Key Findings |
| LVOT Gradient Reduction | Greater Reduction | Less Reduction | Myectomy is more effective in reducing the outflow tract gradient.[5] |
| Symptom Improvement (NYHA Class) | Greater Improvement | Less Improvement | A higher percentage of patients experience significant symptom relief with myectomy.[5] |
| Need for Reintervention | Lower Rate (0.27%) | Higher Rate (10.1%) | ASA is associated with a significantly higher need for repeat procedures.[5] |
| All-Cause Mortality | Similar | Similar | No significant difference in long-term all-cause mortality between the two procedures.[5] |
Experimental Protocols: Pivotal Clinical Trials in HCM
EXPLORER-HCM (Mavacamten) [2][6][7][8]
-
Study Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants : Adults with symptomatic obstructive HCM (NYHA class II or III).
-
Intervention : Once-daily oral mavacamten (starting at 5 mg) or matching placebo for 30 weeks.
-
Primary Endpoint : A composite functional endpoint assessing clinical response at week 30, defined as either an increase in peak oxygen consumption (pVO2) of ≥1.5 mL/kg/min and a reduction of at least one NYHA class, or an improvement of ≥3.0 mL/kg/min in pVO2 with no worsening of NYHA class.[2]
-
Secondary Endpoints : Change in post-exercise LV outflow tract gradient, pVO2, NYHA class, and patient-reported outcomes via the Kansas City Cardiomyopathy Questionnaire.[2]
-
Study Design : Phase 2, multicenter, randomized, placebo-controlled, double-blind clinical trial.
-
Participants : Sarcomere mutation carriers (ages 8 to 45) with early-stage HCM (asymptomatic or mildly symptomatic) or preclinical disease.
-
Intervention : Valsartan (80 to 320 mg daily, depending on age and weight) or placebo.
-
Primary Endpoint : A composite of 9 z-scores representing myocardial injury/hemodynamic stress, cardiac morphology, and function. The total z-score change from baseline to the final visit is compared between the treatment and placebo groups.[1]
Signaling Pathways in HCM and Therapeutic Intervention
The pathophysiology of HCM involves hypercontractility of the sarcomere and downstream signaling cascades leading to hypertrophy and fibrosis.
References
- 1. The Design of the Valsartan for Attenuating Disease Evolution in Early Sarcomeric Hypertrophic Cardiomyopathy (VANISH) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypertrophic Cardiomyopathy VANISH Trial - Brigham and Women's Hospital [brighamandwomens.org]
- 4. Cardiac Remodeling in Subclinical Hypertrophic Cardiomyopathy: The VANISH Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 6. cardioaragon.com [cardioaragon.com]
- 7. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Guide to Cross-Trial Comparison of Outcome Measures in Degenerative Cervical Myelopathy (DCM) Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of clinical research in Degenerative Cervical Myelopathy (DCM) is marked by a significant diversity in the use of outcome measures. This heterogeneity presents a considerable challenge for cross-trial comparisons and the synthesis of evidence needed to optimize patient treatment. This guide provides a comparative overview of the most commonly employed outcome measures in DCM research, summarizing their key characteristics, psychometric properties, and the domains of health they assess. The information presented is intended to aid researchers in the selection of appropriate measures and to facilitate more standardized and comparable clinical trial reporting.
Understanding the Landscape of DCM Outcome Measures
A systematic review of 108 studies encompassing 23,876 patients revealed that outcome reporting in DCM is highly variable.[1][2] The most frequently assessed domains include function, complications, quality of life, pain, and imaging findings.[1][2] However, only a small fraction of studies (6%) evaluated all these domains concurrently, underscoring the lack of a standardized approach.[1][2]
In response to this challenge, the AO Spine RECODE-DCM initiative was established to develop a consensus-based minimum dataset for DCM research.[1][2][3][4] This initiative has defined a core outcome set (COS), which is a list of key outcomes that should be measured and reported in all DCM clinical trials. The domains included in the final COS are Pain, Neurological Function, Life Impact, Radiology, Economic Impact, and Adverse Events.[1][4]
Comparison of Commonly Used Outcome Measures in DCM
The following tables provide a detailed comparison of the most frequently used outcome measures in DCM research, categorized by the primary domain they assess.
Table 1: Functional Outcome Measures
| Outcome Measure | Description | Scoring | Psychometric Properties |
| modified Japanese Orthopaedic Association (mJOA) Scale | An 18-point scale assessing motor function in the upper and lower extremities, upper extremity sensation, and sphincter function. It is one of the most widely used tools to evaluate the functional status of patients with DCM.[5][6] | 0-18, with higher scores indicating less impairment. Severity is often categorized as mild (15-17), moderate (12-14), and severe (0-11).[5][6] | Moderate internal consistency (Cronbach's α of 0.63). Good inter-rater reliability for total and subscale scores, except for upper extremity sensory function. It has demonstrated convergent and divergent validity and is responsive to change.[5][7] |
| Nurick Grade | A clinician-rated scale that grades disability based on gait. It is a simple and widely used measure of ambulatory status.[8][9][10] | 0-5, where 0 indicates no gait disturbance and 5 signifies being wheelchair-bound or bedridden.[9][10] | Good correlation with the mJOA, particularly in patients with moderate myelopathy.[8][9][10] It is considered a reliable tool for assessing functional status. |
| Gait Analysis | Objective and quantitative assessment of walking parameters, such as speed, cadence, and stride length. It provides a more objective measure of lower extremity function compared to subjective scales. | Various quantitative metrics (e.g., meters/second, steps/minute). | Following surgery, patients often show improvements in cadence and velocity and a reduction in double support time, indicating its responsiveness to change. The test-retest reliability for spatio-temporal parameters is reported to be good to excellent.[5] |
Table 2: Quality of Life and Disability Measures
| Outcome Measure | Description | Scoring | Psychometric Properties |
| Short Form-36 (SF-36) Health Survey | A patient-reported survey that measures health-related quality of life across eight domains: physical functioning, role limitations due to physical health, bodily pain, general health, vitality, social functioning, role limitations due to emotional problems, and mental health.[11][12][13] These are summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).[11] | Scores for each domain and summary scores range from 0 to 100, with higher scores indicating better health-related quality of life. | A reliable tool for assessing patient-oriented outcomes in surgically treated DCM.[11][12][14] Changes in the SF-36 PCS are correlated with changes in the Neck Disability Index (NDI), while changes in the SF-36 MCS are correlated with changes in the JOA score.[11][12][14] The minimum clinically important difference (MCID) for both PCS and MCS has been determined to be approximately 4 points.[15] |
| Neck Disability Index (NDI) | A patient-reported questionnaire that measures the impact of neck pain on daily activities. It consists of 10 items covering aspects like pain intensity, personal care, lifting, reading, headaches, concentration, work, driving, sleeping, and recreation.[5][16] | Each item is scored from 0 to 5, with the total score expressed as a percentage (0-100%). Higher scores indicate greater disability.[5] | High test-retest reliability and internal consistency (Cronbach's α > 0.81).[5][16][17][18] It is considered a unidimensional scale in most situations and correlates well with pain and other disability scales.[16][17] The minimal clinically important difference is around 7.5 points (15%).[16] |
Experimental Protocols: A Systematic Approach to Evaluating Outcome Measures
The selection of appropriate outcome measures is a critical step in clinical trial design. The AO Spine RECODE-DCM initiative provides a robust methodological framework for identifying and evaluating outcome measures for DCM research. The following outlines the key steps involved in a systematic review to inform a core measurement set, based on the methodology employed by this initiative.[3][19]
-
Systematic Literature Search: Conduct a comprehensive search of databases such as MEDLINE and EMBASE to identify primary clinical research studies that have evaluated the measurement properties of instruments used in DCM.[3][19]
-
Eligibility Criteria: Define clear inclusion and exclusion criteria for the studies. Typically, this would include primary clinical research published in English, with a primary objective of evaluating the psychometric properties or clinically important differences of outcome measures in DCM.[3][19]
-
Data Extraction and Synthesis: Extract data on psychometric properties (e.g., reliability, validity, responsiveness) and clinically important differences from each included study. The data should be assessed for risk of bias.[3][19]
-
Quality Assessment: Evaluate the methodological quality of each study using standardized tools like the COSMIN (COnsensus-based Standards for the selection of health Measurement INstruments) risk of bias checklist.[3]
-
Consensus Process: Utilize a multi-stakeholder consensus process, such as a modified Delphi method, involving patients, healthcare professionals, and researchers to prioritize and select the final core measurement set.[4]
Visualizing Relationships and Workflows in DCM Outcome Measure Research
To better understand the landscape of outcome measures in DCM, the following diagrams illustrate the key domains of assessment and the workflow for developing a core measurement set.
Caption: Domains of assessment in DCM and their corresponding outcome measures.
Caption: Workflow for the development of a core measurement set for DCM research.
References
- 1. A minimum data set—Core outcome set, core data elements, and core measurement set—For degenerative cervical myelopathy research (AO Spine RECODE DCM): A consensus study | PLOS Medicine [journals.plos.org]
- 2. COMET Initiative | A minimum data set—Core outcome set, core data elements, and core measurement set—For degenerative cervical myelopathy research (AO Spine RECODE DCM): A consensus study [comet-initiative.org]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. A minimum data set-Core outcome set, core data elements, and core measurement set-For degenerative cervical myelopathy research (AO Spine RECODE DCM): A consensus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Assessment of Disease Severity and Strategies for Monitoring Progression in Degenerative Cervical Myelopathy [AO Spine RECODE-DCM Research Priority Number 4] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Psychometric properties of the modified Japanese Orthopaedic Association scale in patients with cervical spondylotic myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Nurick grading system and modified Japanese Orthopaedic Association scoring system in evaluation of patients with cervical spondylotic myelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SF36 Is a Reliable Patient-Oriented Outcome Evaluation Tool in Surgically Treated Degenerative Cervical Myelopathy Cases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SF36 Is a Reliable Patient-Oriented Outcome Evaluation Tool in Surgically Treated Degenerative Cervical Myelopathy Cases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quality-of-life-assessment-with-the-medical-outcomes-study-short-form-36-among-patients-with-cervical-spondylotic-myelopathy - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Clinically Important Difference in SF-36 Scores for Use in Degenerative Cervical Myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Psychometric properties of neck disability index - a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Psychometric properties of the neck disability index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical outcome measures and their evidence base in degenerative cervical myelopathy: a systematic review to inform a core measurement set (AO Spine RECODE-DCM) [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Mutations in the LMNA gene, encoding A-type nuclear lamins, are a significant cause of familial dilated cardiomyopathy (DCM), often leading to aggressive disease progression, including severe heart failure and life-threatening arrhythmias. Validating biomarkers that can accurately predict patient response to therapy is crucial for advancing clinical management and developing targeted treatments for this challenging condition. This guide provides a comparative overview of key biomarkers, their validation data, and the experimental protocols used in their assessment.
Circulating Biomarkers: A Comparative Analysis
Several circulating biomarkers have been investigated for their prognostic value and potential to monitor therapeutic response in LMNA-related DCM. High-sensitivity cardiac troponin T (hsTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are among the most studied.
A study of 53 patients with pathogenic or likely pathogenic LMNA mutations revealed that elevated levels of both hsTnT and NT-proBNP were strongly associated with the occurrence of malignant ventricular arrhythmias (MVA)[1]. In multivariable analysis, an NT-proBNP level greater than 150 pg/mL was identified as the sole independent indicator of MVA[1]. Notably, elevated hsTnT was observed in patients as early as the second and third decades of life, suggesting its potential as an early indicator of disease onset[1].
MicroRNAs (miRNAs) have also emerged as potential biomarkers. A study identified a specific signature of circulating miRNAs (let-7a-5p, miR-142-3p, miR-145-5p, and miR-454-3p) that were significantly increased in individuals carrying LMNA mutations compared to healthy controls and patients with idiopathic DCM[2]. This miRNA signature could distinguish asymptomatic carriers from healthy individuals, highlighting its diagnostic potential[2].
| Biomarker | Population | Key Finding | Statistical Significance | Reference |
| hsTnT | 53 LMNA mutation carriers | Associated with MVA occurrence in univariable analysis. Elevated in early stages of the disease. | HR > 13, p ≤ 0.02 (univariable) | [1] |
| NT-proBNP | 53 LMNA mutation carriers | Independent indicator of MVA. | HR > 13, p ≤ 0.02 (univariable); Independent predictor in multivariable analysis (>150 pg/mL) | [1] |
| Circulating miRNAs (let-7a-5p, miR-142-3p, miR-145-5p, miR-454-3p) | 75 individuals (LMNA mutation carriers, healthy controls, iDCM patients) | Significantly increased in LMNA mutation carriers. Differentiated asymptomatic carriers from controls. | P < 0.050 | [2] |
Cardiac Imaging Biomarkers
Cardiovascular Magnetic Resonance (CMR) offers a non-invasive approach to identify prognostic biomarkers in LMNA-related heart disease. A prospective multicenter study involving LMNA mutation carriers demonstrated that even those with preserved left ventricular ejection fraction exhibited myocardial injury and edema, as indicated by longer T2 times and higher serum troponin levels compared to patients with wild-type DCM[3]. Furthermore, each 1% increase in global late gadolinium enhancement (LGE), a marker of focal fibrosis, was associated with a 15% increased hazard for major adverse cardiovascular events (MACE)[3].
Biomarkers in Therapeutic Trials
Clinical trials of targeted therapies provide a valuable context for biomarker validation. In a Phase 2 study of the p38 mitogen-activated protein kinase (MAPK) inhibitor ARRY-371797, treatment was associated with a significant reduction in NT-proBNP concentrations in patients with LMNA-related DCM[4][5][6]. The median NT-proBNP level declined from 1409 pg/mL at baseline to 848 pg/mL at week 12[4][5]. This change in a key cardiac biomarker, alongside improvements in functional capacity, suggested a positive therapeutic response[4][6]. However, a subsequent large-scale randomized controlled trial with the same drug was terminated early due to a lack of clinical efficacy, underscoring the complexity of translating biomarker response to long-term clinical benefit[7][8].
Experimental Protocols
Quantification of Circulating Biomarkers (hsTnT and NT-proBNP)
-
Sample Collection: Whole blood is collected from patients via venipuncture into serum separator tubes.
-
Processing: Samples are centrifuged to separate serum, which is then aliquoted and stored at -80°C until analysis.
-
Analysis: Serum levels of hsTnT and NT-proBNP are measured using commercially available electrochemiluminescence immunoassays on a validated clinical chemistry analyzer, following the manufacturer's instructions.
-
Data Interpretation: Results are compared to established reference ranges and correlated with clinical outcomes and patient genotype.
Circulating miRNA Profiling
-
RNA Extraction: Total RNA, including miRNAs, is extracted from plasma samples using a dedicated kit designed for liquid biopsies.
-
Reverse Transcription and Preamplification: Extracted RNA is reverse-transcribed into cDNA, followed by a preamplification step to enrich for the miRNA targets of interest.
-
Quantitative PCR (qPCR): The expression levels of a panel of miRNAs are quantified using real-time qPCR with specific primers.
-
Data Analysis: Relative miRNA expression is calculated using the comparative Ct method (2^-ΔΔCt), with normalization to a stable endogenous control. Statistical analysis is performed to identify miRNAs that are differentially expressed between patient and control groups.
Signaling Pathways and Experimental Workflows
LMNA-Related DCM Pathophysiology
Mutations in LMNA are thought to contribute to DCM through the dysregulation of several key signaling pathways, including the TGF-β, MAPK, and mTOR pathways. These pathways are involved in cellular processes such as fibrosis, inflammation, and apoptosis, which are central to the pathogenesis of the disease.
Caption: Key signaling pathways implicated in LMNA-related DCM pathogenesis.
Experimental Workflow for Biomarker Validation
The process of validating a biomarker for predicting patient response in LMNA-related DCM typically involves several key stages, from patient cohort selection to data analysis and correlation with clinical endpoints.
Caption: A generalized workflow for validating predictive biomarkers.
References
- 1. Can Circulating Cardiac Biomarkers Be Helpful in the Assessment of LMNA Mutation Carriers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma microRNAs as biomarkers for Lamin A/C-related dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
Head-to-Head Comparison of Investigational Drugs for Dilated Cardiomyopathy: ARRY-371797 vs. Danicamtiv
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational drugs for dilated cardiomyopathy (DCM): ARRY-371797 and Danicamtiv. The information is compiled from publicly available clinical trial data and research publications to assist in understanding their respective mechanisms, clinical findings, and experimental protocols.
Overview of Investigational Drugs
This compound (PF-07265803) is a selective, oral small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the treatment of symptomatic DCM specifically caused by mutations in the Lamin A/C (LMNA) gene. The therapeutic rationale was based on preclinical findings that abnormal p38α MAPK signaling contributes to the pathogenesis of LMNA-related cardiomyopathy.[1][2][3] However, the Phase 3 clinical trial (REALM-DCM) was terminated due to futility.[4][5][6]
Danicamtiv (MYK-491) is a novel, oral cardiac myosin activator.[7] It is designed to directly target the hypocontractile state of the heart muscle in DCM by increasing the number of myosin heads available for contraction.[8] Danicamtiv has been studied in a Phase 2a clinical trial for patients with primary DCM, including those with genetic variants in MYH7 and TTN.[7][9]
Mechanism of Action
The two compounds address dilated cardiomyopathy through distinct molecular pathways. This compound aimed to inhibit a signaling cascade implicated in the cellular stress response, while Danicamtiv directly targets the contractile machinery of the heart muscle.
This compound: p38α MAPK Inhibition
In LMNA-related DCM, mutations in the lamin A/C gene are believed to lead to cellular stress, activating the p38α MAPK signaling pathway.[1][2][3] This activation is associated with downstream effects such as cardiomyocyte apoptosis, hypertrophy, decreased contractility, and fibrosis.[10] this compound was developed to selectively inhibit p38α MAPK, thereby aiming to prevent these detrimental cardiac remodeling processes.[1][2]
Danicamtiv: Cardiac Myosin Activation
Danicamtiv functions by directly binding to cardiac myosin, the motor protein responsible for muscle contraction. It increases the number of myosin heads in the 'ON' state, making them more readily available to interact with actin filaments.[8][11] This leads to an increased number of force-producing cross-bridges, thereby enhancing the contractility of the heart muscle without significantly affecting calcium sensitivity.[8][11]
Clinical Trial Data
Efficacy
The clinical development of this compound and Danicamtiv has yielded contrasting results. The Phase 3 trial for this compound in a targeted LMNA-DCM population did not meet its primary endpoint. In contrast, the Phase 2a trial for Danicamtiv demonstrated improvements in cardiac function in a broader DCM population with specific genetic mutations.
| Parameter | This compound (REALM-DCM, Phase 3) [4][5] | Danicamtiv (Phase 2a) [9] |
| Primary Endpoint | Change from baseline in 6-minute walk test (6MWT) distance at Week 24 | Safety and tolerability |
| Primary Outcome | No significant difference from placebo (median difference: 4.9 m, p=0.82) | Generally well-tolerated |
| Key Secondary Endpoints | ||
| Change in LVEF | Not reported as a key secondary endpoint | MYH7 cohort: +8.8% (p=0.001)TTN cohort: +5.9% (p=0.005)Other Causes: +4.4% (NS) |
| Change in KCCQ-PLS | No significant difference (median difference: 2.4, p=0.54) | Not reported |
| Change in KCCQ-TSS | No significant difference (median difference: 5.3, p=0.48) | Not reported |
| Change in NT-proBNP | No significant difference (median difference: -339.4 pg/mL, p=0.17) | Not reported |
| Change in LVGLS | Not reported | MYH7 cohort: -2.1% (p=0.008)TTN cohort: -1.2% (NS)Other Causes: -1.4% (NS) |
| Overall Conclusion | Trial terminated for futility | Showed clinically meaningful improvements in ventricular function in genetic DCM |
KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction; LVGLS: Left Ventricular Global Longitudinal Strain; NS: Not Significant.
Safety and Tolerability
| Parameter | This compound (REALM-DCM, Phase 3) [4][5] | Danicamtiv (Phase 2a) [9][12] |
| Patient Population | 40 patients on this compound, 37 on placebo | 41 patients (12 with MYH7, 14 with TTN, 15 other causes) |
| Serious Adverse Events (SAEs) | Not specified, but no new safety findings were observed. | No drug-related SAEs reported. |
| Treatment Discontinuation due to AEs | Not specified. | No discontinuations due to drug-related AEs. |
| Common Adverse Events | Not specified in detail, but the decision to stop the trial was not based on safety concerns. | Adverse events were predominantly mild and not considered related to the study treatment. |
| Overall Safety Profile | Generally well-tolerated with no new safety concerns. | Generally well-tolerated. |
Experimental Protocols
This compound: REALM-DCM Trial
The REALM-DCM study was a Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[4][5]
-
Patient Population: Patients with symptomatic (NYHA Class II/III) dilated cardiomyopathy due to a confirmed LMNA gene mutation, with a left ventricular ejection fraction (LVEF) of ≤50%, and an implanted cardioverter-defibrillator.[4][5]
-
Intervention: Patients were randomized to receive either this compound 400 mg twice daily or a matching placebo.[4][5]
-
Primary Endpoint: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks.[4][5]
-
Secondary Endpoints: Included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) scores and N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration.[5]
Danicamtiv: Phase 2a Trial
This was a multi-center, open-label, baseline-controlled exploratory study.[7][9]
-
Patient Population: Stable ambulatory patients with primary DCM due to MYH7 or TTN variants, or other causes.[7][9]
-
Intervention: The study consisted of two sequential treatment periods, each lasting 5-8 days. Patients initially received Danicamtiv 25 mg twice daily, with a subsequent dose adjustment to 10 mg or 50 mg twice daily.[9]
-
Primary Endpoint: The primary objective was to assess the safety and tolerability of Danicamtiv.[7]
-
Secondary/Efficacy Endpoints: Included changes in echocardiographic measures of cardiac structure and function, such as LVEF and left ventricular global longitudinal strain (LVGLS).[9]
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Danicamtiv Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kardigan.bio [kardigan.bio]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. bms.com [bms.com]
Investigational p38α MAPK Inhibitor ARRY-371797: A Comparative Analysis of Long-Term Safety and Efficacy in LMNA-Related Dilated Cardiomyopathy
An objective guide for researchers, scientists, and drug development professionals on the long-term safety and efficacy data from the open-label extension studies of ARRY-371797 (PF-07265803) for the treatment of dilated cardiomyopathy (DCM) associated with lamin A/C (LMNA) gene mutations. This guide provides a comparative analysis against the standard of care, supported by experimental data from clinical trials.
This compound, a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway, was investigated as a potential disease-modifying therapy for patients with LMNA-related DCM. This genetic disorder is characterized by progressive heart failure, arrhythmias, and an increased risk of sudden cardiac death, with no currently available treatments that target the underlying disease mechanism. The standard of care is focused on managing the symptoms of heart failure and preventing life-threatening arrhythmias.
Initial Phase 2 open-label studies of this compound showed promising results in improving functional capacity. However, the subsequent Phase 3 REALM-DCM trial was terminated for futility, as it was unlikely to meet its primary endpoint. This guide provides a comprehensive overview of the available long-term data for this compound and compares it with the natural history and outcomes of patients receiving the standard of care, drawing heavily on data from the REALM-DCM trial for a contemporary cohort.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from the Phase 2 open-label extension study of this compound and the pooled data from the Phase 3 REALM-DCM trial, which includes a placebo arm that reflects the standard of care.
Table 1: Change from Baseline in 6-Minute Walk Test (6MWT) Distance
| Timepoint | This compound (Phase 2 Open-Label Extension, n=8) Mean Change from Baseline (m) | This compound (REALM-DCM, n=40) Median Change from Baseline (m) [95% CI] | Placebo (Standard of Care, REALM-DCM, n=37) Median Change from Baseline (m) [95% CI] |
| Week 24 | Not reported | 21.0 [-22.8 to 51.5][1] | 3.0 [-11.5 to 33.7][1] |
| Week 120 | >30 m increase from baseline maintained[2] | Not Applicable | Not Applicable |
| Week 144 | 37.5% of patients had ≥10% improvement from baseline[2] | Not Applicable | Not Applicable |
Table 2: Change from Baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP)
| Timepoint | This compound (Phase 2 Open-Label Extension) | This compound (REALM-DCM) Median Change from Baseline (pg/mL) [95% CI] | Placebo (Standard of Care, REALM-DCM) Median Change from Baseline (pg/mL) [95% CI] |
| Week 12 (from Phase 2) | Median concentration declined from 1409 pg/mL to 848 pg/mL[3][4] | Not reported | Not reported |
| Week 24 | Not reported | -339.4 [-1131.6 to 452.7][5] | Not reported |
| Maintained | Decrease observed in the parent study was maintained throughout the extension study[2] | Not Applicable | Not Applicable |
Table 3: Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) Scores
| Timepoint | This compound (Phase 2 Open-Label Extension) | This compound (REALM-DCM) Median Difference from Placebo [95% CI] |
| Week 12 (from Phase 2) | Trend toward improvement in Overall and Clinical Summary scores[3][4] | Not reported |
| Week 24 | Not reported | Physical Limitation Score: 2.4 [-6.4 to 11.2][5] Total Symptom Score: 5.3 [-4.3 to 14.9][5] |
| Variable | Results for various domains were variable throughout the extension study[2] | Not Applicable |
Comparative Safety and Clinical Outcomes
Table 4: Key Safety and Clinical Outcomes
| Outcome | This compound (Phase 2 Open-Label Extension, n=8) | This compound (REALM-DCM, n=40) | Placebo (Standard of Care, REALM-DCM, n=37) |
| Adverse Events | Generally well tolerated; 2 patients experienced Grade 1 treatment-related adverse events.[2] | No new safety findings were observed.[1] | Not detailed, represents standard of care. |
| Discontinuations | 3 patients discontinued for reasons not considered treatment-related (urinary tract infection and nausea, CRT-D implantation, and LVAD implantation).[2] | Not reported | Not reported |
| Mortality | No deaths reported.[2] | 3 deaths (part of composite endpoint)[6][7][8] | 3 deaths (part of composite endpoint)[6][7][8] |
| Worsening Heart Failure (HF-related hospitalization or urgent care visit) or All-Cause Death | Not reported | 10% (NYHA Class II at baseline) 25% (NYHA Class III at baseline)[6][7][8] | Data pooled with the treatment arm in the source. Overall, 13% of patients in the trial met this composite endpoint.[6][7][8] |
| Ventricular Arrhythmias | Not reported | 25% experienced ventricular tachycardia.[6][7][8] | Data pooled with the treatment arm in the source. |
Experimental Protocols
Key Clinical Trial Methodologies
The efficacy and safety of this compound were evaluated in a Phase 2 open-label study (NCT02057341) and a subsequent long-term open-label extension study (NCT02351856), as well as the Phase 3 randomized, double-blind, placebo-controlled REALM-DCM trial (NCT03439514).
-
Patient Population: Patients with symptomatic DCM due to a confirmed LMNA gene mutation, typically with New York Heart Association (NYHA) Class II or III heart failure and on stable background heart failure therapy.
-
Intervention: Oral administration of this compound (100 mg or 400 mg twice daily in the Phase 2 trial).
-
Primary Efficacy Endpoint (Phase 3): Change from baseline in the 6-minute walk test (6MWT) distance at week 24.[5]
-
Secondary Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathway and Experimental Workflow
Mechanism of Action: p38α MAPK Signaling Pathway Inhibition
Mutations in the LMNA gene are believed to lead to cellular stress and hyperactivation of the p38 MAPK signaling pathway in cardiomyocytes. This activation contributes to apoptosis, hypertrophy, and decreased contractility. This compound is a selective inhibitor of p38α MAPK, aiming to mitigate these downstream pathological effects.
Caption: p38α MAPK signaling pathway in LMNA-related DCM and the inhibitory action of this compound.
Generalized Clinical Trial Workflow
The clinical evaluation of this compound followed a standard drug development pathway, from initial open-label studies to a larger, controlled trial.
Caption: Generalized workflow for the clinical trials of this compound in LMNA-related DCM.
Conclusion
The long-term open-label extension study of this compound suggested a potential for sustained improvement or stabilization in functional capacity and cardiac biomarkers in a small number of patients with LMNA-related DCM. However, the larger, placebo-controlled Phase 3 REALM-DCM trial did not demonstrate a significant clinical benefit of this compound over the standard of care, leading to the discontinuation of its development.
The data from the REALM-DCM trial underscores the significant morbidity and mortality associated with LMNA-related DCM, even in patients receiving contemporary standard of care. While this compound did not prove to be a successful therapeutic, the insights gained from its clinical development provide valuable information for future research into disease-modifying therapies for this challenging condition. The detailed characterization of the natural history of LMNA-related DCM in a well-defined cohort from the REALM-DCM trial will be a crucial resource for the design of future clinical trials in this patient population. For now, the management of LMNA-related DCM remains focused on guideline-directed medical therapy for heart failure and the prevention of sudden cardiac death through the use of implantable cardioverter-defibrillators.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Characterization and natural history of patients with LMNA‐related dilated cardiomyopathy in the phase 3 REALM‐DCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and natural history of patients with LMNA-related dilated cardiomyopathy in the phase 3 REALM-DCM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of ARRY-371797 and Other Investigational Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the investigational compound ARRY-371797. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide outlines general best practices for the safe handling and disposal of investigational drugs in a laboratory setting. All procedures should be conducted in accordance with institutional, local, and federal regulations.
Immediate Safety and Disposal Plan
The disposal of investigational compounds like this compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, requires careful consideration due to its potential biological activity and unknown hazards.[] The fundamental principle is to treat all investigational drugs as hazardous waste.
Step-by-Step Disposal Protocol for Investigational Compounds
Researchers must adhere to a structured disposal process to ensure safety and regulatory compliance. The following steps provide a general framework that should be adapted to specific institutional protocols.
-
Consult Institutional Environmental Health & Safety (EHS) : Before initiating any disposal procedures, contact your institution's EHS office. They will provide specific guidance based on local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
-
Segregation of Waste :
-
Do not mix investigational drug waste with regular trash or other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Separate solid waste (e.g., contaminated gloves, bench paper, vials) from liquid waste (e.g., unused solutions).
-
-
Containerization :
-
Use designated, compatible hazardous waste containers.[4] For solid waste, this is typically a labeled, sealable drum or bag. For liquid waste, use a compatible, leak-proof container.
-
Original containers (vials, ampules) with unused or residual product should be placed directly into the hazardous waste container without being emptied.[4][5]
-
-
Labeling :
-
Clearly label all waste containers as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation. Avoid using abbreviations.[4]
-
-
Storage :
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
-
Waste Pickup and Disposal :
General Chemical Handling and Safety
The following table summarizes key safety measures for handling this compound and other potent small molecules in a laboratory setting.
| Safety Measure | Protocol |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6] For potent compounds, consider double-gloving. |
| Ventilation | Handle the compound in a certified chemical fume hood to avoid inhalation of powders or aerosols. |
| Spill Management | In case of a spill, follow your institution's spill response protocol. This typically involves isolating the area, using appropriate absorbent materials, and decontaminating the surface. Report all spills to your EHS office. |
| Housekeeping | Maintain a clean and organized workspace.[7] Properly label all containers and store them in designated areas. |
| Hand Hygiene | Wash hands thoroughly after handling any chemical, even if gloves were worn.[7] |
Decision Workflow for Investigational Compound Disposal
The following diagram illustrates the logical steps to follow when disposing of an investigational compound like this compound.
Caption: Decision workflow for the proper disposal of investigational compounds.
Disclaimer: This document provides general guidance and is not a substitute for a formal Safety Data Sheet or the specific directives of your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory compliance.
References
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. One moment, please... [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Essential Safety and Handling Protocols for ARRY-371797
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ARRY-371797, a potent kinase inhibitor. Adherence to these procedures is vital to ensure personnel safety and prevent contamination. Given that even minimal contact with such potent compounds can pose health risks, the use of appropriate personal protective equipment (PPE) is mandatory.[1]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is critical in determining the most effective personal protective measures for your specific laboratory conditions.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[2][3][4]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required. | Prevents dermal absorption of the compound. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown made of a material demonstrated to resist permeability by hazardous drugs.[4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Face Shield | Required when there is a risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound, especially when there is a risk of aerosolization.[3] | Prevents inhalation of the compound. |
Operational Plan for Handling and Disposal
I. Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[2]
-
PPE Donning: Before entering the designated handling area, all required PPE must be donned in the correct order.
-
Weighing and Reconstitution: When weighing the powdered compound or reconstituting it, extreme caution should be taken to avoid generating dust or aerosols.[1] Use a containment system if available.
-
Labeling: All containers with this compound must be clearly labeled with the compound name and hazard symbols.
II. Spill Management:
-
Spill Kit: A spill kit specifically for hazardous drugs must be readily available in the handling area.[2]
-
Containment: In the event of a spill, immediately contain the spill with absorbent materials from the spill kit.
-
Cleanup: All personnel involved in the cleanup must wear full PPE, including respiratory protection.[2] Clean the area from the outer edge of the spill towards the center.
-
Disposal of Spill Debris: All materials used for cleanup must be disposed of as hazardous waste.
III. Disposal Plan:
-
Waste Segregation: All disposable PPE, contaminated labware, and excess compound must be segregated as hazardous waste.[3]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Double Bagging: All waste should be double-bagged before being removed from the handling area.[3]
-
Incineration: The recommended method for the final disposal of hazardous drug waste is incineration by a licensed waste management provider.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
